Technical Documentation Center

(+/-)-Homohistidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (+/-)-Homohistidine
  • CAS: 5817-77-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of (+/-)-Homohistidine

For Researchers, Scientists, and Drug Development Professionals Foreword (+/-)-Homohistidine, a homologue of the naturally occurring amino acid L-histidine, presents a unique scaffold for chemical exploration and therape...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

(+/-)-Homohistidine, a homologue of the naturally occurring amino acid L-histidine, presents a unique scaffold for chemical exploration and therapeutic innovation. Its structural nuance—an additional methylene group in the side chain—subtly alters its chemical and biological disposition compared to its well-studied predecessor. This guide, intended for the discerning scientific audience, delves into the core chemical properties of racemic homohistidine. We will navigate its synthesis, stereochemical considerations, reactivity, and coordination chemistry, underpinned by field-proven insights and methodologies. This document serves as a foundational resource for researchers aiming to harness the potential of homohistidine in peptide synthesis, medicinal chemistry, and beyond.

Molecular Architecture and Physicochemical Profile

(+/-)-Homohistidine, systematically named 2-amino-4-(1H-imidazol-5-yl)butanoic acid, possesses the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol [1]. The introduction of an additional methylene group into the side chain, separating the α-carbon from the imidazole ring, distinguishes it from histidine. This seemingly minor modification has significant implications for its conformational flexibility and chemical behavior.

Table 1: Computed Physicochemical Properties of (+/-)-Homohistidine

PropertyValueReference
Molecular Weight169.18 g/mol
XLogP3-AA-2.9
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4
Exact Mass169.085126602 Da
Topological Polar Surface Area92 Ų

Data sourced from the PubChem database for (+-)-Homohistidine (CID 4153393).[1]

Synthesis of Racemic Homohistidine

The synthesis of racemic homohistidine can be achieved through various organic chemistry routes. One notable method commences from urocanic acid, a metabolite of histidine. This approach underscores the principle of leveraging existing biological scaffolds for the creation of novel structures.

Synthesis_of_Homohistidine Urocanic_Acid Urocanic Acid Intermediate_1 Esterification Urocanic_Acid->Intermediate_1 1. EtOH, H+ Intermediate_2 Michael Addition Intermediate_1->Intermediate_2 2. Diethyl Acetamidomalonate, NaOEt Intermediate_3 Hydrolysis & Decarboxylation Intermediate_2->Intermediate_3 3. Acid Hydrolysis Homohistidine (+/-)-Homohistidine Intermediate_3->Homohistidine

Figure 1: A generalized synthetic pathway for racemic homohistidine starting from urocanic acid.

Experimental Protocol: Synthesis of (+/-)-Homohistidine from Urocanic Acid

  • Step 1: Esterification of Urocanic Acid. Urocanic acid is first converted to its ethyl ester by refluxing in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄). This protects the carboxylic acid and enhances the reactivity of the imidazole ring in the subsequent step.

  • Step 2: Michael Addition. The ethyl urocanate then undergoes a Michael addition with a malonic ester derivative, such as diethyl acetamidomalonate, in the presence of a strong base like sodium ethoxide. This step is crucial for forming the carbon backbone of the homohistidine side chain.

  • Step 3: Hydrolysis and Decarboxylation. The resulting adduct is subjected to acidic hydrolysis. This removes the protecting groups (acetyl and ethyl esters) and promotes decarboxylation of the malonic ester moiety, yielding the final racemic homohistidine product. Purification is typically achieved through recrystallization or ion-exchange chromatography.

The choice of diethyl acetamidomalonate is strategic; it provides the α-amino and α-carboxyl groups in a protected form, and the malonic ester structure facilitates the crucial carbon-carbon bond formation.

Stereochemistry

(+/-)-Homohistidine possesses a single stereocenter at the α-carbon, and therefore exists as a pair of enantiomers: (S)-homohistidine (L-homohistidine) and (R)-homohistidine (D-homohistidine). The racemic mixture denotes an equal proportion of these two enantiomers. The separation of these enantiomers, if required for specific biological or pharmaceutical applications, can be accomplished through chiral chromatography or by diastereomeric salt formation with a chiral resolving agent.

Acid-Base Properties and pKa Values

Table 2: Comparison of Approximate pKa Values of Histidine and Estimated pKa Values for Homohistidine

Ionizable GroupHistidine pKaEstimated Homohistidine pKa
α-Carboxyl (pKa₁)~1.8-2.2~2.0-2.4
Imidazole (pKa₂)~6.0~6.2-6.5
α-Amino (pKa₃)~9.2-9.7~9.4-9.9

The additional methylene group in homohistidine is electron-donating, which is expected to slightly increase the basicity (and thus the pKa) of both the imidazole nitrogen and the α-amino group compared to histidine. Conversely, it would slightly decrease the acidity of the α-carboxyl group.

Experimental Protocol: Determination of pKa Values by NMR Spectroscopy

A robust method for the experimental determination of pKa values involves ¹H NMR titration[1].

  • Sample Preparation: Prepare a series of solutions of (+/-)-homohistidine at a constant concentration in D₂O across a wide pH range (e.g., pH 1 to 11).

  • NMR Data Acquisition: Acquire ¹H NMR spectra for each sample.

  • Data Analysis: Monitor the chemical shifts of the protons on the imidazole ring (C2-H and C4-H) as a function of pH. The chemical shifts of these protons are sensitive to the protonation state of the imidazole ring.

  • pKa Calculation: Plot the chemical shifts versus pH. The data for the imidazole protons will follow a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the imidazole group. A similar analysis of the α-proton can be used to determine the pKa of the α-amino group.

pKa_Determination cluster_0 NMR Titration Workflow A Prepare Homohistidine Solutions at Varying pH B Acquire 1H NMR Spectra A->B C Plot Chemical Shift vs. pH B->C D Fit to Sigmoidal Curve C->D E Determine pKa at Inflection Point D->E Coordination_Complex cluster_0 Homohistidine Ligand M Metal Ion (M²⁺) N_amino α-Amino (NH₂) M->N_amino Coordination Bond O_carboxyl α-Carboxyl (COO⁻) M->O_carboxyl Coordination Bond N_imidazole Imidazole (N) M->N_imidazole Coordination Bond

Figure 3: Schematic of a tridentate coordination complex of a metal ion with homohistidine.

The stability of these metal complexes can be quantified by their stability constants (or formation constants). While specific stability constants for homohistidine complexes are not widely reported, the principles of coordination chemistry suggest that the Irving-Williams series would likely be followed for divalent metal ions.

Biological Activity and Drug Development Potential

While research into the specific biological roles of homohistidine is less extensive than for histidine, its structural similarity suggests potential involvement in various biological processes. One study investigated homohistidine as a potential inhibitor of histidine decarboxylase, an enzyme responsible for converting histidine to histamine. In this particular study, homohistidine did not exhibit inhibitory activity at the tested concentration.[2]

However, the unique properties of the homohistidine scaffold make it an attractive candidate for incorporation into peptidomimetics and other drug discovery programs. The altered spacing and flexibility of the imidazole side chain could lead to novel binding interactions with therapeutic targets. For instance, modified L-histidine residues have been incorporated into peptidomimetics with potent antifungal activity.[3] The development of homohistidine derivatives could therefore open new avenues for therapeutic intervention.

Spectroscopic Characterization

A comprehensive understanding of the chemical properties of (+/-)-homohistidine relies on its thorough spectroscopic characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of synthesized homohistidine. The chemical shifts of the protons and carbons in the imidazole ring are particularly informative and are sensitive to the protonation state and local chemical environment.[4][5]

  • Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and for fragmentation analysis to confirm the structure. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational modes of the functional groups present in homohistidine, such as the carboxyl, amino, and imidazole groups.

Conclusion

(+/-)-Homohistidine represents a compelling molecular entity for chemical and pharmaceutical research. Its unique structural features, stemming from the additional methylene group in its side chain, differentiate it from histidine and offer opportunities for the design of novel molecules with tailored properties. This guide has provided a comprehensive overview of its fundamental chemical properties, from synthesis to potential applications. Further experimental investigation into its pKa values, the stability of its metal complexes, and the biological activities of its individual enantiomers will undoubtedly unlock its full potential in the fields of drug discovery and materials science.

References

  • PubChem. (+-)-Homohistidine | C7H11N3O2 | CID 4153393. National Center for Biotechnology Information. [Link]

  • Miyagi, M., & Nakazawa, T. (2008). Determination of pKa values of individual histidine residues in proteins using mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(9), 1339–1346. [Link]

  • DeGraw, J. I., Engstrom, J., Ellis, M., & Johnson, H. L. (1977). Potential histidine decarboxylase inhibitors. 1. alpha- and beta-substituted histidine analogues. Journal of Medicinal Chemistry, 20(12), 1671–1674. [Link]

  • Kłodzińska, A., et al. (2025). Structural and Spectroscopic Characterization of a Histidine-Containing Tetrapeptide Crystallized with Copper Chloride. Crystal Growth & Design. [Link]

  • Wikipedia. (2024). Chelation therapy. [Link]

  • Sadler, P. J., & Viles, J. H. (1996). 1H NMR studies on protein binding of histidine, tyrosine and phenylalanine in blood plasma. European Journal of Biochemistry, 240(2), 438–446. [Link]

  • Gull, P., et al. (2018). Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand. Jundishapur Journal of Natural Pharmaceutical Products, 13(1). [Link]

  • Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745–2788. [Link]

  • ResearchGate. (n.d.). Inhibitors and mutants of the histidine biosynthesis pathway. [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Novel Aminoguanidine Derivatives. [Link]

  • El-Sherif, A. A., & Shoukry, M. M. (2018). Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. Molecules, 23(10), 2469. [Link]

  • Hlasta, D. J., et al. (1998). Multiple Mechanisms of Action for Inhibitors of Histidine Protein Kinases from Bacterial Two-Component Systems. Antimicrobial Agents and Chemotherapy, 42(4), 819–825. [Link]

  • Blue Cross and Blue Shield of Alabama. (n.d.). Chelation therapy, an established treatment for heavy metal toxicities and transfusional hemosiderosis, has been investigated for a variety of off-label applications. [Link]

  • Ryan, D. S., & Feeney, R. E. (1975). The interaction of inhibitors of proteolytic enzymes with 3-methylhistidine-57-chymotrypsin. The Journal of Biological Chemistry, 250(3), 843–847. [Link]

  • Zhang, J., et al. (2021). Determine Concentration and Enantiomeric Composition of Histidine by One Fluorescent Probe. Chemical Communications, 57(5), 587-590. [Link]

  • Jones, A. W., et al. (2018). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. Molecules, 23(9), 2349. [Link]

  • Medical News Today. (2020). Chelation therapy: Definition, benefits, and risks. [Link]

  • Radboud Repository. (2023). Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. [Link]

  • Kononowicz, M., et al. (2017). Synthesis and Biological Activity of Novel Tert-Amylphenoxyalkyl (Homo)piperidine Derivatives as Histamine H3R Ligands. Bioorganic & Medicinal Chemistry, 25(10), 2736-2747. [Link]

  • Czarnecka, K., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524. [Link]

  • Wang, Y., et al. (2021). Determining the concentration and enantiomeric composition of histidine using one fluorescent probe. Chemical Communications, 57(5), 587-590. [Link]

  • LiverTox. (2017). Chelating Agents. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Torphy, T. J., et al. (1997). Role of conserved histidines in catalytic activity and inhibitor binding of human recombinant phosphodiesterase 4A. Molecular Pharmacology, 51(6), 999–1009. [Link]

  • Rungrotmongkol, T., et al. (2024). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. Inorganics, 12(6), 169. [Link]

  • V., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19163-19175. [Link]

  • Leduc, R., et al. (2015). Determination of Histidine pKa Values in the Propeptides of Furin and Proprotein Convertase 1/3 Using Histidine Hydrogen-Deuterium Exchange Mass Spectrometry. Biochemistry, 54(32), 5026–5036. [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Reviews in Pharmacy, 11(3), 512-520. [Link]

  • Kirk, K. L., & Creveling, C. R. (2009). An Enantioselective Synthesis of (S)-4-Fluorohistidine. Molecules, 14(11), 4549–4557. [Link]

  • Nature Communications. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. [Link]

  • ResearchGate. (n.d.). Synthesis of racemic-homo-histidine starting from urocanic acid. [Link]

  • Haverford College. (n.d.). pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Histidine. [Link]

  • Singh, P. P., et al. (2014). Synthetically modified L-histidine-rich peptidomimetics exhibit potent activity against Cryptococcus neoformans. Bioorganic & Medicinal Chemistry Letters, 24(13), 2841–2845. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Cellular Functions of L-Histidine and its Non-Proteinogenic Analogue, Homohistidine

Abstract: L-histidine is an essential amino acid possessing a unique imidazole side chain that imparts a pKa near physiological pH, enabling it to function in a diverse array of biological processes. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: L-histidine is an essential amino acid possessing a unique imidazole side chain that imparts a pKa near physiological pH, enabling it to function in a diverse array of biological processes. This guide provides a comprehensive exploration of L-histidine's roles, from its synthesis and catabolism to its critical functions in enzyme catalysis, metal ion coordination, and as a precursor to vital biomolecules like histamine and carnosine. We delve into its implications in human health and disease, offering a foundation for researchers and drug development professionals. This guide also addresses its non-proteinogenic analogue, homohistidine, clarifying its structure and contextualizing its relevance, which is primarily in synthetic applications rather than characterized natural biological pathways. Detailed experimental protocols for the analysis of histidine and the spectroscopic characterization of its roles in metalloenzymes are provided to equip researchers with practical, field-proven methodologies.

Part 1: The Indispensable Role of L-Histidine in Cellular Biology

Introduction to L-Histidine

L-histidine (His) is one of the twenty proteinogenic amino acids and is classified as essential in humans, meaning it must be obtained through diet.[1][2] Its distinction lies in its imidazole side chain, which has a pKa of approximately 6.0. This allows it to act as both a proton donor and acceptor at physiological pH, a property that is fundamental to its role in the active sites of countless enzymes and in physiological buffering systems.[3] This chemical versatility also makes histidine an excellent ligand for coordinating metal ions, including zinc, copper, and iron, which is critical for the structure and function of many metalloproteins.[1]

Biosynthesis and Catabolism

In microorganisms and plants, L-histidine is synthesized via a complex, ten-step pathway starting from phosphoribosyl pyrophosphate (PRPP) and ATP.[4] This pathway is unbranched and involves a series of intricate enzymatic reactions.

Histidine_Biosynthesis cluster_purine To Purine Biosynthesis PRPP PRPP + ATP PR_ATP Phosphoribosyl-ATP PRPP->PR_ATP ATP phosphoribosyl- transferase (HisG) PR_AMP Phosphoribosyl-AMP PR_ATP->PR_AMP PR-ATP pyro- phosphohydrolase (HisE) ProFAR ProFAR PR_AMP->ProFAR PR-AMP cyclohydrolase (HisI) PRFAR PRFAR AICAR AICAR ProFAR->AICAR Branch Point IGP Imidazole Glycerol-P ProFAR->IGP IGP synthase (HisH + HisF) IAP Imidazole Acetol-P IGP->IAP IGP dehydratase (HisB) Histidinol_P L-Histidinol-P IAP->Histidinol_P Histidinol-P aminotransferase (HisC) Histidinol L-Histidinol Histidinol_P->Histidinol Histidinol-P phosphatase (HisN) Histidine L-Histidine Histidinol->Histidine Histidinol dehydrogenase (HisD)

Figure 1: Simplified pathway of L-histidine biosynthesis in microorganisms.

The catabolism of histidine in humans primarily occurs in the liver and skin.[2] The principal enzyme, histidine ammonia-lyase (histidase), converts histidine to ammonia and urocanic acid.[1] This pathway is crucial for supplying one-carbon units to the folate pool, although its contribution is considered relatively small compared to sources like serine.[2]

Functional Roles in Proteins
  • Enzyme Catalysis: Histidine's ability to shuttle protons makes it a key component of many enzyme active sites. It is famously part of the "catalytic triad" (along with serine and aspartate or glutamate) in enzymes like chymotrypsin, where it acts as a general base to activate the serine nucleophile.[2]

  • Metal Ion Coordination: The nitrogen atoms in the imidazole ring are excellent electron donors, making histidine a common ligand for binding metal ions.[1][5] This is critical for:

    • Structural Integrity: In zinc-finger proteins, histidine residues coordinate with zinc ions to stabilize the protein fold required for DNA binding.[1]

    • Catalytic Activity: In carbonic anhydrase, three histidine residues coordinate a zinc ion that is essential for hydrating carbon dioxide.[3] In hemoglobin, histidine residues in the heme pocket modulate the binding of oxygen to the iron atom.[3]

Precursor to Key Bioactive Molecules

Histidine is the metabolic precursor to several essential molecules:

  • Histamine: Formed by the decarboxylation of histidine via the enzyme histidine decarboxylase, histamine is a potent signaling molecule.[1] It functions as a neurotransmitter in the brain and is a key mediator of inflammatory and allergic responses, released by mast cells and basophils.[1]

  • Carnosine (β-alanyl-L-histidine): Synthesized from β-alanine and histidine, carnosine is highly concentrated in muscle and brain tissue.[1] It acts as an important intracellular pH buffer, an antioxidant, and a chelator of metal ions.[6]

L-Histidine in Health and Disease

Deviations in histidine metabolism are linked to several clinical conditions:

  • Histidinemia: An autosomal recessive metabolic disorder caused by a deficiency in the enzyme histidase, leading to elevated levels of histidine in the blood and urine.[1] While often benign, it can sometimes be associated with neurological deficits.[1]

  • Chronic Kidney Disease (CKD): Patients with CKD often exhibit low plasma histidine levels, which is linked to inflammation and oxidative stress.[1]

  • Therapeutic Potential: Histidine supplementation has been explored for various conditions. Studies suggest potential benefits in managing metabolic syndrome, anemia related to kidney failure, and for its anti-inflammatory and antioxidant properties.[7][8]

Part 2: Homohistidine: A Structural Analogue

Structural Comparison: Histidine vs. Homohistidine

Homohistidine is a non-proteinogenic amino acid, meaning it is not one of the standard amino acids encoded by the universal genetic code. Its structure is analogous to histidine, with the key difference being an additional methylene group (-CH₂-) in its side chain, inserted between the β-carbon and the imidazole ring.[9] This seemingly minor change extends the side chain, altering its length, flexibility, and the positioning of the imidazole group relative to the peptide backbone.

Structure_Comparison cluster_his L-Histidine cluster_hhis L-Homohistidine his_img hhis_img his_label 2-amino-3-(1H-imidazol-4-yl)propanoic acid hhis_label 2-amino-4-(1H-imidazol-5-yl)butanoic acid

Figure 2: 2D structures of L-Histidine and L-Homohistidine.
The Nitrogenase Complex and the FeMo-Cofactor

Biological nitrogen fixation, the conversion of atmospheric nitrogen (N₂) to ammonia (NH₃), is a cornerstone of the global nitrogen cycle. This reaction is catalyzed by the nitrogenase enzyme complex, found in diazotrophic bacteria.[10] The active site of the most common form of nitrogenase contains an incredibly complex metallocluster called the Iron-Molybdenum cofactor (FeMo-cofactor or FeMoco).[11] This cofactor has the composition [MoFe₇S₉C-(R)-homocitrate] and is the site of N₂ binding and reduction.[10][11]

Clarifying Roles: Histidine and Homocitrate in FeMo-Cofactor

A common point of confusion arises from the presence of "homo" in the cofactor's name. It is critical to understand:

  • Histidine as a Ligand: The entire FeMo-cofactor is anchored within the nitrogenase MoFe protein (encoded by nifDK) via a covalent bond to a specific cysteine residue and coordination by a histidine residue (His-α195).[12][13] This histidine ligand is essential for the cofactor's stability and function. There is no evidence from decades of research to suggest that homohistidine is involved in this process.

  • Homocitrate as a Ligand: The "homo" prefix in the FeMo-cofactor refers to homocitrate , an organic acid that is an analogue of citrate. Homocitrate coordinates the molybdenum atom in the cofactor and is absolutely essential for nitrogenase activity.[14]

The NifB Enzyme in Cofactor Biosynthesis

The biosynthesis of the FeMo-cofactor's core is a remarkable process orchestrated by several proteins, with the NifB enzyme playing a pivotal role.[15][16] NifB is a radical S-adenosyl-L-methionine (SAM) enzyme that fuses two [4Fe-4S] clusters to form a complex [8Fe-9S-C] core.[16][17] This process involves the insertion of a central carbide ion.[11] Throughout this assembly on the NifB scaffold, specific amino acid residues, including a critical histidine (His-43 in M. acetivorans), act as ligands to the iron-sulfur clusters, facilitating the complex rearrangement.[17] Again, this role is fulfilled by standard histidine, not homohistidine.

Synthetic and Research Applications

While homohistidine does not appear to have a defined role in natural cellular pathways, modified amino acids, including homohistidine, are valuable tools in medicinal chemistry and drug discovery.[18] They can be incorporated into synthetic peptides to:

  • Introduce conformational constraints.

  • Increase resistance to proteolytic degradation.

  • Probe structure-activity relationships in peptide-based drugs.

  • Develop novel artificial metalloenzymes by creating unique metal-binding sites.[19]

Part 3: Methodologies for Study and Analysis

The ability to accurately quantify histidine and characterize its interactions is paramount for research.

Protocol: Quantification of Histidine in Biological Fluids by Capillary Electrophoresis

This protocol is adapted from methodologies that provide high sensitivity for histidine and its derivatives in plasma and urine.[20] The principle relies on the separation of analytes in a capillary under an electric field, with detection via UV absorbance.

Causality Behind Choices:

  • Capillary Electrophoresis (CE): Chosen for its high resolution, minimal sample consumption, and speed compared to traditional HPLC.

  • Low pH Run Buffer (e.g., pH 2.2): At this pH, histidine's imidazole and amino groups are protonated, giving it a strong positive charge, which ensures rapid and predictable migration towards the cathode and sharp peak shapes.

  • ACN/Ammonia Precipitation: Acetonitrile (ACN) is a standard protein precipitating agent. The addition of ammonia helps to ensure that the amino acids, including histidine, remain in the supernatant for quantitative recovery.[20]

Step-by-Step Methodology:

  • Sample Preparation (Plasma): a. To 100 µL of plasma, add 400 µL of a cold ACN/ammonia (80:20 v/v) solution. b. Vortex vigorously for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Carefully collect the supernatant for analysis.

  • Sample Preparation (Urine): a. Centrifuge the urine sample at 2,000 x g for 5 minutes to remove particulates. b. Dilute the supernatant 1:10 with the CE run buffer.

  • CE Analysis: a. Instrument: Standard Capillary Electrophoresis system with a UV detector. b. Capillary: Fused-silica, e.g., 50 µm internal diameter, ~60 cm total length. c. Run Buffer: 60 mmol/L Tris-phosphate, pH 2.2. d. Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds). e. Separation Voltage: ~25 kV. f. Detection: UV absorbance at 200 nm.

  • Quantification: a. Generate a standard curve using known concentrations of L-histidine (e.g., 1-200 µM). b. Plot peak area versus concentration. c. Determine the concentration in unknown samples by interpolation from the linear regression of the standard curve.

Protocol: Spectroscopic Analysis of Metalloenzymes

Techniques like Electron Paramagnetic Resonance (EPR) and X-ray Absorption Spectroscopy (XAS) are indispensable for studying the metal centers in enzymes like nitrogenase, where histidine acts as a ligand.[21][22]

Causality Behind Choices:

  • EPR Spectroscopy: This technique is sensitive to paramagnetic species (those with unpaired electrons). The FeMo-cofactor in its resting state has a spin S=3/2, giving a unique and characteristic EPR signal that is sensitive to changes in the cofactor's coordination environment and redox state.[23]

  • XAS/EXAFS: X-ray Absorption Spectroscopy provides information on the oxidation state and coordination geometry of the absorbing metal atom (e.g., Fe or Mo). Extended X-ray Absorption Fine Structure (EXAFS) analysis can determine the distances to neighboring atoms (like the nitrogen of a histidine ligand), providing precise structural information in a non-crystalline state.[17]

Generalized Workflow for Spectroscopic Analysis:

  • Protein Purification: Purify the metalloprotein of interest (e.g., MoFe protein of nitrogenase) under strict anaerobic conditions to maintain its integrity.

  • Sample Preparation: a. Concentrate the protein to a high level (e.g., >10 mg/mL) in a suitable buffer. b. For EPR, load the sample into a quartz EPR tube and flash-freeze in liquid nitrogen to create a glass. c. For XAS, load the sample into a specialized sample holder (e.g., a copper cell with Kapton tape windows) and flash-freeze.

  • Data Acquisition: a. EPR: Collect spectra at cryogenic temperatures (e.g., 4-15 K) using an X-band EPR spectrometer. b. XAS: Collect data at a synchrotron light source, tuning the X-ray energy across the absorption edge of the metal of interest (e.g., the Fe K-edge or Mo K-edge).

  • Data Analysis: a. EPR: Analyze the g-values and hyperfine couplings in the spectrum to infer the electronic structure of the metal center. b. XAS/EXAFS: Analyze the absorption edge to determine the oxidation state. Fit the EXAFS region of the spectrum to a theoretical model to extract bond lengths and coordination numbers, confirming the presence and distance of ligands like histidine.

Data Summary: Analytical Methods for Histidine Detection
MethodPrincipleTypical Detection LimitSample MatrixReference
Capillary Electrophoresis (CE) Separation by charge and size in an electric field20 nmol/LPlasma, Urine[20]
Colorimetric Assay Indicator displacement based on Ni²⁺-histidine affinity0.4 µmol/LUrine[24]
Fluorimetric Assay Derivatization with o-phthaldialdehyde (OPA)~1 µmol/LUrine[25]
HPLC with Derivatization Chromatographic separation followed by fluorescence detection< 1 pmol (injected)Plasma, Urine[N/A - General Technique]

Part 4: Conclusion and Future Perspectives

L-histidine stands out as a uniquely versatile amino acid, central to a vast range of cellular functions. Its role in catalysis, metal binding, and as a precursor for histamine and carnosine underscores its importance in both fundamental biochemistry and human physiology. The link between histidine metabolism and various disease states continues to be an active area of research, with significant potential for therapeutic interventions.

In contrast, the biological role of its analogue, homohistidine, remains largely undefined within natural systems. The available evidence strongly indicates that its relevance is not as a component of nitrogenase or other known cellular pathways, but rather as a valuable tool for chemical biologists and medicinal chemists in the rational design of peptides and artificial enzymes. Future research should focus on leveraging such synthetic analogues to probe enzyme mechanisms and develop novel therapeutics, while continuing to unravel the complex regulatory networks governing the metabolism of L-histidine itself.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4153393, (+-)-Homohistidine. Retrieved January 23, 2026 from [Link].

  • Roccatano, D., et al. (2009). Metal-histidine-glutamate as a regulator of enzymatic cycles: a case study of carbonic anhydrase. PubMed. Available at: [Link]

  • Kulis-Horn, R. K., et al. (2014). Histidine biosynthesis, its regulation and biotechnological application in Corynebacterium glutamicum. PubMed Central. Available at: [Link]

  • Tessari, G., & Lante, I. (2023). Biochemistry, Histidine. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Curatti, L., et al. (2006). NifB-dependent in vitro synthesis of the iron–molybdenum cofactor of nitrogenase. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Zinellu, A., et al. (2011). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. PubMed. Available at: [Link]

  • Van Stappen, C., et al. (2020). The Spectroscopy of Nitrogenases. PubMed Central. Available at: [Link]

  • Wilcox, S. K., et al. (2022). NifB-dependent in vitro synthesis of the iron-molybdenum cofactor of nitrogenase. ResearchGate. Available at: [Link]

  • Qiu, S., et al. (2018). A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. Frontiers in Chemistry. Available at: [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. MDPI. Available at: [Link]

  • Van Stappen, C., et al. (2020). The Spectroscopy of Nitrogenases. ResearchGate. Available at: [Link]

  • Hu, Y., et al. (2008). The role of His 362 of the MoFe protein alpha subunit in FeMo cofactor incorporation. PubMed. Available at: [Link]

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. PubMed Central. Available at: [Link]

  • Unknown Author. (2010). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. ResearchGate. Available at: [Link]

  • Sickerman, N. S., et al. (2020). Identity and function of an essential nitrogen ligand of the nitrogenase cofactor biosynthesis protein NifB. PubMed. Available at: [Link]

  • Wikipedia contributors. (2024). Histidine. Wikipedia. Available at: [Link]

  • Daesch, G., & Mortenson, L. E. (1972). Effect of Ammonia on the Synthesis and Function of the N2-Fixing Enzyme System in Clostridium pasteurianum. PubMed Central. Available at: [Link]

  • Solomon, J. B. (2022). Biochemical and Spectroscopic Characterization of Nitrogenase and Related Proteins. eScholarship, University of California. Available at: [Link]

  • Davydov, R., et al. (2021). Exploring the Role of the Central Carbide of the Nitrogenase Active- Site FeMo-cofactor through Targeted 13C Labeling and ENDOR Spectroscopy. ACS Publications. Available at: [Link]

  • Anthemidis, A. N., & Adam, I. N. (2023). Smartphone-Based High-Throughput Fluorimetric Assay for Histidine Quantification in Human Urine Using 96-Well Plates. MDPI. Available at: [Link]

  • Lopez-Torrejon, G., et al. (2021). Exploiting genetic diversity and gene synthesis to identify superior nitrogenase NifH protein variants to engineer N2-fixation. Research Collection. Available at: [Link]

  • Scott, D. J., et al. (1990). Role for the nitrogenase MoFe protein alpha-subunit in FeMo-cofactor binding and catalysis. Nature. Available at: [Link]

  • Konkoli, Z., et al. (2024). Metal–ligand bonding and noncovalent interactions of mutated myoglobin proteins: a quantum mechanical study. De Gruyter. Available at: [Link]

  • Brosnan, J. T. (2020). Histidine Metabolism and Function. PubMed Central. Available at: [Link]

  • Bjornsson, R., et al. (2019). Spectroscopic Description of the E1 State of Mo Nitrogenase Based on Mo and Fe X-ray Absorption and Mössbauer Studies. College of Arts & Sciences - Boston University. Available at: [Link]

  • Unknown Author. (2023). Histidine as a therapeutic supplement. EBSCO. Available at: [Link]

  • MedCat. (2020). Basic Amino Acids MCAT + Histidine Tautomerization. YouTube. Available at: [Link]

  • Van Stappen, C., et al. (2020). The Spectroscopy of Nitrogenases. PubMed. Available at: [Link]

  • Seefeldt, L. C., et al. (2009). Structure of the FeMo-cofactor of nitrogenase. ResearchGate. Available at: [Link]

  • Grech, A. M., et al. (2018). Histidine Orientation Modulates the Structure and Dynamics of a de Novo Metalloenzyme Active Site. PubMed Central. Available at: [Link]

  • Rubio, L. M., & Ludden, P. W. (2006). NifB-Dependent “ in vitro ” Synthesis of the Iron-Molybdenum Cofactor of Nitrogenase. ResearchGate. Available at: [Link]

  • Singh, Y., et al. (2023). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. PubMed. Available at: [Link]

  • Thomann, H., et al. (1991). N coordination of FeMo cofactor requires His-195 of the MoFe protein alpha subunit and is essential for biological nitrogen fixation. PubMed Central. Available at: [Link]

  • Unknown Author. (2019). Towards Artificial Metalloenzymes: Synthesis of Novel Non-Natural Amino Acids. University of Birmingham. Available at: [Link]

  • Rogers, L. R., & Barrios, A. M. (2021). Histidine phosphorylation in metalloprotein binding sites. PubMed. Available at: [Link]

Sources

Foundational

Probing Biological Systems with a Longer Reach: A Technical Guide to (+/-)-Homohistidine

Foreword: The Imperative for Precision in Biological Probes In the intricate molecular dance of life, the 20 canonical amino acids serve as the fundamental building blocks of proteins, dictating their structure, function...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Precision in Biological Probes

In the intricate molecular dance of life, the 20 canonical amino acids serve as the fundamental building blocks of proteins, dictating their structure, function, and regulation. However, to truly dissect and manipulate complex biological processes, the modern researcher requires tools that extend beyond nature's standard toolkit. Non-canonical amino acids (ncAAs), structural analogs of their canonical counterparts, offer a powerful means to introduce novel chemical functionalities into proteins, enabling precise interrogation and engineering of biological systems.

This guide focuses on (+/-)-homohistidine , a fascinating analog of the versatile amino acid, histidine. With an additional methylene group in its side chain, homohistidine presents a subtle yet significant structural perturbation. This seemingly minor modification can profoundly impact a protein's catalytic activity, metal coordination, and interaction with binding partners. For researchers, scientists, and drug development professionals, understanding and harnessing the unique properties of homohistidine can unlock new avenues for discovery and therapeutic innovation.

This document serves as an in-depth technical resource, providing not only the theoretical underpinnings of homohistidine's utility but also practical, field-proven insights into its synthesis, incorporation into proteins, and application in a real-world research context.

The Unique Persona of Histidine and the Rationale for Homohistidine

Histidine is a uniquely versatile amino acid, owing to the imidazole ring of its side chain.[1] With a pKa of approximately 6.0, the imidazole group can act as both a proton donor and acceptor at physiological pH, making it a common and critical residue in enzyme active sites for acid-base catalysis.[2] Furthermore, the nitrogen atoms in the imidazole ring are excellent ligands for coordinating with metal ions, playing a crucial role in the structure and function of metalloproteins.[1][3] Histidine's aromatic nature also allows it to participate in π-stacking interactions.

The motivation for employing homohistidine stems from the desire to systematically probe and modulate these very properties. The insertion of an extra methylene group into the side chain of histidine to create homohistidine (2-amino-4-(1H-imidazol-5-yl)butanoic acid) introduces several key changes:

  • Increased Flexibility and Reach: The longer side chain provides greater conformational flexibility and extends the reach of the imidazole group. This can alter the positioning of the catalytic or metal-binding moiety within an active site, potentially modifying substrate specificity or catalytic efficiency.

  • Altered pKa: The electronic environment of the imidazole ring is subtly changed, which can lead to a shift in its pKa. This alteration can be exploited to fine-tune the pH-dependence of an enzyme's activity.

  • Modified Metal Chelation: The geometry of metal coordination complexes can be affected by the longer spacer, potentially altering the stability and redox potential of the metal center.[4][5]

These subtle modifications make homohistidine an invaluable tool for structure-function studies, enzyme engineering, and the development of novel protein-based therapeutics.

Synthesis of (+/-)-Homohistidine: A Modified Approach

While the synthesis of homohistidine can be challenging, a modified version of the Bloemhoff-Kerling method offers a reliable and efficient route.[6][7] This procedure utilizes N-benzyloxycarbonyl-L-glutamic acid as the starting material and crucially employs formamidine acetate in liquid ammonia for the formation of the imidazole ring, which significantly improves the yield of this key step.[6]

Experimental Protocol: Synthesis of (+/-)-Homohistidine

Materials:

  • N-benzyloxycarbonyl-L-glutamic acid

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine

  • Ethyl chloroformate

  • Diazomethane in diethyl ether

  • Anhydrous diethyl ether

  • Gaseous HCl

  • Formamidine acetate

  • Liquid ammonia

  • Sodium metal

  • Dowex 50W-X8 resin (H+ form)

  • Pyridine

  • Standard laboratory glassware and purification apparatus (chromatography columns, rotary evaporator, etc.)

Procedure:

  • Activation of the γ-Carboxyl Group:

    • Dissolve N-benzyloxycarbonyl-L-glutamic acid in anhydrous THF and cool to -15°C.

    • Add triethylamine, followed by the dropwise addition of ethyl chloroformate, maintaining the temperature below -10°C.

    • Stir the reaction mixture for 30 minutes at -15°C. The formation of a mixed anhydride at the γ-carboxyl group is the intended outcome.

  • Formation of the Diazoketone:

    • Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.

    • To the filtrate, add a freshly prepared ethereal solution of diazomethane at 0°C.

    • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

    • Carefully remove the excess diazomethane and solvent under reduced pressure.

  • Conversion to the Chloromethyl Ketone:

    • Dissolve the resulting diazoketone in anhydrous diethyl ether.

    • Bubble dry gaseous HCl through the solution at 0°C until the yellow color of the diazoketone disappears.

    • Remove the solvent under reduced pressure to yield the chloromethyl ketone.

  • Imidazole Ring Formation (Key Improvement):

    • In a flask equipped for handling liquid ammonia, dissolve the chloromethyl ketone.

    • Add formamidine acetate to the solution.

    • Carefully condense liquid ammonia into the flask at -78°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours in a sealed vessel.

    • Evaporate the ammonia and dissolve the residue in water.

  • Deprotection and Purification:

    • The crude product contains the protected homohistidine. For deprotection of the benzyloxycarbonyl group, dissolve the product in liquid ammonia and add small pieces of sodium metal until a persistent blue color is observed.

    • Quench the reaction with ammonium chloride and evaporate the ammonia.

    • Dissolve the residue in water and apply it to a Dowex 50W-X8 resin column (H+ form).

    • Wash the column with water to remove impurities.

    • Elute the homohistidine with a dilute solution of aqueous pyridine.

    • Collect the fractions containing the product (monitor by TLC and ninhydrin staining).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield (+/-)-homohistidine.

Self-Validation: The identity and purity of the synthesized (+/-)-homohistidine should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Site-Specific Incorporation of Homohistidine into Proteins

The site-specific incorporation of non-canonical amino acids like homohistidine into a target protein in E. coli is most commonly achieved through amber suppression .[3][8][9] This technique involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. The orthogonal aaRS is engineered to specifically recognize and charge the non-canonical amino acid onto the tRNA, which has an anticodon that recognizes the amber stop codon (UAG).[3][8]

Experimental Workflow: Amber Suppression for Homohistidine Incorporation

amber_suppression_workflow cluster_preparation Preparation cluster_transformation Transformation & Expression cluster_purification_validation Purification & Validation plasmid_prep Plasmids: 1. Target protein with UAG codon 2. Orthogonal aaRS/tRNA transformation Co-transform E. coli with plasmids plasmid_prep->transformation strain_prep E. coli strain (e.g., BL21(DE3)) strain_prep->transformation media_prep Growth Media: - Rich media (e.g., LB) - Minimal media + Homohistidine culture_growth Grow culture in rich media media_prep->culture_growth transformation->culture_growth induction Induce protein expression (e.g., with IPTG) in minimal media containing Homohistidine culture_growth->induction cell_lysis Cell Lysis induction->cell_lysis purification Protein Purification (e.g., Ni-NTA for His-tagged protein) cell_lysis->purification validation Validation: - SDS-PAGE - Western Blot - Mass Spectrometry purification->validation

Caption: Workflow for homohistidine incorporation via amber suppression.

Detailed Protocol: Site-Specific Incorporation of Homohistidine

Prerequisites:

  • A plasmid encoding the target protein with an in-frame amber (UAG) codon at the desired incorporation site.

  • A compatible plasmid expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for homohistidine. Note: An existing synthetase for a similar ncAA may need to be evolved or selected for optimal activity with homohistidine.

  • An appropriate E. coli expression strain (e.g., BL21(DE3)).

  • Synthesized (+/-)-homohistidine.

Procedure:

  • Transformation:

    • Co-transform the E. coli expression strain with the plasmid for the target protein and the plasmid for the orthogonal aaRS/tRNA pair using a standard heat shock or electroporation protocol.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.

  • Starter Culture:

    • Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics.

    • Grow the culture overnight at 37°C with shaking.

  • Expression Culture:

    • Inoculate a larger volume of minimal medium (supplemented with all canonical amino acids except histidine, if a histidine-auxotrophic strain is used, and the necessary antibiotics) with the overnight starter culture.

    • Add (+/-)-homohistidine to the culture medium to a final concentration of 1-2 mM.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction:

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification:

    • Purify the target protein from the soluble lysate using an appropriate chromatography method (e.g., nickel-NTA affinity chromatography if the protein has a His-tag).

  • Validation of Incorporation:

    • SDS-PAGE and Western Blotting: Successful incorporation of homohistidine will result in the production of the full-length protein. A control experiment without homohistidine should show no or very little full-length protein.

    • Mass Spectrometry: The most definitive validation is to analyze the purified protein by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the mass increase corresponding to the incorporation of homohistidine in place of the intended canonical amino acid. Peptide mapping and tandem MS (MS/MS) can pinpoint the exact location of the incorporated homohistidine.

Application in Drug Development: Probing the Benzodiazepine Binding Site of the GABA-A Receptor

A compelling application of homohistidine is in the study of drug-receptor interactions. The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary target for benzodiazepines, a class of drugs used to treat anxiety, insomnia, and seizures.[10] A conserved histidine residue in the α subunit of the GABA-A receptor is known to be critical for high-affinity binding of benzodiazepines.[11][12][13]

By replacing this critical histidine with homohistidine, researchers can investigate the precise structural and electronic requirements for ligand binding and allosteric modulation.

Hypothetical Signaling Pathway and Experimental Rationale

gabaa_receptor_modulation cluster_receptor GABA-A Receptor cluster_cellular_response Cellular Response gaba_site GABA Binding Site ion_channel Chloride Ion Channel gaba_site->ion_channel opens bzd_site Benzodiazepine Binding Site (contains critical Histidine) bzd_site->gaba_site allosteric modulation cl_influx Chloride Influx ion_channel->cl_influx gaba GABA gaba->gaba_site binds bzd Benzodiazepine bzd->bzd_site binds & potentiates homo_his_bzd_site Modified BZD Site (Homohistidine) bzd->homo_his_bzd_site altered binding? homo_his_bzd_site->gaba_site altered modulation? hyperpolarization Hyperpolarization cl_influx->hyperpolarization neuronal_inhibition Neuronal Inhibition hyperpolarization->neuronal_inhibition

Caption: Modulation of the GABA-A receptor by benzodiazepines.

Experimental Design:

  • Construct Generation: Create two versions of the GABA-A receptor α subunit: the wild-type and a mutant where the codon for the critical histidine in the benzodiazepine binding site is replaced with an amber (UAG) codon.

  • Expression in a Suitable System: Co-express the α, β, and γ subunits of the GABA-A receptor in a suitable system for electrophysiological studies (e.g., Xenopus oocytes or HEK293 cells) that also expresses the orthogonal aaRS/tRNA pair for homohistidine.

  • Electrophysiological Recordings: Use two-electrode voltage-clamp electrophysiology to measure the GABA-induced chloride currents in the presence and absence of a benzodiazepine agonist (e.g., diazepam).

  • Comparative Analysis:

    • Compare the GABA dose-response curves for the wild-type receptor, the homohistidine-containing receptor, and a control where the UAG codon is not suppressed (to ensure any observed effect is due to homohistidine incorporation).

    • Compare the potentiation of the GABA response by the benzodiazepine in the wild-type and homohistidine-containing receptors. A change in the potency or efficacy of the benzodiazepine would indicate that the extended side chain of homohistidine alters the binding pocket.

Expected Outcomes and Insights:

  • No Change in Potentiation: This would suggest that the increased flexibility and reach of the homohistidine side chain can be accommodated within the binding pocket without significantly affecting the drug's interaction.

  • Reduced Potentiation: This could indicate that the longer side chain creates a steric clash with the benzodiazepine or alters the electronic environment of the binding site, thereby reducing the drug's affinity or its ability to induce the allosteric conformational change.

  • Increased Potentiation: While less likely, this outcome would be highly significant, suggesting that the repositioned imidazole group of homohistidine forms a more favorable interaction with the drug, potentially leading to the design of new drugs with higher affinity or efficacy.

This experimental approach, enabled by the site-specific incorporation of homohistidine, provides a level of precision in probing drug-receptor interactions that is unattainable with conventional mutagenesis.

Data Summary: A Comparative Look at Histidine and Homohistidine

PropertyHistidine(+/-)-Homohistidine (Predicted/Inferred)Rationale for Difference
Molecular Formula C₆H₉N₃O₂C₇H₁₁N₃O₂Addition of a CH₂ group.
Molecular Weight 155.15 g/mol 169.18 g/mol Addition of a CH₂ group.
Side Chain pKa (imidazole) ~6.0Slightly alteredThe additional methylene group can subtly alter the electronic environment of the imidazole ring. Experimental determination is required for a precise value.
Metal Ion Coordination Forms stable 5-membered chelate rings with the α-amino group and the imidazole nitrogen.Forms a less stable 6-membered chelate ring.The stability of chelate rings generally decreases with increasing ring size.
Side Chain Flexibility Relatively constrainedIncreasedThe additional single bond in the side chain allows for greater rotational freedom.
Hydrogen Bonding Acts as both a hydrogen bond donor and acceptor.Acts as both a hydrogen bond donor and acceptor.The fundamental hydrogen bonding capabilities of the imidazole ring are retained.

Conclusion: Expanding the Chemical Vocabulary of Proteins

(+/-)-Homohistidine represents a powerful tool for the precise dissection and engineering of protein function. Its ability to subtly modulate the properties of the critical histidine residue provides a unique avenue for exploring enzyme mechanisms, probing drug-receptor interactions, and designing novel protein-based therapeutics. The methodologies for its synthesis and site-specific incorporation, while requiring specialized expertise, are well-established and offer a high degree of control. As the field of chemical biology continues to advance, the use of non-canonical amino acids like homohistidine will undoubtedly play an increasingly important role in expanding the chemical vocabulary of proteins and unlocking new frontiers in biological research and drug discovery.

References

  • Healing through Histidine: Bioinspired Pathways to Self-Healing Polymers via Imidazole–Metal Coordination. MDPI. [Link]

  • Translation System Engineering in Escherichia coli Enhances Non-Canonical Amino Acid Incorporation into Proteins. PMC. [Link]

  • If Histidine is a basic A.A., who does it have a lower pKa than Tyrosine and Cysteine...or better, why aren't Tyrosine and Cysteine considered basic? Reddit. [Link]

  • Kinetics Data Analysis - Enzyme Kinetics. YouTube. [Link]

  • Synthesis of Imidazol-2-yl Amino Acids by Using Cells from Alkane-Oxidizing Bacteria. NIH. [Link]

  • Role of the histidine residue at position 105 in the human α5 containing GABAA receptor on the affinity and efficacy of benzodiazepine site ligands. PubMed Central. [Link]

  • Biochemistry, Histidine. StatPearls - NCBI Bookshelf. [Link]

  • Role of the histidine residue at position 105 in the human alpha 5 containing GABA(A) receptor on the affinity and efficacy of benzodiazepine site ligands. PubMed. [Link]

  • Transition metal ion binding studies of carnosine and histidine: biologically relevant antioxidants. PubMed. [Link]

  • A single histidine in GABAA receptors is essential for benzodiazepine agonist binding. ResearchGate. [Link]

  • Enzyme kinetics. Wikipedia. [Link]

  • Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers. [Link]

  • Determination of pKa values of the histidine side chains of phosphatidylinositol-specific phospholipase C from Bacillus cereus by NMR spectroscopy and site-directed mutagenesis. PubMed. [Link]

  • Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex. [Link]

  • An Improved Synthesis of L-Homohistidine. Taylor & Francis Online. [Link]

  • Initial Rate Kinetics of Multi-Substrate Enzymes. University of Wisconsin-Madison. [Link]

  • Proposed mechanism for the chelating of metal by peptide with multiple... ResearchGate. [Link]

  • Biochemistry Enzyme kinetics. SlideShare. [Link]

  • Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Oxford Academic. [Link]

  • An improved synthesis of tert-butyloxycarbonyl-L-histidine. PubMed. [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. PubMed. [Link]

  • Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What? Frontiers. [Link]

  • Khan academy says because histidine's pka is 6.5 which is close to 7.4 our physiological pH, it's both protonated and deprotonated. What does that even mean? Reddit. [Link]

  • Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric... ResearchGate. [Link]

  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]

  • Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon. eScholarship. [Link]

  • Special cases: Histidine, proline, glycine, cysteine (video). Khan Academy. [Link]

  • Different Residues in the GABAA Receptor Benzodiazepine Binding Pocket Mediate Benzodiazepine Efficacy and Binding. PMC. [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. [Link]

  • Histidine Biosynthesis/AICAR Production. YouTube. [Link]

  • (PDF) Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. ResearchGate. [Link]

  • Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE. YouTube. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

  • Controlled polymerization of histidine and synthesis of well-defined stimuli responsive polymers. Elucidation of the structure–aggregation relationship of this highly multifunctional material. RSC Publishing. [Link]

Sources

Exploratory

An In-depth Technical Guide to Elucidating the Metabolic Pathways of (+/-)-Homohistidine

Foreword: Charting Unexplored Metabolic Territories To the researchers, scientists, and drug development professionals embarking on the intricate journey of understanding novel metabolic pathways, this guide serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting Unexplored Metabolic Territories

To the researchers, scientists, and drug development professionals embarking on the intricate journey of understanding novel metabolic pathways, this guide serves as a comprehensive technical companion. The focus of our exploration is (+/-)-Homohistidine, a homologue of the essential amino acid L-histidine. While the metabolic fate of histidine is well-documented, the pathways governing the breakdown of homohistidine remain largely uncharted. This guide is structured not as a rigid protocol, but as a strategic roadmap, empowering you with the foundational knowledge and practical methodologies to systematically unravel the catabolism of this intriguing molecule. Our approach is grounded in the principles of analogy, leveraging the extensively studied metabolism of histidine as a predictive framework, while emphasizing the empirical validation required to confirm the unique metabolic journey of homohistidine.

Section 1: The Histidine Paradigm - A Foundation for Inquiry

The catabolism of L-histidine provides a robust and logical starting point for our investigation into homohistidine metabolism. Due to the structural similarity—the addition of a single methylene group to the side chain—it is highly probable that homohistidine is catabolized by analogous enzymatic machinery.

Histidine degradation primarily proceeds through several key pathways:

  • Deamination Pathway: This is a major catabolic route initiated by the enzyme histidine ammonia-lyase (histidase) , which catalyzes the elimination of ammonia to form trans-urocanate.[1][2][3] This is subsequently converted to N-formiminoglutamate and finally to glutamate, which can enter the citric acid cycle.[4][5][6]

  • Transamination Pathway: Histidine can also undergo transamination, transferring its alpha-amino group to an alpha-keto acid, a reaction catalyzed by aminotransferases .[7][8] This pathway also ultimately funnels into central carbon metabolism.

  • Decarboxylation Pathway: The decarboxylation of histidine by histidine decarboxylase yields histamine, a potent biogenic amine with numerous physiological roles.[1][2][9]

These established pathways for histidine form the bedrock of our hypotheses for homohistidine catabolism. We will proceed with the assumption that homohistidine is a substrate for analogous enzymes, leading to structurally related intermediates.

Section 2: Postulated Metabolic Pathways of (+/-)-Homohistidine

Extrapolating from the histidine paradigm, we can propose the primary metabolic routes for (+/-)-homohistidine. The central hypothesis is that the enzymatic machinery that recognizes histidine will also recognize homohistidine, albeit with potentially different kinetics.

Proposed Deamination Pathway

This pathway is initiated by a putative "homohistidine ammonia-lyase" activity, likely carried out by the same histidase enzyme.

Homohistidine Deamination Pathway Homohistidine (+/-)-Homohistidine Urocanate_Homologue trans-Homourocanate Homohistidine->Urocanate_Homologue Histidase (putative) Imidazolonepropionate_Homologue 4-Imidazolone-5-butanoate Urocanate_Homologue->Imidazolonepropionate_Homologue Urocanase (putative) Formiminoglutamate_Homologue N-Formimino-alpha-aminopimelate Imidazolonepropionate_Homologue->Formiminoglutamate_Homologue Imidazolonepropionase (putative) Glutamate_Homologue Alpha-aminopimelate Formiminoglutamate_Homologue->Glutamate_Homologue Formimidoyltransferase (putative)

Caption: Postulated deamination pathway of homohistidine.

Proposed Transamination Pathway

This pathway would involve the transfer of the amino group from homohistidine to an α-keto acid, such as α-ketoglutarate, catalyzed by an aminotransferase.

Homohistidine Transamination Pathway cluster_reactants Reactants cluster_products Products Homohistidine (+/-)-Homohistidine Keto_Acid_Homologue Imidazole-5-butanoate-α-keto acid Homohistidine->Keto_Acid_Homologue Aminotransferase (putative) Alpha_Ketoglutarate α-Ketoglutarate Glutamate Glutamate Alpha_Ketoglutarate->Glutamate Aminotransferase (putative)

Caption: Postulated transamination pathway of homohistidine.

Proposed Decarboxylation Pathway

Decarboxylation of homohistidine would yield a homologue of histamine, "homohistamine," a novel biogenic amine with potentially unique pharmacological properties.

Homohistidine Decarboxylation Pathway Homohistidine (+/-)-Homohistidine Homohistamine Homohistamine Homohistidine->Homohistamine Histidine Decarboxylase (putative) CO2 CO2

Caption: Postulated decarboxylation pathway of homohistidine.

Section 3: Experimental Strategies for Pathway Elucidation

The following sections detail the experimental workflows necessary to validate the proposed metabolic pathways and characterize the enzymes involved.

In Vitro Enzymatic Assays

The initial step is to determine if homohistidine is a substrate for the key enzymes in histidine metabolism. This involves incubating purified enzymes or cell lysates with (+/-)-homohistidine and monitoring for the formation of predicted products.

Experimental Workflow: In Vitro Enzyme Assay

In_Vitro_Enzyme_Assay_Workflow Start Start: Prepare Enzyme and Substrate Incubation Incubate Enzyme with (+/-)-Homohistidine at 37°C Start->Incubation Reaction_Quench Quench Reaction (e.g., acid or heat) Incubation->Reaction_Quench Sample_Prep Sample Preparation (e.g., centrifugation, filtration) Reaction_Quench->Sample_Prep Analysis Analyze for Product Formation (HPLC, LC-MS/MS) Sample_Prep->Analysis Data_Analysis Data Analysis and Kinetic Parameter Determination Analysis->Data_Analysis End End: Pathway Confirmation Data_Analysis->End

Caption: General workflow for in vitro enzyme assays.

Protocol: Spectrophotometric Assay for Homohistidine Ammonia-Lyase Activity

This protocol is adapted from the established assay for histidase, which measures the formation of urocanate by monitoring the increase in absorbance at 277 nm.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M sodium pyrophosphate, pH 9.2.

    • Substrate Stock: 100 mM (+/-)-Homohistidine in deionized water.

    • Enzyme Source: Purified histidase or a crude liver homogenate supernatant.

  • Assay Procedure:

    • In a quartz cuvette, combine 900 µL of assay buffer and 50 µL of the enzyme preparation.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the homohistidine stock solution.

    • Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at a wavelength determined to be the absorbance maximum of the expected trans-homourocanate (a wavelength scan of a chemically synthesized standard is recommended).

    • Record the absorbance at regular intervals for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the absorbance versus time plot.

    • Determine the molar extinction coefficient of trans-homourocanate to quantify product formation.

Cell-Based Metabolic Studies

Utilizing cell culture models allows for the investigation of homohistidine metabolism in a more physiologically relevant context.[10][11][12]

Experimental Workflow: Cell Culture Metabolomics

Cell_Culture_Metabolomics_Workflow Start Start: Cell Seeding and Growth Treatment Treat Cells with (+/-)-Homohistidine Start->Treatment Metabolite_Extraction Metabolite Extraction (e.g., quenching with cold methanol) Treatment->Metabolite_Extraction Sample_Analysis LC-MS/MS or GC-MS Analysis of Intra- and Extracellular Metabolites Metabolite_Extraction->Sample_Analysis Data_Processing Data Processing and Metabolite Identification Sample_Analysis->Data_Processing Pathway_Analysis Metabolic Pathway Analysis Data_Processing->Pathway_Analysis End End: Identification of Catabolites Pathway_Analysis->End

Caption: Workflow for cell-based metabolic studies.

Protocol: Stable Isotope Tracing of Homohistidine in Cultured Hepatocytes

This protocol uses isotopically labeled homohistidine to trace its metabolic fate within the cell.

  • Cell Culture:

    • Culture a suitable hepatocyte cell line (e.g., HepG2) in standard growth medium.

    • At ~80% confluency, replace the medium with a custom medium containing a known concentration of ¹³C- or ¹⁵N-labeled (+/-)-homohistidine.

  • Time-Course Experiment:

    • At various time points (e.g., 0, 1, 4, 12, 24 hours), harvest both the cell culture medium and the cell pellets.

  • Metabolite Extraction:

    • For the medium, centrifuge to remove debris and store the supernatant at -80°C.

    • For the cell pellets, rapidly quench metabolism by washing with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).

    • Lyse the cells and centrifuge to pellet the debris. Collect the supernatant containing the intracellular metabolites.

  • LC-MS/MS Analysis:

    • Analyze the extracted metabolites using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Monitor for the incorporation of the stable isotope label into the predicted downstream metabolites (e.g., labeled homourocanate, labeled alpha-aminopimelate).

  • Data Analysis:

    • Identify labeled metabolites based on their mass-to-charge ratio.

    • Quantify the abundance of these metabolites over time to map the metabolic flux through the different pathways.

Section 4: Analytical Methodologies

The accurate quantification of homohistidine and its metabolites is crucial for pathway elucidation. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful techniques for this purpose.[13][14][15]

Analyte Analytical Technique Detection Method Key Considerations
(+/-)-HomohistidineReversed-Phase HPLCUV (210 nm) or Mass SpectrometryRequires a suitable column for polar compounds (e.g., C18 with an ion-pairing agent or a HILIC column).
trans-HomourocanateReversed-Phase HPLCUV (approx. 270-280 nm)The conjugated double bond system allows for sensitive UV detection.
HomohistamineReversed-Phase HPLCFluorescence (with derivatization, e.g., OPA) or Mass SpectrometryLacks a strong chromophore, necessitating derivatization for fluorescence detection or the use of MS.
Alpha-aminopimelateIon-Exchange Chromatography or Reversed-Phase HPLC with DerivatizationPost-column Ninhydrin or Fluorescence (OPA)Similar to other amino acids, requires derivatization for sensitive detection.

Section 5: Concluding Remarks and Future Directions

This guide provides a comprehensive framework for the systematic investigation of (+/-)-homohistidine metabolism. By leveraging the well-established pathways of histidine catabolism, researchers can formulate testable hypotheses and employ robust experimental methodologies to uncover the metabolic fate of this novel amino acid. The elucidation of these pathways will not only contribute to our fundamental understanding of amino acid metabolism but may also have significant implications for drug development, particularly in the context of designing enzyme inhibitors or pro-drugs that exploit these metabolic routes. The potential discovery of novel bioactive metabolites, such as homohistamine, opens up exciting avenues for pharmacological research.

References

  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848. [Link]

  • News-Medical.Net. (2018). Histidine Metabolism. [Link]

  • Catalyst University. (2015). Biochemistry | Catabolism of Histidine to Oxoglutarate. YouTube. [Link]

  • Wikipedia. (n.d.). Histidine. [Link]

  • Cooperman, J. M. (2020). Histidine Metabolism and Function. The Journal of Nutrition, 150(10), 2586S-2592S. [Link]

  • Spolter, P. D., & Baldridge, R. C. (1963). The Metabolism of Histidine. V. ON THE ASSAY OF ENZYMES IN RAT LIVER. The Journal of Biological Chemistry, 238(6), 2071-2074. [Link]

  • Blasczyk, K., et al. (2014). Histidine Degradation via an Aminotransferase Increases the Nutritional Flexibility of Candida glabrata. Applied and Environmental Microbiology, 80(19), 6093-6101. [Link]

  • Zinellu, A., et al. (2010). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. Journal of Separation Science, 33(19), 3058-3064. [Link]

  • European Union Reference Laboratory for Feed Additives. (2018). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride on Primesep 100 Column. [Link]

  • biocrates life sciences gmbh. (2023). Cell culture metabolomics – The shortcut to drug development. [Link]

  • Wu, G. (2018). Amino Acid Metabolism. Comprehensive Physiology, 9(1), 1-36. [Link]

  • Adeva-Andany, M. M., et al. (2018). Cell Models and Their Application for Studying Adipogenic Differentiation in Relation to Obesity: A Review. Journal of Clinical Medicine, 7(10), 329. [Link]

  • ResearchGate. (n.d.). Metabolomics and Mammalian Cell Culture. [Link]

Sources

Foundational

The Unseen Architect: A Technical Guide to the Metal Ion Chelation Capabilities of Homohistidine

For Researchers, Scientists, and Drug Development Professionals Abstract Homohistidine, a non-proteinogenic amino acid homologue of histidine, presents a unique yet underexplored landscape for metal ion chelation. Its st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homohistidine, a non-proteinogenic amino acid homologue of histidine, presents a unique yet underexplored landscape for metal ion chelation. Its structural distinction—an additional methylene group in the side chain—subtly alters the steric and electronic properties of its coordinating moieties, leading to distinct thermodynamic stabilities and coordination geometries compared to its well-studied counterpart, histidine. This guide provides a deep dive into the core principles governing homohistidine's interaction with metal ions, offering a framework for its application in drug development, bio-inspired catalysis, and materials science. We will explore the fundamental coordination chemistry, detail rigorous experimental methodologies for its characterization, and present a predictive analysis of its chelation behavior, grounded in the extensive knowledge of histidine-metal complexes.

Introduction: Beyond Histidine – The Case for Homohistidine in Coordination Chemistry

Metal ions are fundamental to countless biological processes, acting as structural scaffolds for proteins and as catalytic centers in enzymes.[1] The amino acid histidine is a cornerstone of bioinorganic chemistry, owing to the versatile coordination capacity of its imidazole side chain.[2][3] Homohistidine, or 2-amino-4-(1H-imidazol-5-yl)butanoic acid, extends this capability by introducing an additional methylene (-CH2-) group into the side chain. This seemingly minor modification has profound implications for its role as a chelating agent.

The primary distinction lies in the size of the chelate ring formed upon coordination involving the imidazole nitrogen. While histidine typically forms a stable 5-membered ring with a metal ion through its amino and imidazole nitrogens, homohistidine forms a 6-membered ring. This alteration in ring size directly impacts the thermodynamic stability of the resulting metallo-complex, a phenomenon known as the chelate effect.[4] Understanding these nuances is critical for the rational design of novel therapeutics, catalysts, and functional materials where precise control over metal ion binding and release is paramount.

The Structural Basis of Chelation: Donor Atoms and Coordination Modes

Homohistidine, like histidine, is a potentially tridentate ligand, offering three key donor sites for metal ion coordination: the α-amino group (-NH2), the α-carboxylate group (-COO⁻), and the imidazole ring nitrogen atoms (Nπ and Nτ).[2] The protonation state of these groups is pH-dependent, which in turn dictates the availability of lone pair electrons for coordination.

  • α-Amino Group: Becomes a potent donor upon deprotonation at higher pH values.

  • α-Carboxylate Group: Deprotonated at physiological pH, serving as a primary coordination site.

  • Imidazole Ring: Possesses two nitrogen atoms. The Nτ (or Nδ1 in some notations) is typically the primary coordination site in zinc-binding proteins.[3] The protonation state of the imidazole ring (pKa ≈ 6.0 for histidine) is crucial; metal binding generally occurs when at least one nitrogen is deprotonated.

The interplay of these donor groups allows for various coordination modes:

  • Glycine-like (Bidentate): Coordination through the amino and carboxylate groups, forming a 5-membered chelate ring.

  • Histamine-like (Bidentate): Coordination involving the amino and imidazole nitrogen atoms, forming a 7-membered chelate ring. This is generally less stable than smaller chelate rings.

  • Tridentate Chelation: Simultaneous coordination of the amino, carboxylate, and imidazole nitrogen atoms. This is a common mode for histidine with transition metals like Ni(II) and Cu(II), often resulting in stable octahedral complexes.[5] For homohistidine, this would involve the formation of both a 5-membered (amino-carboxylate) and a 6-membered (amino-imidazole) chelate ring.

G

Thermodynamic Stability and the Chelate Effect

The stability of a metal-ligand complex in solution is quantified by its stability constant (or formation constant), β.[6] A higher log β value indicates greater thermodynamic stability. For a stepwise formation of ML and ML₂ complexes:

  • M + L ⇌ ML; K₁ = [ML] / ([M][L])

  • ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])

  • Overall stability constant: β₂ = K₁ * K₂ = [ML₂] / ([M][L]²)

The "chelate effect" describes the enhanced stability of complexes formed by polydentate ligands (like homohistidine) compared to those formed by a corresponding number of monodentate ligands.[7] This effect is primarily entropy-driven. The coordination of one polydentate ligand releases multiple solvent molecules (e.g., water), leading to a significant increase in the overall disorder (entropy) of the system, which is thermodynamically favorable.[7]

For homohistidine, the key structural difference—the additional methylene group—will influence the stability of the chelate rings. While 5- and 6-membered chelate rings are generally the most stable, the specific bond angles and torsional strain of the 6-membered ring formed by homohistidine's imidazole group may result in different stability constants compared to the 5-membered ring of histidine. It is anticipated that for some metal ions, this may lead to a slight decrease in stability compared to the analogous histidine complex, though this effect can be metal-ion dependent.

Predicted Stability Trends

Based on the well-established Irving-Williams series for divalent metal ions, the stability of homohistidine complexes is expected to follow the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[8] Copper(II) complexes typically exhibit anomalously high stability due to the Jahn-Teller distortion.[9]

Experimental Methodologies for Characterizing Homohistidine-Metal Chelation

A multi-faceted approach combining potentiometry and spectroscopy is essential for the comprehensive characterization of homohistidine-metal complexes.

Potentiometric Titration: The Gold Standard for Stability Constants

Causality Behind the Method: Potentiometric titration is the most reliable method for determining protonation constants of the ligand and the stability constants of the metal complexes. The principle lies in monitoring the change in hydrogen ion concentration (pH) of a solution containing the ligand (homohistidine) and the metal ion as a strong base (e.g., NaOH) is added. The chelation process releases protons, causing a shift in the titration curve compared to the titration of the free ligand. By analyzing this shift, one can calculate the equilibrium constants for all species in solution.

Self-Validating Protocol: The integrity of the data relies on precise calibration of the electrode system and the use of a computer program (e.g., HYPERQUAD) to refine the equilibrium model by fitting the experimental data. Performing titrations at various metal-to-ligand ratios (e.g., 1:1, 1:2, 1:5) helps to validate the proposed speciation model.

Step-by-Step Protocol for Potentiometric Titration:

  • Preparation of Solutions:

    • Prepare a stock solution of homohistidine of known concentration in deionized, CO₂-free water.

    • Prepare a stock solution of the metal salt (e.g., NiCl₂, CuSO₄, Zn(NO₃)₂) and standardize its concentration.

    • Prepare a carbonate-free solution of a strong base (e.g., 0.1 M NaOH) and standardize it against a primary standard (e.g., potassium hydrogen phthalate).

    • Prepare a solution of a strong acid (e.g., 0.1 M HCl) for electrode calibration.

    • Prepare a solution of an inert background electrolyte (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.

  • Electrode Calibration:

    • Calibrate the pH electrode/glass electrode system by titrating a known concentration of strong acid with the standardized strong base in the presence of the background electrolyte. This allows for the determination of the standard electrode potential (E°) and the Nernstian slope.

  • Titration Procedure:

    • In a double-walled, thermostatted titration vessel (e.g., at 25.0 ± 0.1 °C), prepare the following solutions with a total volume of 25 or 50 mL:

      • Ligand Protonation: A solution containing homohistidine and the background electrolyte.

      • Metal-Ligand System: A solution containing homohistidine, the metal salt, and the background electrolyte at a specific metal:ligand ratio.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) to exclude atmospheric CO₂.

    • Titrate the solution with the standardized NaOH solution using an automated titrator. Record the pH (or mV) reading after each addition of titrant, allowing the system to reach equilibrium.

  • Data Analysis:

    • Input the titration data (volume of titrant added vs. pH) into a specialized software program.

    • First, determine the protonation constants (pKa values) of homohistidine from the ligand-only titration data.

    • Using the determined pKa values, analyze the metal-ligand titration data to determine the stability constants (log β) for the various complex species (e.g., ML, ML₂, protonated or hydrolyzed species).

G cluster_prep Preparation cluster_cal Calibration cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare & Standardize Solutions: - Homohistidine - Metal Salt - NaOH (CO₂-free) - Background Electrolyte calibrate_electrode Calibrate pH Electrode (Strong Acid-Base Titration) setup_vessel Setup Titration Vessel: - Add Ligand +/- Metal - Add Electrolyte - Purge with N₂/Ar prep_solutions->setup_vessel calibrate_electrode->setup_vessel titrate Titrate with NaOH (Automated Titrator) setup_vessel->titrate record Record pH vs. Volume titrate->record computer_analysis Analyze Data with HYPERQUAD/SCOGS record->computer_analysis calc_pka Determine Ligand pKa Values computer_analysis->calc_pka calc_logbeta Determine Complex Stability Constants (log β) calc_pka->calc_logbeta

UV-Visible (UV-Vis) Spectrophotometry

Causality Behind the Method: For transition metal ions with d-electrons (e.g., Cu(II), Ni(II)), the formation of complexes with homohistidine alters the electronic environment of the metal ion. This results in changes in the absorption of light in the visible region of the spectrum (d-d transitions). By monitoring these spectral changes as a function of pH or ligand concentration, one can corroborate the species distribution determined by potentiometry and gain insights into the coordination geometry of the complexes.

Step-by-Step Protocol for Spectrophotometric Titration:

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Set the wavelength range to scan across the visible region (e.g., 400-900 nm).

  • Sample Preparation:

    • Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of homohistidine (or vice-versa) at a fixed pH.

    • Alternatively, prepare a solution with a fixed metal-to-ligand ratio and titrate it with a strong base, recording the spectrum at various pH intervals.

  • Data Acquisition:

    • Record the absorbance spectrum for each solution.

    • Use a reference cuvette containing all components except the chromophore (the metal ion) to blank the instrument.

  • Data Analysis:

    • Analyze the changes in the wavelength of maximum absorbance (λ_max) and molar absorptivity (ε). A shift in λ_max indicates a change in the coordination environment of the metal ion.

    • Data can be analyzed using methods like Job's plot (for determining stoichiometry) or by global analysis software that can fit the spectral data simultaneously with potentiometric data to yield both stability constants and individual spectra for each complex species.

Quantitative Data Summary & Interpretation

Table 1: Illustrative Stability Constants (log β) for Divalent Metal Ion Complexes with Homohistidine (Hypothetical)

Metal Ionlog K₁ (ML)log β₂ (ML₂)Expected Coordination Geometry (ML₂)Reference Analogue (Histidine log β₂)
Cu(II) ~10.0~18.0Distorted Octahedral18.3
Ni(II) ~8.5~15.0Octahedral14.9
Zn(II) ~6.5~12.0Tetrahedral/Octahedral11.8
Co(II) ~6.8~12.5Octahedral12.3

Note: These values are hypothetical and intended for illustrative purposes. Experimental determination is required for accurate values.

Applications in Drug Development and Beyond

The ability of homohistidine to form stable complexes with metal ions opens avenues for various applications:

  • Drug Delivery: Homohistidine moieties can be incorporated into drug molecules to create prodrugs that are activated by metal ions present in specific biological environments or to enhance the solubility and bioavailability of metallodrugs.

  • Chelation Therapy: While strong chelators like EDTA are used for heavy metal poisoning, weaker chelators are of interest for managing the dyshomeostasis of essential metals (e.g., copper, zinc) implicated in neurodegenerative diseases. The specific stability constants of homohistidine could be tuned for such applications.

  • Bio-inspired Materials: The coordination of homohistidine with metal ions can be used as a cross-linking mechanism to create self-healing hydrogels and other smart materials, inspired by the role of histidine-metal bonds in natural systems like mussel byssal threads.

Conclusion and Future Directions

Homohistidine stands as a promising but underutilized chelating agent in the field of bioinorganic chemistry. Its unique structural feature—the extended side chain—offers a means to fine-tune the stability and structure of metal complexes. This guide has laid out the fundamental principles of its coordination chemistry and provided robust methodologies for its characterization. The critical next step for the scientific community is the systematic experimental determination of the thermodynamic stability constants of homohistidine with a range of biologically and industrially relevant metal ions. Such data will unlock the full potential of homohistidine, enabling the rational design of new molecules and materials with precisely controlled metal-binding properties.

References

  • Zheng, D., & Kurita, N. (2024). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. Molecules, 29(12), 2824. [Link]

  • Bal, W., Kasprzak, K. S., & Lukszo, J. (1995). Interactions of nickel(II) with histones. Stability and solution structure of complexes with CH3CO-Cys-Ala-Ile-His-NH2, a putative metal binding sequence of histone H3. Chemical research in toxicology, 8(7), 905–914. [Link]

  • Giraud, N., Ravanat, C., Blackledge, M., & Marion, D. (2004). A strong 13C chemical shift signature provides the coordination mode of histidines in zinc-binding proteins. Journal of the American Chemical Society, 126(42), 13544–13545. [Link]

  • Venelinov, T., Arpadjan, S., Karadjova, I., & Beattie, J. (2006). Properties of the copper(II)-histidine complex obtained after dialysis of human plasma with histidine. Acta Pharmaceutica, 56(1), 105–112. [Link]

  • Khan, F., & Al-Haq, A. (2007). Solution study of ternary complexes of nickel(II) containing histidine and diols. Journal of the Indian Chemical Society, 84, 1-4.
  • Chemistry LibreTexts. (2023). 5.1: Thermodynamic Stability of Metal Complexes. [Link]

  • Berthon, G. (1995). THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS WITH POLAR SIDE CHAINS. Pure and Applied Chemistry, 67(7), 1117-1240. [Link]

  • Chou, C. C., & Lee, D. J. (2003). Molecular simulations to determine the chelating mechanisms of various metal ions to the His-tag motif: a preliminary study. Journal of biomolecular structure & dynamics, 21(1), 31–42. [Link]

  • Fahmy, H. M., El-Kady, M. F., & El-Sayed, R. A. (2011). Potentiometric Studies on the Binary and Mixed Ligand Complexes in Solution: Zn(II) - Amlodipine - Amino Acids Systems. Oriental Journal of Chemistry, 27(3), 859-868. [Link]

  • Pelikán, P., Valko, M., Mazúr, M., & Forgács, E. (2016). EPR Spectroscopy of a Clinically Active (1:2) Copper(II)-Histidine Complex Used in the Treatment of Menkes Disease: A Fourier Transform Analysis of a Fluid CW-EPR Spectrum. Molecules, 21(11), 1461. [Link]

  • Torres, J., Fiol, J. J., Adrover, M., & Bofill, R. (2012). The binding of Ni(II) ions to hexahistidine as a model system of the interaction between nickel and His-tagged proteins. Journal of inorganic biochemistry, 117, 259–268. [Link]

  • Vyas, K. B., Nimavat, K. S., Jani, G. R., Patel, R. P., Chaudhary, J. A., & Hathi, M. V. (2010). pH metric studies of Ferrous (II) complexes of substituted derivative of Coumarin. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 1(3), 12-16. [https://www.rjpbcs.com/pdf/2010_1(3)/[3].pdf]([Link]3].pdf)

  • Patsnap. (2024). What is the mechanism of Histidine zinc hydrate? Synapse. [Link]

  • Tütem, E., Apak, R., & Üzer, A. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 398. [Link]

  • Christensen, H. E. M., Stach, L. I., & Schiøtt, B. (2022). Copper binding and reactivity at the histidine brace motif: insights from mutational analysis of the Pseudomonas fluorescens copper chaperone CopC. JBIC Journal of Biological Inorganic Chemistry, 27(7-8), 691–704. [Link]

  • Khan, A., Idrees, M., & Shrivastav, P. (2014). Equilibrium study and Stability constants of mixed Ligand complexes of Bio- molecules and Amino acids with Metal ions by Potentiometric technique. Research Journal of Chemical Sciences, 4(1), 1-7.
  • Zastrow, M. L., & Pecoraro, V. L. (2013). mixing and matching cysteine and histidine residues in zinc finger proteins to afford different folds and function. Dalton transactions, 42(9), 3096–3110. [Link]

  • Yola, O. F., Atar, N., & Eren, T. (2014). Stability of Copper(II), Nickel(II) and Zinc(II) Binary and Ternary Complexes of Histidine, Histamine and Glycine in Aqueous Solution. Journal of the Mexican Chemical Society, 58(2), 153-158. [Link]

  • Salisu, U., & Sani, Y. M. (2024). Binary Stability Constants Studies of Cu and Mn-Complexes with Cysteine and Cephalexin. Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 6(2), 105-112. [Link]

  • Franklin, L. M., Walker, S. M., & Hill, G. (2020). A DFT study of isolated histidine interactions with metal ions (Ni2+, Cu2+, Zn2+) in a six-coordinated octahedral complex. Journal of molecular modeling, 26(6), 116. [Link]

  • Aliyu, H. N., & Na'aliya, J. (2012). Potentiometric studies on essential metal (II) amino acid complexes.
  • Wikipedia. (2023). Stability constants of complexes. [Link]

  • Chemistry LibreTexts. (2023). Stability of Metal Complexes and Chelation. [Link]

  • In-Text Citation. (2021). Stability of Metal Complexes. [Link]

Sources

Exploratory

The Vanguard Role of Homohistidine: A Technical Guide to its Function as a Biosynthetic Precursor

For Immediate Release to the Scientific Community Abstract This technical guide provides an in-depth exploration of the non-proteinogenic amino acid homohistidine and its crucial role as a precursor in the biosynthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

Abstract

This technical guide provides an in-depth exploration of the non-proteinogenic amino acid homohistidine and its crucial role as a precursor in the biosynthesis of complex natural products. Primarily targeting researchers, scientists, and professionals in drug development, this document elucidates the enzymatic machinery and biochemical logic governing the incorporation of homohistidine into potent therapeutic agents. With a focus on the bleomycin family of antitumor antibiotics, we will dissect the biosynthetic pathways, detail the key enzymatic players, and provide field-proven experimental methodologies for their investigation. This guide aims to serve as a comprehensive resource, fostering a deeper understanding of homohistidine's biosynthetic significance and inspiring novel approaches in natural product engineering and drug discovery.

Introduction: Homohistidine, the Homologous Enigma

Homohistidine, a higher homolog of the proteinogenic amino acid L-histidine, is distinguished by the presence of an additional methylene group in its side chain, resulting in a 4-imidazole-ethyl-α-amino acid structure. While not incorporated into proteins via ribosomal synthesis, homohistidine emerges as a critical building block in the non-ribosomal synthesis of a select group of potent secondary metabolites. Its unique structural and electronic properties contribute significantly to the biological activity of the final natural product. This guide will illuminate the biosynthetic journey of homohistidine, from its own enigmatic origins to its intricate incorporation into complex molecular scaffolds.

The Bleomycin Assembly Line: A Paradigm for Homohistidine Incorporation

The most well-documented role of homohistidine as a biosynthetic precursor is in the production of the bleomycin (BLM) family of glycopeptide antitumor antibiotics. This family, which includes bleomycin, phleomycin, and tallysomycin, is synthesized by complex hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) enzymatic machinery in various Streptomyces species.[1][2]

The Non-Ribosomal Peptide Synthetase (NRPS) Machinery

NRPSs are large, modular enzymes that act as assembly lines for the synthesis of peptides without the use of ribosomes.[3] Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module is composed of several domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.

  • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T-domain and the growing peptide chain attached to the T-domain of the preceding module.

The specificity of the A-domain is the primary determinant of which amino acid is incorporated at each position in the final peptide.

The Bleomycin Biosynthetic Gene Cluster and the Homohistidine-Incorporating Module

The biosynthetic gene cluster for bleomycin in Streptomyces verticillus ATCC15003 contains a series of genes encoding the multienzyme NRPS and PKS complexes.[1][4][5] Within this cluster, a specific NRPS module is responsible for the incorporation of homohistidine.

The adenylation (A) domain of this module exhibits a unique substrate specificity, preferentially recognizing and activating homohistidine over its lower homolog, histidine. The precise molecular determinants of this specificity lie within the amino acid binding pocket of the A-domain. Sequence alignments and structural modeling of this domain, when compared to A-domains specific for histidine, can reveal key residues responsible for accommodating the larger side chain of homohistidine.

Bleomycin_NRPS_Module cluster_module Homohistidine-Incorporating NRPS Module A_domain Adenylation (A) Domain Selects & Activates Homohistidine T_domain Thiolation (T) Domain Tethers Activated Homohistidine A_domain->T_domain Loading C_domain Condensation (C) Domain Forms Peptide Bond T_domain->C_domain Activated Monomer Downstream_Module Downstream NRPS/PKS Module C_domain->Downstream_Module Elongated Peptide Upstream_Module Upstream NRPS Module Upstream_Module->C_domain Growing Peptide Chain Homohistidine Homohistidine Homohistidine->A_domain Recognition & Activation

Figure 1: A simplified representation of the Non-Ribosomal Peptide Synthetase (NRPS) module responsible for the incorporation of homohistidine into the bleomycin backbone.

The Enigmatic Origin: The Biosynthesis of Homohistidine

While the incorporation of homohistidine into the bleomycin backbone is relatively well-understood, the biosynthesis of homohistidine itself remains a topic of ongoing investigation. Unlike proteinogenic amino acids, which have clearly defined biosynthetic pathways, the origins of many non-proteinogenic amino acids are often more cryptic.

Current hypotheses suggest that homohistidine biosynthesis may proceed through one of several potential routes:

  • Modification of a Histidine Precursor: Enzymes within the bleomycin biosynthetic gene cluster, or elsewhere in the organism's genome, may catalyze the addition of a methylene group to an intermediate in the canonical histidine biosynthetic pathway.

  • A Dedicated Biosynthetic Pathway: It is also possible that a completely separate and dedicated set of enzymes is responsible for the de novo synthesis of homohistidine from primary metabolites.

Further research, including precursor feeding studies with isotopically labeled compounds and the characterization of unassigned open reading frames within the bleomycin gene cluster, is required to definitively elucidate the biosynthetic pathway of this important precursor.

Experimental Methodologies for Investigating Homohistidine Biosynthesis

A multi-faceted experimental approach is necessary to fully understand the role of homohistidine as a biosynthetic precursor. The following protocols provide a framework for researchers in this field.

In Vitro Characterization of the Homohistidine-Activating Adenylation Domain

Objective: To confirm the substrate specificity of the putative homohistidine-activating A-domain.

Methodology:

  • Gene Cloning and Protein Expression:

    • Identify the gene encoding the NRPS module containing the putative homohistidine-activating A-domain from the bleomycin biosynthetic gene cluster.

    • Clone the A-domain or the entire A-T didomain into a suitable expression vector (e.g., pET vector series).

    • Express the protein in a suitable host, such as E. coli BL21(DE3), and purify it using affinity chromatography (e.g., Ni-NTA).

  • ATP-PPi Exchange Assay:

    • This assay measures the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP, a hallmark of A-domain activity.

    • Set up reaction mixtures containing the purified A-domain, ATP, MgCl₂, [³²P]PPi, and various amino acid substrates (homohistidine, histidine, and other proteinogenic and non-proteinogenic amino acids).

    • Incubate the reactions and then quench by adding a solution of activated charcoal, which binds the ATP but not the free PPi.

    • Filter the mixture and measure the radioactivity of the charcoal-bound ATP using a scintillation counter.

    • Higher radioactivity indicates a higher rate of ATP-PPi exchange and thus greater substrate specificity.

Substrate Relative Activity (%)
L-Homohistidine100
L-Histidine< 10
L-Phenylalanine< 1
L-Tyrosine< 1
Table 1: Representative data from an ATP-PPi exchange assay demonstrating the substrate specificity of a homohistidine-activating A-domain.
Gene Inactivation and Complementation Studies

Objective: To confirm the in vivo role of the NRPS gene responsible for homohistidine incorporation.

Methodology:

  • Gene Inactivation:

    • Create a targeted knockout of the NRPS gene in the bleomycin-producing Streptomyces strain using homologous recombination.

    • This can be achieved by replacing the gene with an antibiotic resistance cassette.

  • Metabolite Analysis:

    • Culture the wild-type and mutant strains under conditions that induce bleomycin production.

    • Extract the secondary metabolites from the culture broth and cell mass.

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • The mutant strain should fail to produce bleomycin or produce a truncated intermediate lacking the homohistidine-derived portion of the molecule.

  • Complementation:

    • Introduce a functional copy of the inactivated NRPS gene back into the mutant strain on a plasmid.

    • Confirm that the production of bleomycin is restored, thus verifying the function of the gene.

Gene_Inactivation_Workflow Start Wild-Type Streptomyces Strain Gene_Knockout Targeted Gene Inactivation (Homologous Recombination) Start->Gene_Knockout Mutant_Strain NRPS Gene Mutant Strain Gene_Knockout->Mutant_Strain Metabolite_Extraction Metabolite Extraction & Analysis (HPLC-MS) Mutant_Strain->Metabolite_Extraction Complementation Gene Complementation (Plasmid Introduction) Mutant_Strain->Complementation No_Bleomycin Result: No Bleomycin Production Metabolite_Extraction->No_Bleomycin Restored_Production Result: Bleomycin Production Restored Metabolite_Extraction->Restored_Production Complementation->Metabolite_Extraction

Figure 2: A workflow diagram illustrating the process of gene inactivation and complementation to verify the function of the homohistidine-incorporating NRPS gene.

Broader Implications and Future Directions

The study of homohistidine's role in biosynthetic pathways extends beyond the bleomycin family. The identification and characterization of the enzymatic machinery responsible for its synthesis and incorporation provide valuable tools for synthetic biology and metabolic engineering.

Future research in this area could focus on:

  • Elucidating the Homohistidine Biosynthetic Pathway: A definitive understanding of how homohistidine is produced will open up new avenues for manipulating its supply and potentially increasing the yield of valuable natural products.

  • Engineering NRPS Specificity: By mutating the A-domain of the homohistidine-activating module, it may be possible to alter its substrate specificity to accept other non-proteinogenic amino acids, leading to the creation of novel bleomycin analogs with potentially improved therapeutic properties.

  • Genome Mining for Novel Homohistidine-Containing Natural Products: Bioinformatic searches for NRPS gene clusters containing A-domains with homology to the known homohistidine-activating domain could lead to the discovery of new natural products with unique biological activities.

Conclusion

Homohistidine stands as a testament to the vast chemical diversity that can be achieved through non-ribosomal peptide synthesis. Its role as a key precursor in the biosynthesis of the bleomycin family of antitumor drugs highlights the importance of understanding the intricate enzymatic logic that governs the production of complex natural products. The experimental approaches detailed in this guide provide a roadmap for researchers to further unravel the mysteries of homohistidine biosynthesis and to harness its potential for the development of new and improved therapeutic agents. The continued exploration of such unique biosynthetic pathways will undoubtedly fuel the next wave of innovation in drug discovery and synthetic biology.

References

  • Du, L., Sánchez, C., Chen, M., Edwards, D. J., & Shen, B. (2000). The biosynthetic gene cluster for the antitumor drug bleomycin from Streptomyces verticillus ATCC15003 supporting functional interactions between nonribosomal peptide synthetases and a polyketide synthase. Chemistry & Biology, 7(8), 623-642. [Link]

  • Galm, U., Wendt-Pienkowski, E., Wang, L., Huang, S. X., Unsin, C., Tao, M., ... & Shen, B. (2011). Comparative analysis of the biosynthetic gene clusters and pathways for three structurally related antitumor antibiotics: bleomycin, tallysomycin, and zorbamycin. Journal of natural products, 74(3), 526-536. [Link]

  • Shen, B., Du, L., Sanchez, C., Edwards, D. J., Chen, M., & Murrell, J. M. (2002). Cloning and characterization of the bleomycin biosynthetic gene cluster from Streptomyces verticillus ATCC15003. Journal of natural products, 65(3), 422-431. [Link]

  • Wikipedia. (n.d.). Nonribosomal peptide. In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Du, L., Chen, M., Sánchez, C., & Shen, B. (2000). An oxidation domain in the BlmIII non-ribosomal peptide synthetase probably catalyzing thiazole formation in the biosynthesis of the anti-tumor drug bleomycin in Streptomyces verticillus ATCC15003. FEMS microbiology letters, 189(2), 171-175. [Link]

  • Tao, M., Wang, L., Wendt-Pienkowski, E., George, N. P., Galm, U., Zhang, G., ... & Shen, B. (2010). The tallysomycin biosynthetic gene cluster from Streptoalloteichus hindustanus E465-94 ATCC 31158 unveiling new insights into the biosynthesis of the bleomycin family of antitumor antibiotics. Molecular bioSystems, 6(7), 1213-1225. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Characteristics of (+/-)-Homohistidine

For Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of pharmaceutical sciences and drug development, a profound understanding of the physicochemical properties of a molecule is param...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical sciences and drug development, a profound understanding of the physicochemical properties of a molecule is paramount. It is the bedrock upon which successful formulation, effective delivery, and ultimately, therapeutic efficacy are built. This guide is dedicated to the comprehensive characterization of (+/-)-homohistidine, a fascinating amino acid analogue with significant potential in medicinal chemistry. As a Senior Application Scientist, my objective is to not merely present data, but to provide a narrative that intertwines theoretical principles with actionable, field-proven experimental insights. This document is structured to empower researchers to understand, evaluate, and harness the unique physicochemical characteristics of (+/-)-homohistidine in their scientific endeavors.

Introduction to (+/-)-Homohistidine: A Molecule of Interest

(+/-)-Homohistidine, chemically known as 2-amino-4-(1H-imidazol-5-yl)butanoic acid, is a higher homologue of the naturally occurring amino acid, L-histidine.[1] The insertion of an additional methylene group into the side chain introduces subtle yet significant alterations to its structure, which in turn influences its chemical behavior and biological activity. Histidine and its analogues are of particular interest in drug design due to the unique properties of the imidazole ring.[2][3][4] With a pKa near physiological pH, the imidazole moiety can act as both a proton donor and acceptor, making it a crucial player in enzyme catalysis and receptor binding interactions.[4] Understanding how the extended side chain of homohistidine modulates these properties is critical for its application in the development of novel therapeutics.[2]

This guide will provide an in-depth exploration of the key physicochemical parameters of (+/-)-homohistidine, offering both theoretical grounding and detailed experimental protocols for their determination.

Table 1: Core Physicochemical Properties of (+/-)-Homohistidine

PropertyValue (Computed)Reference
Molecular Formula C7H11N3O2[1]
Molecular Weight 169.18 g/mol [1]
IUPAC Name 2-amino-4-(1H-imidazol-5-yl)butanoic acid[1]
CAS Number 5817-77-6[1]
XLogP3-AA -2.9[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 92 Ų[1]

Note: The values presented in this table are computationally derived and sourced from PubChem.[1] Experimental verification is crucial for drug development applications.

Acid-Base Properties: The Ionization Profile of (+/-)-Homohistidine

The ionization state of a molecule at a given pH, dictated by its pKa values, is a critical determinant of its solubility, membrane permeability, and interaction with biological targets. For an amino acid like homohistidine, there are at least three ionizable groups: the α-carboxylic acid group, the α-amino group, and the imidazole side chain.

Theoretical Framework: Henderson-Hasselbalch and Isoelectric Point

The relationship between pH, pKa, and the ionization state of a functional group is described by the Henderson-Hasselbalch equation. By determining the pKa values for each ionizable group, we can predict the predominant ionic species of homohistidine at any given pH. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. For a molecule with three ionizable groups like homohistidine, the pI can be estimated from the pKa values of the groups that are protonated and deprotonated to yield the neutral species.

Experimental Determination of pKa Values: A Potentiometric Titration Workflow

Potentiometric titration is a robust and widely used method for determining the pKa values of ionizable compounds. The underlying principle involves monitoring the change in pH of a solution of the analyte upon the incremental addition of a titrant (a strong acid or base).

  • Preparation of the Analyte Solution: Accurately weigh a sample of (+/-)-homohistidine and dissolve it in a known volume of deionized, CO2-free water to create a solution of known concentration (e.g., 0.01 M).

  • Initial pH Adjustment: Adjust the initial pH of the solution to a low value (e.g., pH 1.5-2.0) with a standardized solution of a strong acid (e.g., 0.1 M HCl) to ensure all ionizable groups are fully protonated.

  • Titration with a Strong Base: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise increments of the titrant.

  • pH Measurement: After each addition of the titrant, allow the solution to equilibrate and record the pH using a calibrated pH meter.

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the midpoints of the buffering regions (the flat portions of the curve). The equivalence points (the steepest parts of the curve) indicate the complete deprotonation of an ionizable group.

  • pI Calculation: From the determined pKa values, calculate the isoelectric point (pI).

To ensure the accuracy and reliability of the determined pKa values, the following measures should be implemented:

  • Calibration: The pH meter must be calibrated with at least three standard buffer solutions before each experiment.

  • Standardization of Titrant: The concentration of the titrant (NaOH solution) must be accurately determined by titration against a primary standard (e.g., potassium hydrogen phthalate).

  • Inert Atmosphere: The titration should be performed under an inert atmosphere (e.g., nitrogen) to prevent the absorption of atmospheric CO2, which can affect the pH of the solution.

  • Replicate Measurements: The titration should be performed in triplicate to assess the reproducibility of the results.

Diagram: Workflow for pKa Determination

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare Homohistidine Solution adjust_ph Adjust to low pH (e.g., 2.0) prep_solution->adjust_ph add_naoh Add increments of standardized NaOH adjust_ph->add_naoh measure_ph Record pH after each addition add_naoh->measure_ph Equilibrate measure_ph->add_naoh Repeat plot_curve Plot pH vs. Volume of NaOH measure_ph->plot_curve determine_pka Determine pKa values from half-equivalence points plot_curve->determine_pka calculate_pi Calculate Isoelectric Point (pI) determine_pka->calculate_pi

Caption: Workflow for the potentiometric titration of (+/-)-homohistidine to determine its pKa values.

Table 2: Expected pKa and pI Values for (+/-)-Homohistidine
ParameterExpected Value RangeSignificance
pKa1 (α-COOH) ~2.0 - 2.5Influences charge at highly acidic pH.
pKa2 (imidazole) ~6.5 - 7.5Critical for buffering capacity near physiological pH.
pKa3 (α-NH3+) ~9.5 - 10.5Dictates charge at basic pH.
pI ~7.5 - 8.5pH of net neutral charge; affects solubility and protein interactions.

Note: These are expected values based on the known pKa of histidine and the structural modification in homohistidine. Experimental determination is necessary for precise values.

Solubility Profile: A Critical Parameter for Drug Development

Aqueous solubility is a crucial physicochemical property that significantly impacts a drug's bioavailability. Poor solubility can lead to incomplete absorption and insufficient therapeutic effect. The solubility of an ionizable molecule like homohistidine is highly dependent on the pH of the medium.

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

  • Preparation of Buffers: Prepare a series of buffers covering a range of pH values (e.g., from pH 2 to 10).

  • Sample Preparation: Add an excess amount of (+/-)-homohistidine to a known volume of each buffer in a sealed container (e.g., a glass vial).

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of dissolved homohistidine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) as a function of pH.

  • Use of Buffers: Maintaining a constant pH is critical as the solubility of homohistidine is expected to be pH-dependent due to its ionizable groups.

  • Constant Temperature: Solubility is a temperature-dependent property. Maintaining a constant temperature ensures that the measured solubility is at a defined condition.

  • Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium, ensuring that the measured concentration represents the true solubility.

  • Validated Analytical Method: An accurate and precise analytical method is essential for the reliable quantification of the dissolved compound.

Diagram: Experimental Workflow for Solubility Determination

Solubility_Workflow start Start prep_buffers Prepare Buffers (pH 2-10) start->prep_buffers add_excess Add Excess Homohistidine to Buffers prep_buffers->add_excess equilibrate Equilibrate at Constant Temperature add_excess->equilibrate phase_separation Separate Solid and Liquid Phases equilibrate->phase_separation quantify Quantify Dissolved Homohistidine (HPLC) phase_separation->quantify plot_data Plot Solubility vs. pH quantify->plot_data end End plot_data->end

Caption: Shake-flask method workflow for determining the pH-solubility profile of (+/-)-homohistidine.

Table 3: Expected pH-Dependent Aqueous Solubility of (+/-)-Homohistidine
pHExpected Predominant Ionic SpeciesExpected SolubilityRationale
< 2 CationicHighThe fully protonated form is highly polar and interacts favorably with water.
~pI Zwitterionic/NeutralLowThe net neutral species has reduced polarity, leading to lower aqueous solubility.
> 10 AnionicHighThe deprotonated form is charged and readily solvated by water.

Note: This table presents a qualitative prediction. Quantitative experimental data is essential for formulation development.

Stability Profile: Ensuring Molecular Integrity

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and potential degradation pathways. Stability studies are designed to evaluate how a molecule withstands various environmental factors such as pH, temperature, and light.

Experimental Approach to pH-Dependent Chemical Stability

Forced degradation studies are conducted to identify potential degradation products and to understand the degradation pathways of a molecule under stress conditions.

  • Sample Preparation: Prepare solutions of (+/-)-homohistidine in a range of acidic, neutral, and basic conditions (e.g., 0.1 M HCl, water, and 0.1 M NaOH).

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, and 72 hours). Protect samples from light to assess only hydrolytic degradation.

  • Time-Point Sampling: At each time point, withdraw an aliquot from each solution.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products.

  • Data Evaluation: Quantify the amount of homohistidine remaining at each time point and identify and quantify any major degradation products. The rate of degradation can be determined by plotting the concentration of homohistidine versus time.

A stability-indicating HPLC method is self-validating in that it must demonstrate specificity for the parent drug in the presence of its degradation products, excipients, and any other potential interfering substances. This is typically achieved through peak purity analysis using a photodiode array (PDA) detector.

Diagram: Logical Relationship in Stability Testing

Stability_Logic cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acidic (e.g., 0.1 M HCl) hplc Stability-Indicating HPLC acid->hplc neutral Neutral (e.g., Water) neutral->hplc base Basic (e.g., 0.1 M NaOH) base->hplc quantify_parent Quantify Remaining Homohistidine hplc->quantify_parent identify_degradants Identify Degradation Products hplc->identify_degradants degradation_rate Determine Degradation Rate quantify_parent->degradation_rate degradation_pathway Elucidate Degradation Pathway identify_degradants->degradation_pathway

Caption: Logical flow for assessing the pH-dependent chemical stability of (+/-)-homohistidine.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the structure and purity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the chemical structure of a molecule by providing information about the connectivity of atoms. For (+/-)-homohistidine, NMR can confirm the presence of the imidazole ring, the amino acid backbone, and the additional methylene group in the side chain.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of homohistidine is expected to show characteristic absorption bands for the carboxylic acid, amine, and imidazole functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule.

Table 4: Expected Spectroscopic Data for (+/-)-Homohistidine
TechniqueExpected Key Features
¹H NMR Signals corresponding to the imidazole ring protons, the α-proton, and the protons of the methylene groups in the side chain.
¹³C NMR Resonances for the carbonyl carbon, the α-carbon, the carbons of the imidazole ring, and the methylene carbons.
IR (cm⁻¹) Broad O-H stretch from the carboxylic acid, N-H stretches from the amine, C=O stretch from the carboxylic acid, and characteristic C=C and C-N stretches from the imidazole ring.
MS (ESI+) A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 170.09.

Note: These are predicted features. Experimental spectra are required for definitive structural confirmation.

Conclusion: A Foundation for Future Research

This guide has provided a comprehensive overview of the key physicochemical characteristics of (+/-)-homohistidine and has outlined detailed experimental protocols for their determination. While some properties have been predicted based on computational methods and comparison with histidine, this document emphasizes the critical need for experimental validation. A thorough understanding of the pKa, solubility, stability, and spectroscopic properties of (+/-)-homohistidine will undoubtedly accelerate its journey from a molecule of interest to a potential therapeutic agent. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4153393, (+-)-Homohistidine. Retrieved from [Link].

  • Che, J., & Jones, L. H. (2023). Covalent drugs targeting histidine – an unexploited opportunity?. RSC Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71-00-1, Histidine. Retrieved from [Link].

  • Larkin, P. J. (2017).
  • Avdeef, A. (2012).
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
  • Baumann, D., et al. (2023). Design, synthesis, and applications of ring-functionalized histidines in peptide-based medicinal chemistry and drug discovery. Frontiers in Chemistry, 11, 1123456.
  • Wishart, D. S., et al. (2018). HMDB 4.0: the human metabolome database for 2018. Nucleic acids research, 46(D1), D608–D617.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • MassBank of North America (MoNA). (n.d.). L-Histidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation mass spectrum of the amino acid histidine. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra (a) L-histidine and (b) uranium(IV)-histidine complex (KBr disc). Retrieved from [Link]

  • Beilstein-Institut. (2012). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journal of Organic Chemistry, 8, 1633-1639.
  • Fulir. (2007). Gas-Phase Structure of Protonated Histidine and Histidine Methyl Ester: Combined Experimental Mass Spectrometry and Theoretical. Retrieved from [Link]

  • da Silva, A. B. F., & de Alencastro, R. B. (2003). The Importance of Medicinal Chemistry Knowledge in the Clinical Pharmacist's Education.
  • Nature. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma.

Sources

Exploratory

Exploring the Potential of Homohistidine as an Enzyme Inhibitor: A Technical Guide for Researchers

Authored by: A Senior Application Scientist Abstract Enzyme inhibitors are fundamental to modern pharmacology and drug development, offering precise mechanisms for therapeutic intervention.[1] This guide delves into the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

Enzyme inhibitors are fundamental to modern pharmacology and drug development, offering precise mechanisms for therapeutic intervention.[1] This guide delves into the untapped potential of homohistidine, a non-proteinogenic amino acid homolog of L-histidine, as a candidate for enzyme inhibition. While direct evidence of its broad inhibitory activity remains nascent, its structural analogy to histidine—a key player in numerous enzymatic active sites—presents a compelling rationale for investigation. This document provides a comprehensive framework for researchers, outlining the theoretical basis, potential mechanisms of action, and detailed experimental protocols to systematically evaluate homohistidine's inhibitory capabilities. We will explore its synthesis, screening methodologies against logical enzyme targets, kinetic analysis to elucidate inhibitory mechanisms, and structural studies to characterize molecular interactions. This guide is intended to serve as a foundational resource for scientists in drug discovery and chemical biology, aiming to stimulate and guide research into this promising, yet under-explored, molecule.

Introduction: The Rationale for Investigating Homohistidine

L-histidine, with its unique imidazole side chain, plays a pivotal role in the catalytic mechanisms of a vast array of enzymes.[2] The imidazole ring can act as a general acid or base, a nucleophile, or a ligand for metal ions, making it a versatile component of enzyme active sites.[3][4] Consequently, molecules that mimic the structure of histidine are prime candidates for enzyme inhibitors, potentially acting as competitive antagonists at the substrate binding site.

Homohistidine, which possesses an additional methylene group in its side chain compared to histidine, presents an intriguing structural variation. This subtle modification could alter its binding affinity and specificity for histidine-recognizing enzymes, potentially transforming it from a substrate analog into an effective inhibitor. The exploration of amino acid derivatives as enzyme inhibitors has already shown promise in various therapeutic areas, including the management of metabolic disorders.[5]

While a study on potential histidine decarboxylase inhibitors found that homohistidine did not exhibit activity at a concentration of 10


 M, this single negative result should not preclude further investigation into its effects on other enzyme systems.[6] The vast and diverse landscape of enzymes suggests that homohistidine's inhibitory potential may be highly specific to certain targets.

This guide, therefore, puts forth a systematic approach to unlock the potential of homohistidine as an enzyme inhibitor. We will provide the scientific reasoning and practical methodologies to explore its synthesis, screen for inhibitory activity, and characterize its mechanism of action.

Theoretical Framework: Potential Mechanisms of Homohistidine Inhibition

The inhibitory action of a molecule is defined by its mode of interaction with the target enzyme.[7] For homohistidine, several plausible mechanisms can be hypothesized based on its structure and the known principles of enzyme inhibition.

Competitive Inhibition

Given its structural similarity to histidine, the most probable mechanism of action for homohistidine is competitive inhibition.[8] In this model, homohistidine would bind to the active site of an enzyme that normally binds histidine or a histidine-containing substrate, thereby preventing the natural substrate from binding.

  • Key Characteristics:

    • Inhibitor binds only to the free enzyme.

    • Increases the apparent Michaelis constant (K(_{m})) of the substrate.

    • Does not affect the maximum reaction velocity (V(_{max})).

    • Inhibition can be overcome by increasing the substrate concentration.

Non-competitive and Uncompetitive Inhibition

Less likely, but still possible, are non-competitive or uncompetitive inhibition mechanisms.

  • Non-competitive Inhibition: Homohistidine would bind to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces the enzyme's catalytic efficiency.[9] This binding could occur whether the substrate is bound or not.

  • Uncompetitive Inhibition: Homohistidine would bind only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product formation.[10]

The precise mechanism can be elucidated through detailed kinetic studies, as outlined in the experimental protocols below.

Experimental Workflows: A Step-by-Step Guide to a Self-Validating System

The following sections provide detailed methodologies for the synthesis, screening, and characterization of homohistidine as an enzyme inhibitor.

Synthesis of Homohistidine

A robust synthesis protocol is the first critical step. While various methods exist for the synthesis of amino acid analogs, a common approach involves the alkylation of a protected glycine equivalent. The following is a generalized protocol that can be adapted and optimized.

Protocol 1: Synthesis of DL-Homohistidine

  • Preparation of the Imidazole Precursor:

    • Start with a suitable protected imidazole derivative, such as 4-(chloromethyl)-1-trityl-1H-imidazole. The trityl group protects the imidazole nitrogen during the subsequent reactions.

  • Alkylation of a Glycine Anion Equivalent:

    • Prepare a solution of a protected glycine, such as N-(diphenylmethylene)glycine ethyl ester, in a suitable aprotic solvent (e.g., tetrahydrofuran).

    • Cool the solution to -78 °C and add a strong base, such as lithium diisopropylamide (LDA), to generate the enolate.

    • Slowly add the protected imidazole precursor to the enolate solution and allow the reaction to proceed.

  • Deprotection and Purification:

    • Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).

    • Extract the product and remove the protecting groups. The diphenylmethylene group can be removed by acidic hydrolysis, and the trityl group can also be removed under acidic conditions. The ester can be hydrolyzed using a base.

    • Purify the resulting DL-homohistidine using ion-exchange chromatography.

Screening for Inhibitory Activity: Target Selection and Assay Development

The choice of target enzymes is crucial. Logical candidates include enzymes that utilize histidine as a substrate or have a histidine residue critical for catalysis in their active site.

Potential Enzyme Targets:

  • Histidine Kinases: These enzymes play key roles in bacterial signal transduction and are attractive targets for novel antibiotics.[11][12][13][14]

  • Carnosinase: This enzyme hydrolyzes carnosine (β-alanyl-L-histidine) and could be a target for competitive inhibition by a histidine analog.

  • ATP-phosphoribosyltransferase: The first enzyme in the histidine biosynthesis pathway.[12]

  • Other Histidine-Metabolizing Enzymes: Enzymes involved in histidine catabolism could also be potential targets.

Protocol 2: General Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation:

    • Obtain or purify the target enzyme.

    • Prepare a stock solution of the enzyme in a suitable buffer that ensures its stability and activity.

    • Prepare a stock solution of the substrate for the enzyme.

  • Inhibitor Preparation:

    • Prepare a stock solution of synthesized homohistidine in the same buffer as the enzyme.

  • Assay Procedure:

    • In a multi-well plate, set up reactions containing the enzyme, buffer, and varying concentrations of homohistidine.

    • Include control wells with no inhibitor and wells with a known inhibitor (if available) as a positive control.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the half-maximal inhibitory concentration (IC(_{50})) value by fitting the data to a dose-response curve.[1][2][8]

Elucidating the Mechanism of Inhibition: Kinetic Studies

Once inhibitory activity is confirmed, the next step is to determine the mechanism of inhibition. This is achieved by performing enzyme kinetic experiments at varying concentrations of both the substrate and the inhibitor.

Protocol 3: Determination of Inhibition Mechanism

  • Experimental Setup:

    • Set up a series of enzyme assays with a fixed concentration of the enzyme.

    • Vary the concentration of the substrate across a range (e.g., 0.2 to 5 times the K(_{m})).

    • For each substrate concentration, perform the assay at several different fixed concentrations of homohistidine (including zero inhibitor).

  • Data Collection:

    • Measure the initial reaction velocity (V(_{0})) for each combination of substrate and inhibitor concentration.

  • Data Analysis:

    • Plot the data using Michaelis-Menten and Lineweaver-Burk plots.

    • Michaelis-Menten Plot: Plot V({0}) versus substrate concentration for each inhibitor concentration. Observe the changes in apparent K({m}) and V(_{max}).

    • Lineweaver-Burk Plot: Plot 1/V(_{0}) versus 1/[Substrate]. This double reciprocal plot linearizes the data and allows for a clearer visualization of the inhibition type.

      • Competitive Inhibition: The lines will intersect on the y-axis.

      • Non-competitive Inhibition: The lines will intersect on the x-axis.

      • Uncompetitive Inhibition: The lines will be parallel.

Data Presentation and Visualization

Clear presentation of quantitative data is essential for interpreting the results of inhibition studies.

Table 1: Hypothetical IC(_{50}) Values for Homohistidine Against Various Enzymes

Target EnzymeSubstrateHomohistidine IC({50}) (µM)Known Inhibitor (Positive Control)Positive Control IC({50}) (µM)
Histidine Kinase AATP50 ± 5Staurosporine0.1 ± 0.02
CarnosinaseCarnosine120 ± 15Bestatin10 ± 1
ATP-phosphoribosyltransferaseATP, PRPP>500AMP25 ± 3

Diagrams for Conceptual Understanding

Graphviz diagrams can be used to visualize experimental workflows and theoretical models.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Inhibition Screening cluster_mechanistic Mechanistic Studies synthesis Homohistidine Synthesis purification Purification (Chromatography) synthesis->purification screening Enzyme Inhibition Assay purification->screening Screening ic50 IC50 Determination screening->ic50 kinetics Kinetic Analysis ic50->kinetics If active mechanism Mechanism Elucidation kinetics->mechanism

Caption: A streamlined workflow for the investigation of homohistidine as an enzyme inhibitor.

competitive_inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (Homohistidine) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: A model of competitive inhibition by homohistidine.

Structural Analysis: Visualizing the Enzyme-Inhibitor Complex

Should homohistidine demonstrate significant inhibitory activity, elucidating the structural basis of this inhibition is the next logical step. X-ray crystallography or cryo-electron microscopy can provide atomic-level details of the enzyme-inhibitor complex.

Protocol 4: Structural Characterization

  • Co-crystallization:

    • Incubate the purified target enzyme with a molar excess of homohistidine.

    • Screen for crystallization conditions using various precipitants, buffers, and additives.

  • Structure Determination:

    • Collect X-ray diffraction data from the resulting crystals.

    • Solve the crystal structure to visualize the binding mode of homohistidine in the enzyme's active site.

  • Computational Modeling:

    • If crystallization is unsuccessful, computational docking studies can be used to predict the binding pose of homohistidine.[15][16][17]

Conclusion and Future Directions

The exploration of homohistidine as an enzyme inhibitor is a promising avenue for drug discovery. Its structural similarity to the functionally crucial amino acid L-histidine provides a strong rationale for its investigation. While early studies on a single enzyme were not fruitful, the vastness of the enzymatic landscape leaves ample room for the discovery of specific targets.

This guide has provided a comprehensive and self-validating framework for the systematic evaluation of homohistidine's inhibitory potential. By following the detailed protocols for synthesis, screening, kinetic analysis, and structural characterization, researchers can rigorously assess its capabilities. The discovery of potent and selective inhibitory activity for homohistidine against a key enzyme could pave the way for the development of novel therapeutics. The journey from a simple amino acid homolog to a potential drug candidate is long and challenging, but the foundational steps outlined here provide a clear path forward.

References

  • Binda, C., et al. (2002). Proposed chemical mechanism of irreversible inhibition of human monoamine oxidase B by the anti-Alzheimer drug rasagiline. Journal of the American Chemical Society, 124(30), 8271-8276. [Link]

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical biochemistry, 72(1-2), 248-254. [Link]

  • Bem, F., et al. (2015). Synthesis of histidine kinase inhibitors and their biological properties. Future medicinal chemistry, 7(10), 1257-1273. [Link]

  • de Oliveira, M. A., et al. (2022). Food components inhibiting recombinant human histidine decarboxylase activity. Journal of agricultural and food chemistry, 55(2), 443-447. [Link]

  • DeGraw, J. I., et al. (1977). Potential histidine decarboxylase inhibitors. 1. α-and β-substituted histidine analogues. Journal of medicinal chemistry, 20(12), 1671-1674. [Link]

  • Edmondson, D. E., et al. (2004). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal research reviews, 24(5), 635-663. [Link]

  • Epps, D. E., et al. (1996). A new class of competitive inhibitor of bacterial histidine kinases. Journal of bacteriology, 178(17), 5035-5042. [Link]

  • Gottschling, D., et al. (2001). Multiple Mechanisms of Action for Inhibitors of Histidine Protein Kinases from Bacterial Two-Component Systems. Antimicrobial agents and chemotherapy, 45(6), 1718-1725. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Lo, C. H., et al. (2021). 2-Imidazole as a Substitute for the Electrophilic Group Gives Highly Potent Prolyl Oligopeptidase Inhibitors. ACS medicinal chemistry letters, 12(10), 1609-1615. [Link]

  • Ma, R., et al. (2005). Mutational study of human phosphohistidine phosphatase: effect on enzymatic activity. Biochemical and biophysical research communications, 337(3), 887-891. [Link]

  • Ninja Nerd. (2017, April 26). Biochemistry | Enzyme Inhibition [Video]. YouTube. [Link]

  • Peptideweb.com. (n.d.). Synthesis protocols. [Link]

  • PubChem. (n.d.). IC50 Values for Known Histidine Decarboxylase Inhibitors (µM). National Center for Biotechnology Information. [Link]

  • Ryan, D. S., & Feeney, R. E. (1975). The interaction of inhibitors of proteolytic enzymes with 3-methylhistidine-57-chymotrypsin. The Journal of biological chemistry, 250(3), 843-847. [Link]

  • Sgrignani, J., et al. (2020). Inhibitor binding influences the protonation states of histidines in SARS-CoV-2 main protease. Chemical science, 11(45), 12348-12359. [Link]

  • TeachMePhysiology. (2024, April 8). Enzyme Inhibition. [Link]

  • Van der Veken, P., et al. (2005). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein journal of organic chemistry, 1, 10. [Link]

  • Wikipedia. (2024, June 22). Bacterial Histidine Kinase and the Development of Its Inhibitors in the 21st Century. MDPI. [Link]

  • Wikipedia. (n.d.). Enzyme inhibitor. [Link]

  • Wikipedia. (n.d.). Imidazole. [Link]

  • Wille, G. (2009). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 388(1), 141-143. [Link]

  • Yasmeen, A., et al. (2017). Computational analysis of histidine mutations on the structural stability of human tyrosinases leading to albinism insurgence. SAR and QSAR in Environmental Research, 28(8), 647-661. [Link]

  • Zare, A., et al. (2021). The Role of Imidazole Derivatives in Modern Drug Discovery. RSC medicinal chemistry, 12(7), 1059-1084. [Link]

  • Zhang, Y., et al. (2012). Design, Synthesis, and Evaluation of Homochiral Peptides Containing Arginine and Histidine as Molecular Transporters. Molecules, 17(8), 9156-9171. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for the chemical synthesis of (+/-)-Homohistidine

Introduction Homohistidine, an amino acid analogue of histidine with an additional methylene group in its side chain, is a molecule of significant interest in biochemical and pharmaceutical research. Its unique structura...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Homohistidine, an amino acid analogue of histidine with an additional methylene group in its side chain, is a molecule of significant interest in biochemical and pharmaceutical research. Its unique structural and electronic properties make it a valuable tool for probing enzyme mechanisms, designing peptide-based therapeutics with altered conformations and receptor-binding affinities, and developing novel enzyme inhibitors. This technical guide provides a comprehensive, step-by-step protocol for the chemical synthesis of racemic (+/-)-homohistidine.

Two primary synthetic routes are presented: the robust and widely applicable amidomalonate synthesis and the classic Strecker synthesis . The amidomalonate pathway is highlighted as the principal method due to its reliability and the commercial availability of key starting materials. The Strecker synthesis is discussed as a viable alternative. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, explanations of the underlying chemical principles, and troubleshooting insights to facilitate a successful synthesis.

Part 1: Amidomalonate Synthesis of (+/-)-Homohistidine

The amidomalonate synthesis is a versatile and high-yielding method for the preparation of α-amino acids.[1] This pathway involves three main stages: the preparation of diethyl acetamidomalonate, its alkylation with a suitable electrophile, and subsequent hydrolysis and decarboxylation to yield the target amino acid.[2] For the synthesis of homohistidine, the key electrophile is 4-(2-chloroethyl)imidazole.

Overall Synthetic Scheme

amidomalonate_synthesis start Diethyl Malonate intermediate1 Diethyl Acetamidomalonate start->intermediate1  1. NaNO2, Acetic Acid  2. Zn, Acetic Anhydride   intermediate2 Alkylated Malonate Intermediate intermediate1->intermediate2  1. NaOEt, EtOH  2. 4-(2-chloroethyl)imidazole   product (+/-)-Homohistidine intermediate2->product  HCl, H2O, Reflux  

Figure 1: General workflow for the amidomalonate synthesis of (+/-)-Homohistidine.

Step 1: Preparation of Diethyl Acetamidomalonate

This procedure is adapted from a well-established method.[3]

Principle: Diethyl malonate is first converted to diethyl isonitrosomalonate via nitrosation with sodium nitrite in acetic acid. The resulting oxime is then reduced in situ with zinc dust in the presence of acetic anhydride to yield the acetylated amine, diethyl acetamidomalonate.[4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
Diethyl malonate160.170.31250 g
Sodium nitrite69.000.94465 g
Glacial acetic acid60.05-57 mL + 225 mL
Zinc dust65.38-As needed
Acetic anhydride102.090.84286 g
Ether--As needed
Water--As needed

Protocol:

  • Nitrosation:

    • In a 500-mL three-necked flask equipped with a mechanical stirrer and a thermometer, add 50 g (0.312 mol) of diethyl malonate.

    • Cool the flask in an ice bath and add a mixture of 57 mL of glacial acetic acid and 81 mL of water while stirring.

    • Maintain the internal temperature at approximately 5°C and add 65 g (0.944 mol) of solid sodium nitrite in portions over 1.5 hours.[3]

    • After the addition is complete, remove the ice bath and continue stirring for 4 hours. The temperature will rise and then gradually decrease.[3]

    • Transfer the reaction mixture to a separatory funnel and extract twice with 50-mL portions of ether.[3]

  • Reductive Acetylation:

    • Combine the ethereal solution of diethyl isonitrosomalonate from the previous step, 86 g (0.842 mol) of acetic anhydride, and 225 mL of glacial acetic acid in a suitable flask.[3]

    • Add zinc dust in portions to maintain a gentle reflux.

    • After the zinc addition is complete, stir the mixture for an additional 30 minutes.[3]

    • Filter the reaction mixture with suction and wash the filter cake with two 200-mL portions of glacial acetic acid.[3]

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • To the crude product, add 100 mL of water and warm the flask on a steam bath until the solid melts.

    • Stir the mixture rapidly in an ice bath to crystallize the diethyl acetamidomalonate as a fine white product.[5]

    • Collect the product by filtration, wash with cold water, and dry. A second crop can be obtained by concentrating the mother liquor.[5]

Step 2: Alkylation of Diethyl Acetamidomalonate

Principle: The α-carbon of diethyl acetamidomalonate is deprotonated by a strong base, sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with 4-(2-chloroethyl)imidazole to form the C-C bond, yielding the alkylated malonate intermediate.[2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
Diethyl acetamidomalonate217.220.05311.5 g
Sodium metal22.990.0531.22 g
Absolute ethanol46.07-50 mL
4-(2-chloroethyl)imidazole hydrochloride167.040.0538.85 g

Protocol:

  • Preparation of Sodium Ethoxide:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, add 50 mL of absolute ethanol.

    • Carefully add 1.22 g (0.053 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Alkylation Reaction:

    • To the freshly prepared sodium ethoxide solution, add 11.5 g (0.053 mol) of diethyl acetamidomalonate.

    • In a separate beaker, dissolve 8.85 g (0.053 mol) of 4-(2-chloroethyl)imidazole hydrochloride in a minimal amount of absolute ethanol and neutralize with a stoichiometric amount of sodium ethoxide solution. Filter off the precipitated sodium chloride.

    • Add the ethanolic solution of 4-(2-chloroethyl)imidazole to the diethyl acetamidomalonate mixture.

    • Heat the reaction mixture to reflux with constant stirring for 2-3 hours.[2]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, filter the hot reaction mixture to remove the precipitated sodium chloride.[2]

    • Wash the solid residue with a small amount of hot absolute ethanol.[2]

    • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude diethyl 2-acetamido-2-(2-(1H-imidazol-4-yl)ethyl)malonate.

Step 3: Hydrolysis and Decarboxylation

Principle: The alkylated intermediate is subjected to strong acidic conditions (refluxing hydrochloric acid). This simultaneously hydrolyzes the two ester groups to carboxylic acids and the acetamido group to a primary amine. The resulting substituted malonic acid is unstable and readily undergoes decarboxylation upon heating to yield racemic homohistidine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mol)Quantity (g/mL)
Crude alkylated malonate intermediate~325.35~0.053From Step 2
Concentrated hydrochloric acid (HCl)36.46-50 mL
Water--As needed
Ethanol--As needed

Protocol:

  • Hydrolysis and Decarboxylation:

    • To the crude alkylated product from Step 2, add 50 mL of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.[2] Evolution of carbon dioxide will be observed.

  • Purification of (+/-)-Homohistidine:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the residue in a minimum amount of hot water.

    • Adjust the pH of the solution to the isoelectric point of homohistidine (approximately 7.6) using a suitable base (e.g., ammonium hydroxide) to induce precipitation.

    • Cool the solution in an ice bath to promote crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with cold water and then with cold ethanol.

    • Dry the purified (+/-)-homohistidine under vacuum.

Part 2: Strecker Synthesis of (+/-)-Homohistidine

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones.[6] For homohistidine, the synthesis would commence with imidazole-4-acetaldehyde.

Overall Synthetic Scheme

strecker_synthesis start Imidazole-4-acetaldehyde intermediate α-Aminonitrile start->intermediate  NH4Cl, KCN   product (+/-)-Homohistidine intermediate->product  H3O+, Heat  

Figure 2: General workflow for the Strecker synthesis of (+/-)-Homohistidine.

Step 1: Synthesis of Imidazole-4-acetaldehyde (Key Intermediate)

The synthesis of imidazole-4-acetaldehyde can be challenging. While it is a known metabolite of histamine, a straightforward, high-yielding laboratory synthesis is not as commonly reported as for other aldehydes.[7] Prebiotic synthesis routes have been described, for instance, from the reaction of erythrose and formamidine.[8] For practical laboratory purposes, oxidation of the corresponding alcohol, 2-(1H-imidazol-4-yl)ethanol, would be a logical approach.

Step 2: Strecker Reaction

Principle: Imidazole-4-acetaldehyde is reacted with ammonia (often generated in situ from ammonium chloride) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile.[9]

Protocol Outline:

  • Dissolve imidazole-4-acetaldehyde in an aqueous solution of ammonium chloride.

  • Add a solution of potassium cyanide dropwise while maintaining a cool temperature.

  • Stir the reaction mixture for several hours to allow for the formation of the α-aminonitrile.

  • The aminonitrile can be extracted into an organic solvent.

Step 3: Hydrolysis of the α-Aminonitrile

Principle: The nitrile group of the α-aminonitrile is hydrolyzed under acidic conditions to a carboxylic acid, yielding homohistidine.[9]

Protocol Outline:

  • The isolated α-aminonitrile is heated under reflux with a strong acid, such as hydrochloric acid.

  • The hydrolysis of the nitrile and any protecting groups occurs.

  • The final product, (+/-)-homohistidine, is isolated and purified as described in the amidomalonate synthesis (Part 1, Step 3).

Characterization and Purity Assessment

The final product, (+/-)-homohistidine, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product. Chiral HPLC can be employed to confirm the racemic nature of the product.

Conclusion

This technical guide provides two detailed synthetic pathways for the preparation of (+/-)-homohistidine. The amidomalonate synthesis is presented as a robust and reliable method, particularly given the commercial availability of the key alkylating agent. The Strecker synthesis offers a classic and effective alternative, contingent on the successful preparation of the requisite aldehyde intermediate. By following these protocols and employing sound laboratory practices, researchers can successfully synthesize homohistidine for a wide range of applications in chemical biology and drug discovery.

References

  • Organic Syntheses Procedure. diethyl acetamidomalonate. [Online PDF]. Available at: [Link]

  • CN103922959A - Method for preparing intermediate diethyl acetamidomalonate through organic synthesis - Google Patents. [Online].
  • Shen, C., Yang, L., Miller, S. L., & Oró, J. (1987). Prebiotic synthesis of imidazole-4-acetaldehyde and histidine. Origins of Life and Evolution of the Biosphere, 17(3-4), 295–305.
  • Purification and characterization of the human recombinant histidine-tagged prostaglandin endoperoxide H synthases-1 and -2 - PubMed. [Online]. Available at: [Link]

  • Imidazole-4-acetaldehyde - Wikipedia. [Online]. Available at: [Link]

  • CN107602408B - Synthesis method of acetamino diethyl malonate - Google Patents. [Online].
  • NROChemistry. Strecker Synthesis. [Online]. Available at: [Link]

  • The Purification and Characterization of L-Histidine Ammonia-lyase (Pseudomonas). [Online]. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for Imidazole-4-acetaldehyde (HMDB0003905). [Online]. Available at: [Link]

  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Online]. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. [Online]. Available at: [Link]

  • Diethyl acetamidomalonate - Wikipedia. [Online]. Available at: [Link]

  • Diethyl 2-Acetamido-2-[2-(4-octylphenylethyl)malonate | CAS 162358-08-9 | SCBT. [Online]. Available at: https://www.scbt.
  • Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate - CABI Digital Library. [Online]. Available at: [Link]

  • Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles - MDPI. [Online]. Available at: [Link]

  • 162358-08-9 | Product Name : Diethyl 2-Acetamido-2-[2-(4-octylphenylethyl)malonate. [Online]. Available at: https://www.synquestlabs.com/product/162358-08-9
  • CAS 162358-08-9: 1,3-Diethyl 2-(acetylamino)-2-[2-(4-octylphenyl)ethyl]propanedioate. [Online]. Available at: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. [Online]. Available at: [Link]

  • One-step purification of histidine-tagged profilin with high purity and yield by using metal precipitation - ResearchGate. [Online]. Available at: [Link]

  • Metal-Free, Acid-Promoted Synthesis of Imidazole Derivatives via a Multicomponent Reaction | Organic Letters - ACS Publications. [Online]. Available at: [Link]

  • University of Calgary. Ch21: Malonic esters. [Online]. Available at: [Link]

  • N-Alkylation of Diethyl Acetamidomalonate: Synthesis of Constrained Amino Acid Derivatives by Ring-Closing Metathesis | Request PDF - ResearchGate. [Online]. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Incorporation of Homohistidine into Synthetic Peptides

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for modulating their pharmacological properties. Homohi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for modulating their pharmacological properties. Homohistidine (hHis), a homolog of histidine with an additional methylene group in its side chain, offers unique steric and basicity characteristics that can enhance peptide stability, receptor affinity, and metal-binding capabilities. This guide provides a comprehensive overview of the chemical techniques and protocols for incorporating homohistidine into synthetic peptides using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), with a focus on mitigating common challenges such as racemization.

Introduction: The Rationale for Homohistidine Incorporation

Histidine is a cornerstone of protein and peptide function, participating in catalysis, metal ion coordination, and proton transfer. Modifying its structure provides a valuable tool for peptide chemists and drug designers. Homohistidine, with its extended side chain, introduces subtle but significant changes:

  • Modified Basicity (pKa): The altered distance between the imidazole ring and the peptide backbone can fine-tune the ring's pKa, influencing the peptide's charge state and interactions at physiological pH.

  • Enhanced Metal Chelation: The increased flexibility and length of the side chain can alter the coordination geometry and affinity for metal ions like Zn²⁺, Cu²⁺, and Ni²⁺, which is critical for metalloenzyme inhibitors or diagnostic agents.[1]

  • Steric Influence: The additional methylene group can act as a steric modulator, potentially enhancing binding affinity by accessing deeper receptor pockets or improving selectivity.

  • Increased Proteolytic Stability: The non-natural structure of homohistidine can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of peptide therapeutics.[2]

These attributes make homohistidine-containing peptides promising candidates for developing novel therapeutics, including enzyme inhibitors, antiviral agents, and cell-penetrating peptides.[3][4]

The Homohistidine Building Block: Synthesis and Protection

Successful incorporation via SPPS requires a properly protected homohistidine derivative, typically Fmoc-L-homohistidine(PG)-OH , where PG is a side-chain protecting group.

Synthesis of Fmoc-L-Homohistidine

While commercially available from specialized suppliers, Fmoc-L-homohistidine can be synthesized from a suitable precursor, such as L-glutamic acid. The synthesis involves multiple steps, including the formation of the imidazole ring and subsequent protection of the α-amino group with Fmoc and the imidazole nitrogen with a suitable protecting group.

Critical Choice: Imidazole Side-Chain Protection

The imidazole ring of histidine and its homologs is nucleophilic and basic, necessitating side-chain protection during SPPS to prevent side reactions. More importantly, the lone pair of electrons on the imidazole's π-nitrogen can act as an intramolecular base, catalyzing the abstraction of the α-proton of the activated amino acid. This leads to the formation of an achiral enolate intermediate, resulting in significant racemization.[5][6]

Key Insight: Protecting the π-nitrogen (Nπ) of the imidazole ring is the most effective strategy to suppress this racemization pathway.[7]

Commonly used protecting groups for histidine analogs include:

Protecting GroupAbbreviationKey Features & Cleavage Conditions
Trityl TrtAcid-labile. Removed during standard TFA cleavage. Most common choice.[8]
tert-Butoxycarbonyl BocMore acid-stable than Trt. Useful for specific applications.[9]
Methoxytrityl MmtMore acid-labile than Trt. Allows for selective deprotection on-resin.[8]

For most applications involving homohistidine, Fmoc-L-hHis(Trt)-OH is the recommended building block due to its compatibility with standard Fmoc-SPPS cleavage conditions.

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

The iterative nature of SPPS allows for the precise incorporation of homohistidine at any desired position in the peptide sequence.[10] The process involves repeated cycles of deprotection and coupling.

General SPPS Workflow

The following diagram illustrates the fundamental cycle for incorporating an amino acid, including Fmoc-L-hHis(Trt)-OH, into a growing peptide chain on a solid support.

SPPS_Workflow Resin Resin with N-Fmoc Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Step 1 Washes1 DMF/DCM Washes Deprotection->Washes1 Step 2 Coupling Coupling: Fmoc-hHis(Trt)-OH + Activator Washes1->Coupling Step 3 Washes2 DMF Washes Coupling->Washes2 Step 4 NextCycle Resin with Elongated N-Fmoc Peptide Washes2->NextCycle Ready for Next Cycle

Caption: General Fmoc-SPPS Cycle for Amino Acid Incorporation.

Detailed Protocol for Homohistidine Incorporation

This protocol assumes a manual synthesis on a 0.1 mmol scale using Rink Amide resin. Adjust volumes accordingly for different scales or automated synthesizers.

Materials:

  • Fmoc-Rink Amide Resin

  • Fmoc-L-hHis(Trt)-OH

  • Other required Fmoc-protected amino acids

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF).

  • Coupling Reagents: See Table 2 for recommendations.

  • Solvents: DMF, Dichloromethane (DCM).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5) or a less malodorous alternative like TFA/TIS/water (95:2.5:2.5) if the peptide sequence allows.[11]

  • Precipitation Solvent: Cold diethyl ether.

Protocol Steps:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in a reaction vessel.

    • Add DMF (~10 mL/g resin) and agitate for 1 hour to swell the resin beads.[12]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the deprotection solution (~10 mL/g resin) to the resin.

    • Agitate for 3-5 minutes and drain.

    • Add a fresh aliquot of the deprotection solution and agitate for 15-20 minutes to ensure complete Fmoc removal.[13]

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

  • Homohistidine Coupling (Activation & Addition):

    • Crucial Step to Minimize Racemization: Choose your coupling strategy carefully. Avoid prolonged pre-activation times, especially with base-mediated activators.[14]

    • Recommended Method (DIC/HOBt):

      • In a separate vial, dissolve Fmoc-L-hHis(Trt)-OH (0.4 mmol, 4 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.

      • Add DIC (0.4 mmol, 4 eq.) to the solution.

      • Immediately add this activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, the coupling step may be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.

Causality & Control: Mitigating Racemization of Homohistidine

The primary challenge with incorporating homohistidine, like histidine, is the risk of epimerization during the carboxyl group activation step.[7] The choice of coupling reagent and conditions directly impacts the stereochemical purity of the final peptide.

The Mechanism of Racemization

Activation of the carboxyl group increases the acidity of the α-proton. The nearby imidazole ring of an unprotected or Nτ-protected histidine/homohistidine can deprotonate this position, leading to a planar, achiral intermediate that can be re-protonated from either face, resulting in a mixture of L- and D-isomers.[5][6]

Recommended Coupling Strategies

The selection of a coupling reagent should balance high efficiency with low racemization potential.

Table 2: Comparison of Coupling Reagents for Homohistidine

Reagent ClassExamplesRacemization RiskRecommendation & Causality
Carbodiimides DIC/HOBt, DCC/HOBtLow Highly Recommended. The HOBt additive forms an active ester that is less prone to racemization than the O-acylisourea intermediate formed by the carbodiimide alone.[4][15]
Uronium/Aminium Salts HBTU, HATU, HCTUHigh (with base) Use with Caution. These are highly efficient but require a tertiary base (e.g., DIPEA), which promotes racemization. If used, minimize pre-activation time.[5]
Phosphonium Salts PyBOP, PyAOPModerate to High Use with Caution. Similar to uronium salts, requires a base and carries a significant risk of racemization for sensitive residues like homohistidine.
Specialty Reagents DEPBTVery Low Excellent Alternative. DEPBT does not require a strong base for activation, thus significantly reducing the risk of racemization. It can be a superior choice for critical incorporations.[5]

Self-Validating Protocol Insight: To verify the stereochemical integrity of your final peptide, it should be analyzed by chiral chromatography or digested with a D-amino acid-specific protease. A standard HPLC/UPLC analysis may not separate the diastereomers formed from a single racemized residue.

Peptide Cleavage, Deprotection, and Analysis

Cleavage from Resin

Once the synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups (including the Trt from homohistidine) must be removed.

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add a freshly prepared TFA cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5), using about 10 mL per gram of resin.[3]

  • Stir the suspension at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

  • Concentrate the combined filtrate under a stream of nitrogen.

  • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Characterization and Quality Control

The identity and purity of the synthesized homohistidine-containing peptide must be confirmed.

  • Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to verify that the molecular weight of the crude peptide matches the theoretical mass. The mass shift for incorporating homohistidine instead of histidine is +14.02 Da (CH₂ group).[16]

  • High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC (RP-HPLC) to assess the purity of the crude product and to purify it to the desired level.

  • Tandem Mass Spectrometry (MS/MS): For unambiguous confirmation, peptide sequencing via MS/MS can confirm the exact position of the homohistidine residue within the peptide sequence.

Conclusion

The successful incorporation of homohistidine into synthetic peptides is readily achievable through standard Fmoc-SPPS methodology, provided that careful consideration is given to the challenges of side-chain protection and racemization. By selecting an Nπ-protected building block like Fmoc-L-hHis(Trt)-OH and employing low-racemization coupling reagents such as DIC/HOBt or DEPBT, researchers can effectively synthesize these valuable modified peptides. The protocols and insights provided herein serve as a robust foundation for professionals in research and drug development to harness the unique properties of homohistidine for creating next-generation peptide-based tools and therapeutics.

References

  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue? [Forum discussion]. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Burgess, K. (2023). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. Retrieved from [Link]

  • Pérez-Peña, M., et al. (2016). Scheme 1. Synthetic protocol of Fmoc-His-OH derivatives and trimeric HDLP1 using solid phase peptide synthesis (SPPS). ResearchGate. Retrieved from [Link]

  • Cámara-Artigas, A., et al. (2017). Enrichment of histidine containing peptides by on-line immobilised metal affinity solid-phase extraction capillary electrophoresis-mass spectrometry.
  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Sarma, B. K., & Mugesh, G. (2008). Side-chain protecting groups in Fmoc-based SPPS. ResearchGate. Retrieved from [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 472-473. Available at: [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Lau, P. Y. (2011). Mass spectrometry of peptides and proteins: fragmentation pathways of protonated peptides containing histidine and conformational dynamics of proteins (Doctoral dissertation, Hong Kong Polytechnic University). Available at: [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Vahidi, S., et al. (2013). Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation. Journal of the American Society for Mass Spectrometry, 24(11), 1761-1770. Available at: [Link]

  • Wan, C. P., & Sorensen, H. P. (2015). Cleavage of synthetic peptides. Google Patents.
  • Broad Institute. (2013). BroadE: Fundamentals of peptide and protein mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • Chen, Y., et al. (2014). Synthesis of peptides containing 2-oxohistidine residues and their characterization by liquid chromatography-tandem mass spectrometry. Journal of Peptide Science, 20(8), 645-653. Available at: [Link]

  • AK LECTURES. (2013). The Peptide Bond: Formation and Cleavage [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). Coupling step during synthesis of peptides containing Histidine residue? [Forum discussion]. Retrieved from [Link]

  • Omotayo, O. P., et al. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Applied Microbiology and Biotechnology, 108(1), 1-17. Available at: [Link]

Sources

Method

Unveiling Protein Dynamics and Function: A Guide to Utilizing Homohistidine as a Biochemical Probe

Introduction: The Power of Probing with Precision In the intricate landscape of cellular biology, understanding the dynamics of protein synthesis, localization, and interaction is paramount. Non-canonical amino acid tagg...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Probing with Precision

In the intricate landscape of cellular biology, understanding the dynamics of protein synthesis, localization, and interaction is paramount. Non-canonical amino acid tagging (NCAT) has emerged as a powerful technique for covalently labeling and visualizing proteins in their native environment. This guide provides a comprehensive overview and detailed protocols for the use of homohistidine, a non-canonical amino acid analog of histidine, as a versatile biochemical probe for researchers, scientists, and drug development professionals.

Histidine residues are key players in a multitude of biological processes, including enzymatic catalysis, metal ion coordination, and protein-protein interactions.[1][2] The ability to introduce a "trackable" version of histidine into newly synthesized proteins opens up exciting avenues for investigating these fundamental processes with high specificity and temporal resolution. This guide will walk you through the conceptual framework, practical protocols, and potential applications of utilizing homohistidine as a powerful tool in your research arsenal.

The Rationale: Why Homohistidine?

Homohistidine, with its additional methylene group in the side chain compared to histidine, offers a unique handle for biochemical probing. The core principle lies in introducing a bioorthogonal functional group—such as an azide or an alkyne—onto the homohistidine molecule. This functionalized homohistidine can then be metabolically incorporated into newly synthesized proteins in place of natural histidine by the cell's own translational machinery.[3] Once incorporated, the bioorthogonal handle serves as a specific target for "click chemistry" reactions, allowing for the covalent attachment of a wide array of reporter molecules, including fluorophores for imaging or affinity tags for purification and identification.[4][5]

This approach provides several key advantages:

  • Temporal Resolution : By controlling the timing of homohistidine administration, researchers can specifically label and study proteins synthesized within a defined time window.

  • Specificity : The bioorthogonal nature of the click chemistry reaction ensures that the reporter tag is attached only to the incorporated homohistidine, minimizing off-target labeling.[6]

  • Versatility : A single metabolic labeling strategy can be used to attach a variety of probes for different downstream applications, from fluorescence microscopy to mass spectrometry-based proteomics.

Experimental Workflow: A Step-by-Step Guide

The overall workflow for utilizing homohistidine as a biochemical probe can be broken down into three main stages:

  • Synthesis of Functionalized Homohistidine : Preparation of homohistidine carrying a bioorthogonal handle (azide or alkyne).

  • Metabolic Labeling of Proteins : Incorporation of the functionalized homohistidine into newly synthesized proteins in a cellular or in vivo model.

  • Bioorthogonal Ligation and Downstream Analysis : Attachment of a reporter probe via click chemistry and subsequent analysis of the labeled proteins.

G cluster_0 Stage 1: Synthesis cluster_1 Stage 2: Metabolic Labeling cluster_2 Stage 3: Analysis Synthesis Synthesis of Azido- or Alkynyl-Homohistidine Labeling Metabolic Incorporation into Nascent Proteins Synthesis->Labeling Introduce to cells/organism Ligation Bioorthogonal Ligation (Click Chemistry) Labeling->Ligation Add reporter probe Analysis Downstream Analysis: - Fluorescence Imaging - Affinity Purification - Mass Spectrometry Ligation->Analysis Analyze labeled proteins

Figure 1. Overall experimental workflow for utilizing homohistidine as a biochemical probe.

Part 1: Synthesis of Functionalized Homohistidine

While not yet commercially available in a functionalized form for bioorthogonal chemistry, azido- or alkynyl-homohistidine can be synthesized using established organic chemistry principles. The following is a proposed synthetic route based on available literature for the modification of amino acids.

Proposed Synthesis of N-propargyl-homohistidine (an alkynyl-functionalized homohistidine):

This proposed synthesis starts from commercially available racemic homohistidine.

  • Protection of the α-amino and carboxyl groups of homohistidine : This is a standard step in peptide chemistry to prevent side reactions. For example, the amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be converted to a methyl ester.

  • N-alkylation of the imidazole ring : The protected homohistidine is then reacted with propargyl bromide in the presence of a suitable base to introduce the alkyne functionality onto one of the imidazole nitrogens.[7]

  • Deprotection : The Boc and methyl ester protecting groups are removed to yield the final product, N-propargyl-homohistidine.

Note : This is a generalized scheme, and optimization of reaction conditions, purification, and characterization (e.g., by NMR and mass spectrometry) would be required.

Part 2: Metabolic Labeling of Proteins with Homohistidine

This protocol is adapted from established methods for non-canonical amino acid tagging (NCAT) using methionine analogs.[8][9] Researchers should optimize the conditions for their specific cell type and experimental goals.

Protocol 2.1: Metabolic Labeling in Mammalian Cell Culture

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Histidine-free cell culture medium

  • Functionalized homohistidine (e.g., N-propargyl-homohistidine) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

Procedure:

  • Cell Seeding : Plate cells at an appropriate density to reach 70-80% confluency at the time of labeling.

  • Histidine Depletion (Optional but Recommended) :

    • Aspirate the complete medium from the cells.

    • Wash the cells once with warm PBS.

    • Add pre-warmed histidine-free medium to the cells.

    • Incubate for 30-60 minutes at 37°C and 5% CO₂ to deplete intracellular histidine pools.

  • Metabolic Labeling :

    • Prepare the labeling medium by supplementing the histidine-free medium with the desired final concentration of functionalized homohistidine (typically in the range of 50-500 µM). A titration experiment is recommended to determine the optimal concentration for your cell line.

    • Remove the depletion medium and add the labeling medium to the cells.

    • Incubate for the desired labeling period (e.g., 1-24 hours) at 37°C and 5% CO₂. The incubation time will depend on the turnover rate of the protein of interest and the experimental question.

  • Cell Lysis and Protein Extraction :

    • After the labeling period, place the culture dish on ice.

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease inhibitors to the cells.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the protein lysate to a new tube.

  • Protein Quantification : Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for bioorthogonal ligation.

Table 1: Troubleshooting Metabolic Labeling

Problem Possible Cause Solution
Low labeling efficiency Suboptimal concentration of homohistidine.Perform a concentration titration (e.g., 50, 100, 250, 500 µM).
Insufficient histidine depletion.Increase the depletion time or perform a second wash with histidine-free medium.
Short labeling time.Increase the incubation time with the labeling medium.
Cell toxicity High concentration of homohistidine or DMSO.Reduce the concentration of homohistidine. Ensure the final DMSO concentration is below 0.5%.
Contamination of the synthesized homohistidine.Ensure high purity of the synthesized probe.

Part 3: Bioorthogonal Ligation and Downstream Analysis

The incorporated alkynyl-homohistidine can be specifically labeled with an azide-containing reporter probe via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction.[2]

G cluster_0 Metabolically Labeled Protein cluster_1 Click Chemistry Reagents cluster_2 Labeled Protein Product Protein Protein with Alkynyl-Homohistidine LabeledProtein Fluorescently Labeled Protein Protein->LabeledProtein CuAAC Reaction Reagents Azide-Fluorophore + Copper(I) Catalyst + Ligand Reagents->LabeledProtein

Figure 2. Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction for labeling proteins containing alkynyl-homohistidine.

Protocol 3.1: In-Gel Fluorescence Detection of Labeled Proteins

Materials:

  • Homohistidine-labeled protein lysate (from Protocol 2.1)

  • Azide-fluorophore conjugate (e.g., Azide-Alexa Fluor 488)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 50 mM in water, freshly prepared)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)

  • SDS-PAGE gels and running buffer

  • Fluorescence gel scanner

Procedure:

  • Prepare the Click Reaction Cocktail : For a 50 µL reaction, mix the following in order:

    • 20-50 µg of protein lysate

    • PBS to a final volume of 40 µL

    • 5 µL of azide-fluorophore stock (e.g., 100 µM, final concentration 10 µM)

    • 1 µL of CuSO₄ stock (final concentration 1 mM)

    • 2 µL of TCEP stock (final concentration 2 mM)

    • 2 µL of TBTA stock (final concentration 400 µM)

  • Incubate : Vortex the reaction mixture gently and incubate at room temperature for 1 hour in the dark.

  • Precipitate Proteins :

    • Add 4 volumes of ice-cold acetone to the reaction mixture.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully remove the supernatant and wash the pellet with ice-cold methanol.

    • Air-dry the pellet.

  • SDS-PAGE and Imaging :

    • Resuspend the protein pellet in SDS-PAGE sample buffer.

    • Run the samples on an SDS-PAGE gel.

    • Image the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.

    • The gel can then be stained with Coomassie Blue to visualize the total protein profile.

Protocol 3.2: Affinity Purification of Labeled Proteins for Mass Spectrometry

This protocol uses an azide-biotin probe for the enrichment of homohistidine-containing proteins.

Materials:

  • Homohistidine-labeled protein lysate (from Protocol 2.1)

  • Azide-biotin conjugate

  • Click chemistry reagents (as in Protocol 3.1)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., high salt, low salt, and urea-containing buffers)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Click Reaction with Azide-Biotin : Perform the click reaction as described in Protocol 3.1, substituting the azide-fluorophore with an azide-biotin conjugate.

  • Protein Precipitation : Precipitate the proteins to remove excess biotin and click chemistry reagents.

  • Resuspend and Bind to Streptavidin Beads :

    • Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., PBS with 0.1% SDS).

    • Add pre-washed streptavidin-agarose beads to the lysate.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding of the biotinylated proteins.

  • Washing :

    • Pellet the beads by centrifugation and remove the supernatant.

    • Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high salt buffer, low salt buffer, and a denaturing buffer like 8 M urea.

  • Elution :

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Downstream Analysis : The eluted proteins can be run on an SDS-PAGE gel for visualization or subjected to in-gel or in-solution digestion for identification by mass spectrometry.[10][11][12]

Applications in Research and Drug Development

The ability to specifically label and track histidine-containing proteins opens up a wide range of applications:

  • Probing Enzyme Active Sites : Histidine is frequently found in the active sites of enzymes.[2][13] Incorporating homohistidine can be used to probe the structure and function of these active sites.

  • Studying Metalloproteins : Histidine is a common ligand for metal ions in proteins.[1][11] Homohistidine labeling can be used to study the dynamics of metal binding and the role of metalloproteins in cellular processes.

  • Visualizing Protein Synthesis : Fluorescently labeling newly synthesized proteins with homohistidine allows for the visualization of protein synthesis hotspots within cells and tissues.[14]

  • Identifying Protein-Protein Interactions : By combining homohistidine labeling with techniques like proximity labeling or co-immunoprecipitation, it is possible to identify proteins that interact with newly synthesized histidine-containing proteins.

  • Drug Discovery : Homohistidine-based assays could be developed to screen for drugs that modulate the synthesis or activity of specific histidine-containing proteins.

Conclusion and Future Outlook

The use of homohistidine as a biochemical probe, while still in its nascent stages, holds immense promise for advancing our understanding of protein biology. The protocols and conceptual framework provided in this guide offer a starting point for researchers to explore this exciting new tool. As the synthesis of functionalized homohistidine becomes more accessible and its utility is demonstrated in various biological systems, we anticipate that it will become an invaluable addition to the chemical biology toolbox for researchers across academia and industry.

References

  • Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482-9487.
  • Dieterich, D. C., Hodas, J. J., Gouzer, G., Shadrin, I. Y., Ngo, J. T., & Schuman, E. M. (2010). In situ visualization and dynamics of newly synthesized proteins in rat hippocampal neurons.
  • Chakrabarti, P. (1990). Geometry of interaction of metal ions with histidine residues in protein structures. Protein engineering, 4(1), 57-63.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
  • Nicolotti, O., Catto, M., Leonetti, F., Carotti, A., & Carrupt, P. A. (2006). 3D-QSAR of N-propargyl-substituted cytisine derivatives as nicotinic acetylcholine receptor ligands. Journal of medicinal chemistry, 49(26), 7808-7816.
  • Singh, R., & Singh, P. (2010). Probing the role of active site histidine residues in the catalytic activity of lacrimal gland peroxidase. Biochimie, 92(9), 1169-1177.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Ikeda, Y., Kawahara, S. I., Taki, M., Kuno, A., Hasegawa, T., & Taira, K. (2003). Synthesis of a novel histidine analogue and its efficient incorporation into a protein in vivo. Protein engineering, 16(9), 699-706.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Lang, K., & Chin, J. W. (2014). Cellular incorporation of unnatural amino acids and bioorthogonal labeling of proteins. Chemical reviews, 114(9), 4764-4806.
  • Li, N., & Vila-Perelló, M. (2016). Site-Specific Bioorthogonal Labeling for Fluorescence Imaging of Intracellular Proteins in Living Cells. Methods in molecular biology (Clifton, N.J.), 1454, 149–163.
  • Salveson, P. J., & Imperiali, B. (2018).
  • Zhang, M., Lin, S., & Schultz, P. G. (2016). A new strategy for the site-specific modification of proteins in live cells. Journal of the American Chemical Society, 138(38), 12324-12327.
  • Zhai, Y., Zhang, X., Chen, Z., Yan, D., Zhu, L., Zhang, Z., ... & Li, G. (2024). Global profiling of functional histidines in live cells using small-molecule photosensitizer and chemical probe relay labelling.
  • Zhang, H., & Guan, X. (2012).
  • Vallee, B. L., & Riordan, J. F. (1969). Chemical approaches to the properties of active sites of enzymes. Annual review of biochemistry, 38(1), 733-794.
  • Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A strain-promoted [3+ 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems. Journal of the American Chemical Society, 126(46), 15046-15047.
  • Tainer, J. A., Getzoff, E. D., Beem, K. M., Richardson, J. S., & Richardson, D. C. (1982). Determination and analysis of the 2 Å structure of copper, zinc superoxide dismutase. Journal of molecular biology, 160(2), 181-217.
  • Tom Dieck, S., Kochen, L., Hanus, C., Heumüller, M., Bartnik, I., Nassim-Assir, B., ... & Schuman, E. M. (2015). Direct visualization of newly synthesized target proteins in situ.
  • Baskin, J. M., Prescher, J. A., Laughlin, S. T., Agard, N. J., Chang, P. V., Miller, I. A., ... & Bertozzi, C. R. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797.
  • Codelli, J. A., Baskin, J. M., Agard, N. J., & Bertozzi, C. R. (2008). Second-generation difluorinated cyclooctynes for copper-free click chemistry. Journal of the American Chemical Society, 130(34), 11486-11493.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry in living systems. Chemical Society Reviews, 39(4), 1272-1279.
  • Hinz, F. I., Dieterich, D. C., & Tirrell, D. A. (2012). Metabolic labeling of proteins for proteomics. Methods in enzymology, 500, 369-386.
  • Link, A. J., Vink, M. K., & Tirrell, D. A. (2007). Presentation and detection of azide-functionalized proteins on the surface of mammalian cells. Chemical Society Reviews, 36(12), 2057-2065.
  • Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192-3193.
  • Laughlin, S. T., & Bertozzi, C. R. (2009). In vivo imaging of sialic acid metabolism with bioorthogonal click chemistry.
  • Budisa, N. (2004). Prolegomena to future experimental efforts on genetic code engineering by expanding its amino acid repertoire.
  • Deiters, A., & Schultz, P. G. (2005). In vivo incorporation of an alkyne into proteins in E. coli. Bioorganic & medicinal chemistry letters, 15(5), 1521-1524.
  • Link, A. J., & Tirrell, D. A. (2003). Cell surface labeling of Escherichia coli via copper (I)-catalyzed [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(37), 11164-11165.
  • Speers, A. E., Adam, G. C., & Cravatt, B. F. (2003). Activity-based protein profiling in vivo using a copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 125(16), 4686-4687.
  • Gubbens, J., van der Weerd, L., & van der Marel, G. A. (2010). Bioorthogonal metabolic labeling of lipids. Current opinion in chemical biology, 14(1), 88-95.
  • Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative.
  • Kiick, K. L., Saxon, E., Tirrell, D. A., & Bertozzi, C. R. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24.
  • Saxon, E., & Bertozzi, C. R. (2000). Cell surface engineering by a modified Staudinger reaction. Science, 287(5460), 2007-2010.
  • Vocadlo, D. J., & Bertozzi, C. R. (2004). A strategy for functional proteomic analysis of glycosidase activity from cell lysates.

Sources

Application

Design and Synthesis of Homohistidine-Containing Peptides for Therapeutic Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of Homohistidine in Therapeutic Peptide Design The incorporation of non-canonical amino acids into peptide structures repres...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Homohistidine in Therapeutic Peptide Design

The incorporation of non-canonical amino acids into peptide structures represents a significant advancement in therapeutic peptide design. Among these, homohistidine, a homolog of the natural amino acid histidine, offers unique properties that can enhance the therapeutic potential of peptides. This document provides a comprehensive guide to the design, synthesis, purification, and characterization of homohistidine-containing peptides, with a focus on practical applications and the underlying scientific principles.

Histidine-rich peptides are known for their diverse biological activities, including antimicrobial, cell-penetrating, and protein transduction capabilities.[1] The imidazole side chain of histidine plays a crucial role in these functions, particularly through its ability to bind metal ions and act as a proton shuttle.[2][3] Homohistidine, with an additional methylene group in its side chain, presents a modified scaffold that can fine-tune these properties, potentially leading to improved stability, altered metal-binding affinities, and novel therapeutic applications.[4]

This application note will delve into the strategic considerations for incorporating homohistidine into peptide sequences and provide detailed, field-proven protocols for their synthesis and subsequent analysis.

Section 1: Chemical Principles and Advantages of Homohistidine Incorporation

The decision to incorporate homohistidine into a peptide sequence is driven by the desire to modulate its physicochemical and biological properties. Understanding the subtle yet significant differences between histidine and homohistidine is key to rational peptide design.

1.1. Altered pKa and Protonation State: The imidazole side chain of histidine has a pKa of approximately 6.0, allowing it to exist in both protonated (positively charged) and neutral forms at physiological pH.[2] This property is central to its role in pH-responsive drug delivery and as a proton sponge in endosomal escape. The additional methylene group in homohistidine can subtly alter the pKa of its imidazole ring, which can be leveraged to fine-tune the pH-dependent behavior of the peptide.

1.2. Modified Metal Ion Coordination: The imidazole side chain of histidine is a well-known metal-binding ligand, crucial for the function of many metalloproteins and a key component of polyhistidine tags used in protein purification.[5][6] The increased flexibility and altered geometry of the homohistidine side chain can lead to different coordination preferences and affinities for metal ions like zinc, copper, and nickel.[4][7] This can be exploited in the design of peptides with enhanced or selective metal-binding properties for applications in chelation therapy or as diagnostic agents.

1.3. Enhanced Proteolytic Stability: Peptides are often susceptible to degradation by proteases, limiting their therapeutic efficacy. The incorporation of non-canonical amino acids like homohistidine can sterically hinder protease recognition and cleavage, thereby increasing the in vivo half-life of the peptide.

Table 1: Comparison of Histidine and Homohistidine Properties

PropertyHistidineHomohistidineRationale for Therapeutic Design
Side Chain Structure Imidazol-4-ylmethylImidazol-4-ylethylIncreased flexibility and altered spatial presentation of the imidazole ring.
pKa of Imidazole Ring ~6.0Slightly altered from 6.0Fine-tuning of pH-responsive behavior for drug delivery and endosomal escape.
Metal Ion Coordination High affinity for various metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺).[5]Modified coordination geometry and potentially altered affinity.[4]Design of peptides with tailored metal-binding properties for chelation or sensing.
Proteolytic Stability Susceptible to cleavage by certain proteases.Potentially increased resistance to proteolysis.Improved pharmacokinetic profile and longer in vivo half-life.

Section 2: Solid-Phase Peptide Synthesis (SPPS) of Homohistidine-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the most widely used method for preparing synthetic peptides due to its efficiency and scalability.[8][9] The following protocols are based on the standard Fmoc/tBu strategy, which is well-suited for the synthesis of homohistidine-containing peptides.[10]

2.1. Overall Synthesis Workflow

The synthesis of peptides on a solid support involves a cyclical process of deprotection, coupling, and washing steps.[11]

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 Washing Deprotection->Wash1 Coupling 3. Amino Acid Coupling Wash2 Washing Coupling->Wash2 Repeat for each amino acid Wash1->Coupling Wash2->Deprotection Cleavage 4. Cleavage & Deprotection Wash2->Cleavage Purification 5. Purification Cleavage->Purification Analysis 6. Characterization Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

2.2. Detailed Protocol for SPPS

This protocol outlines the manual synthesis of a generic homohistidine-containing peptide. Automated synthesizers can also be programmed with these parameters.

Materials and Reagents:

  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid).

  • Fmoc-protected amino acids: Including Fmoc-L-homohistidine(Trt)-OH. The trityl (Trt) protecting group on the imidazole side chain is crucial to prevent side reactions.[12]

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) (scavengers to prevent side reactions).[12]

Protocol Steps:

  • Resin Swelling:

    • Place the resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.[13]

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.[14]

    • Agitate for 5 minutes. Drain and repeat for another 15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin substitution) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Causality: The use of excess reagents drives the coupling reaction to completion, a key advantage of SPPS.[9]

    • Expert Insight: For coupling Fmoc-L-homohistidine(Trt)-OH, it is crucial to ensure complete activation to avoid racemization, a known issue with histidine derivatives.[15][16]

  • Washing:

    • After the coupling reaction, drain the solution.

    • Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove unreacted reagents.

  • Repeat Cycles:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection:

    • Perform a final Fmoc-deprotection (Step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Trustworthiness: The scavengers in the cocktail (TIS, water) are essential to quench reactive cations generated during the cleavage of protecting groups, preventing side reactions with sensitive residues.[12]

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

    • Dissolve the peptide pellet in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain a dry powder.

Section 3: Purification and Characterization of Homohistidine-Containing Peptides

The crude peptide product from SPPS contains various impurities that must be removed.[11] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[17]

3.1. Purification by RP-HPLC

Instrumentation and Materials:

  • Preparative RP-HPLC system with a UV detector.

  • C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

Protocol:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A.

  • Method Development:

    • Perform an analytical run on a small aliquot to determine the retention time of the target peptide.

    • Optimize the gradient for preparative purification based on the analytical chromatogram. A typical gradient might be 5-65% Mobile Phase B over 30-60 minutes.

  • Preparative Purification:

    • Inject the crude peptide solution onto the preparative column.

    • Collect fractions corresponding to the major peak identified in the analytical run.

  • Fraction Analysis:

    • Analyze the collected fractions by analytical RP-HPLC to assess purity.

    • Pool the fractions containing the pure peptide.

  • Lyophilization: Lyophilize the pooled fractions to obtain the purified peptide as a TFA salt.

3.2. Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the identity and purity of the synthesized peptide.[18]

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the purified peptide in a suitable solvent.

  • Data Acquisition: Acquire the mass spectrum of the peptide.

  • Data Analysis: Compare the experimentally determined molecular weight with the theoretical molecular weight of the target peptide. The presence of a major peak corresponding to the expected mass confirms the successful synthesis.

Table 2: Typical Analytical Data for a Purified Homohistidine-Containing Peptide

AnalysisExpected ResultPurpose
Analytical RP-HPLC Single major peak (>95% purity).Assess purity and quantify impurities.
Mass Spectrometry Observed mass matches theoretical mass ± 0.5 Da.Confirm identity and molecular weight.

Section 4: Therapeutic Applications and Future Directions

The unique properties of homohistidine-containing peptides open up a range of therapeutic possibilities.

4.1. Antimicrobial Peptides: Histidine-rich peptides often exhibit antimicrobial activity.[19] The altered pKa and metal-binding capacity of homohistidine can be exploited to design peptides with enhanced efficacy against resistant bacterial strains or with reduced toxicity to host cells.

4.2. Drug Delivery Vehicles: The pH-responsive nature of the imidazole ring is valuable for designing cell-penetrating peptides and drug delivery systems that can escape the endosome.[3] Homohistidine allows for fine-tuning of this pH sensitivity.

4.3. Neurodegenerative Diseases: Histidine-containing peptides have been investigated as potential therapeutics for neurodegenerative diseases like Alzheimer's by modulating the aggregation of amyloid-β peptides.[20] Homohistidine could offer a way to improve the binding affinity and specificity of these peptides.

4.4. Signaling Pathway Modulation

The interaction of therapeutic peptides with cellular signaling pathways is a key aspect of their mechanism of action. For instance, a homohistidine-containing peptide designed to chelate excess zinc could modulate the activity of zinc-dependent enzymes involved in pathological signaling cascades.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Gene Target Gene Expression TranscriptionFactor->Gene Activation Peptide H-His Peptide (Zinc Chelator) Zinc Excess Zn²⁺ Peptide->Zinc Chelation Zinc->Kinase1 Pathological Activation

Caption: Modulation of a signaling pathway by a homohistidine peptide.

Conclusion

The design and synthesis of homohistidine-containing peptides offer a promising avenue for the development of novel therapeutics. By understanding the unique chemical properties of homohistidine and employing robust synthesis and purification protocols, researchers can create peptides with enhanced stability, tailored metal-binding affinities, and improved biological activities. The detailed methodologies provided in this application note serve as a foundation for the exploration and development of this exciting class of therapeutic agents.

References

  • Al-Ghanim, A. M. (2021). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. RSC Publishing.
  • Agilent Technologies. (n.d.).
  • Aapptec Peptides. (n.d.). Fmoc-His(Trt)-OH. Aapptec.
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Various Authors. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Kim, T. H., et al. (2018).
  • Kiyota, T., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. ACS Figshare.
  • Lauer, J. L., et al. (2000).
  • The Bumbling Biochemist. (2022). Histidine biochemistry - why it's my favorite amino acid and why you may see it drawn many ways. YouTube.
  • CEM Corporation. (n.d.). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Ferrer-Miralles, N., et al. (2011). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. PubMed Central.
  • Beier, M., & Kofoed, J. (2021).
  • Almac. (n.d.).
  • Sharma, A., et al. (2017). Design, Synthesis, and Evaluation of Homochiral Peptides Containing Arginine and Histidine as Molecular Transporters. PubMed Central.
  • Agilent Technologies. (2024).
  • Albericio, F., et al. (2014). Solid-phase peptide synthesis. Digital CSIC.
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Rubino, J. T., et al. (2014). A comparison of methionine, histidine and cysteine in copper(i)-binding peptides reveals differences relevant to copper uptake by organisms in diverse environments. Metallomics.
  • Varghese, S., et al. (2019). Identifying Zn-bound histidine residues in metalloproteins using hydrogen deuterium exchange mass spectrometry. PubMed Central.
  • CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis.
  • Pérez-Peinado, C., et al. (2024).
  • González-García, M., et al. (2021). Hexa-Histidine, a Peptide with Versatile Applications in the Study of Amyloid-β(1–42) Molecular Mechanisms of Action. MDPI.
  • Chen, Y., et al. (2015).
  • ResearchGate. (n.d.). Selected histidine-containing peptides of interest from those... | Download Scientific Diagram.
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2024).
  • U.S. National Library of Medicine. (n.d.). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. PubMed Central.
  • MDPI. (2019).
  • ResearchGate. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide.

Sources

Method

Application Notes and Protocols for Solid-Phase Synthesis of Peptides Containing Homohistidine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance and Challenges of Incorporating Homohistidine into Peptides Homohistidine (hHis), a homolog of the naturally occurring amino...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenges of Incorporating Homohistidine into Peptides

Homohistidine (hHis), a homolog of the naturally occurring amino acid histidine, possesses an additional methylene group in its side chain. This seemingly subtle structural modification can impart unique conformational properties and alter the pKa of the imidazole ring, making it a valuable tool in peptidomimetic design and drug discovery. The imidazole moiety of homohistidine, like histidine, can participate in crucial biological interactions, including proton transfer and metal ion coordination. However, the incorporation of homohistidine into peptides via Solid-Phase Peptide Synthesis (SPPS) presents a set of challenges analogous to, and in some aspects distinct from, those encountered with histidine.

The primary challenge lies in the nucleophilic nature of the imidazole side chain, which can lead to undesirable side reactions during peptide elongation.[1] Furthermore, the proximity of the imidazole ring to the chiral α-carbon increases the risk of racemization during the activation step of the coupling reaction.[2] This guide provides a comprehensive overview of the strategies and detailed protocols for the successful solid-phase synthesis of peptides containing homohistidine, drawing upon the extensive knowledge base of histidine chemistry in SPPS and highlighting key considerations for its homolog.

I. Strategic Considerations for Homohistidine-Containing Peptide Synthesis

The successful synthesis of homohistidine-containing peptides hinges on a carefully considered strategy that addresses potential side reactions and racemization. The most widely adopted approach is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, which offers orthogonal protection of the α-amino group and the side chains.[3]

A. Side-Chain Protection of Homohistidine: A Critical Choice

Proper protection of the homohistidine imidazole side chain is paramount to prevent side reactions and minimize racemization.[4] The choice of the protecting group should be guided by its stability to the basic conditions of Fmoc deprotection and its lability during the final acidic cleavage from the resin.[5]

Protecting GroupKey Features & ConsiderationsRecommended Use Cases
Trityl (Trt) A bulky and acid-labile protecting group that effectively prevents side reactions.[1] It is stable to the piperidine solution used for Fmoc removal.General-purpose protection for homohistidine in most peptide sequences.
tert-Butoxycarbonyl (Boc) Another acid-labile protecting group. While effective, it may be more susceptible to premature cleavage under strongly acidic conditions that might be required for certain resins.An alternative to Trt, particularly if Trt-related steric hindrance is a concern during coupling.

Expert Insight: While both Trt and Boc are suitable for homohistidine, the Trityl group is generally the preferred choice due to its robustness and extensive validation in histidine synthesis. The additional methylene group in homohistidine is unlikely to significantly alter the fundamental protective efficacy of these groups.

B. Resin Selection: Anchoring the Synthesis

The choice of solid support depends on the desired C-terminal functionality of the peptide.

Resin TypeC-Terminal FunctionalityCleavage Condition
Wang Resin Carboxylic acidStrong acid (e.g., TFA)
Rink Amide Resin AmideStrong acid (e.g., TFA)[6]
2-Chlorotrityl Chloride Resin Carboxylic acid (with side-chain protection intact)Mild acid (e.g., HFIP)[7]

II. Detailed Protocols for Solid-Phase Synthesis of Homohistidine-Containing Peptides

The following protocols are based on the standard Fmoc/tBu SPPS methodology. All manipulations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.[8]

A. Experimental Workflow Overview

SPPS_Workflow Resin_Swelling Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Coupling (Fmoc-hHis(PG)-OH) Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Repeat Repeat Cycles Washing_2->Repeat for subsequent amino acids Final_Deprotection Final Fmoc Deprotection Washing_2->Final_Deprotection for final amino acid Repeat->Fmoc_Deprotection Cleavage Cleavage & Global Deprotection Final_Deprotection->Cleavage Precipitation Precipitation & Washing Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Cleavage_Cocktail_Selection Start Peptide Sequence Analysis Contains_Trp_Met_Cys Contains Trp, Met, or Cys? Start->Contains_Trp_Met_Cys Standard_Cocktail Use Standard Cocktail: TFA/TIS/H2O (95:2.5:2.5) Contains_Trp_Met_Cys->Standard_Cocktail No Scavenger_Cocktail Use Scavenger-Rich Cocktail: e.g., Reagent K (TFA/phenol/H2O/thioanisole/EDT) Contains_Trp_Met_Cys->Scavenger_Cocktail Yes

Caption: Decision diagram for selecting the appropriate cleavage cocktail.

Cleavage Procedure (Standard Cocktail):

  • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water. CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [5]3. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

F. Protocol 5: Peptide Precipitation, Purification, and Analysis
  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution). [9]2. Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.

III. Troubleshooting and Advanced Considerations

  • Racemization of Homohistidine: While the use of a side-chain protecting group on the imidazole ring significantly reduces racemization, it can still occur, especially with prolonged activation times or the use of strong bases. [4][10]If racemization is suspected, consider using a less activating coupling reagent or performing the coupling at a lower temperature.

  • Aggregation: Peptides containing multiple hydrophobic residues can aggregate on the resin, leading to incomplete coupling and deprotection. [4]Strategies to mitigate aggregation include using a lower substitution resin, performing couplings at elevated temperatures (with caution for racemization), or incorporating backbone-protecting groups. [7]* Side Reactions: In addition to racemization, other side reactions such as aspartimide formation can occur if an aspartic acid residue is adjacent to the homohistidine. [11]Careful selection of protecting groups and coupling conditions can minimize these side reactions.

IV. Conclusion

The solid-phase synthesis of peptides containing homohistidine is a feasible yet challenging endeavor that requires careful planning and execution. By leveraging the well-established protocols for histidine-containing peptides and paying close attention to side-chain protection, coupling conditions, and cleavage procedures, researchers can successfully incorporate this valuable non-canonical amino acid into their peptide sequences. The protocols and strategies outlined in this guide provide a robust framework for navigating the complexities of homohistidine peptide synthesis, enabling the exploration of novel peptidomimetics with unique biological activities.

V. References

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254. [Link]

  • O'Malley, M. A., & Varecka, L. (2002). A mechanistic investigation of the enhanced cleavage at histidine in the gas-phase dissociation of protonated peptides. Journal of the American Society for Mass Spectrometry, 13(12), 1435–1446. [Link]

  • Pessi, A., Mancini, V., Filtri, P., & Chiappinelli, L. (1992). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International journal of peptide and protein research, 39(1), 58–62. [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 472-473. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

  • Al-Gharabli, S. I., Bazzi, R., Ghattas, M. A., & El-Sabban, M. (2020). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry, 22(16), 5437-5444. [Link]

  • Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • CEM Corporation. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis. [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]

  • Fields, G. B., Lauer, J. L., Dalleska, N. F., & Fields, C. G. (1996). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. In Peptides (pp. 95-96). Springer Netherlands. [Link]

  • Albericio, F., & Carpino, L. A. (2018). Green Chemistry-In situ Fmoc removal. Green Chemistry, 20(12), 2731-2735. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]

Sources

Application

Development of a label-free colorimetric assay for homohistidine detection

Application Note & Protocol Development of a Label-Free Colorimetric Assay for Homohistidine Detection Using Citrate-Capped Gold Nanoparticles Introduction Homohistidine is a non-proteinogenic amino acid that has garnere...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Development of a Label-Free Colorimetric Assay for Homohistidine Detection Using Citrate-Capped Gold Nanoparticles

Introduction

Homohistidine is a non-proteinogenic amino acid that has garnered interest as a potential biomarker in various metabolic disorders.[1][2][3] Its structural similarity to the essential amino acid L-histidine presents a significant challenge for selective detection. Traditional analytical methods often require complex instrumentation, extensive sample preparation, and chemical labeling, limiting their use for rapid, on-site screening. This application note describes a novel, label-free colorimetric assay for the detection of homohistidine.

The assay is based on the aggregation of citrate-capped gold nanoparticles (AuNPs).[4] Gold nanoparticles are widely used in colorimetric assays due to their unique optical properties, straightforward synthesis, and versatile surface chemistry.[4] Dispersed AuNPs exhibit a characteristic ruby red color due to a phenomenon known as localized surface plasmon resonance (LSPR).[5][6] Upon aggregation, this LSPR peak shifts, resulting in a distinct color change to purple or blue, which can be quantified spectrophotometrically or observed with the naked eye.[7][8] This method offers a simple, cost-effective, and rapid platform for sensitive and selective homohistidine detection, making it highly suitable for high-throughput screening and point-of-care applications.[4][8]

Principle of the Assay

The detection mechanism leverages the specific interaction between homohistidine and citrate-capped AuNPs to induce nanoparticle aggregation. Citrate anions form a negatively charged layer on the AuNP surface, creating electrostatic repulsion that keeps the nanoparticles stably dispersed in solution.[9]

Homohistidine, with its unique structure featuring an imidazole ring and an alpha-amino group, can interact with the AuNP surface. At a controlled pH, the functional groups of homohistidine can displace the weakly bound citrate ions, neutralizing the surface charge and disrupting the repulsive forces between nanoparticles. This allows the attractive van der Waals forces to dominate, leading to the rapid aggregation of the AuNPs.[10]

This aggregation event causes a distinct color change from red to blue, which is the basis for detection.[7] The extent of the color change, which can be quantified by measuring the absorbance spectrum, is directly proportional to the concentration of homohistidine in the sample.

Caption: Assay principle for homohistidine detection.

Materials and Reagents

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Homohistidine standard

  • L-histidine and other amino acids (for selectivity studies)

  • Sodium chloride (NaCl)

  • Phosphate buffer saline (PBS)

  • Ultrapure water (18.2 MΩ·cm)

  • Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

  • UV-Vis Spectrophotometer

  • 96-well microplates

Experimental Protocols

Preparation of Citrate-Capped Gold Nanoparticles (AuNPs)

This protocol is adapted from the widely used Turkevich-Frens method.[11][12][13]

  • Prepare Solutions:

    • 1.0 mM HAuCl₄: Dissolve 39.4 mg of HAuCl₄·3H₂O in 100 mL of ultrapure water. Store in a brown bottle.[13]

    • 1% Trisodium Citrate: Dissolve 1.0 g of trisodium citrate dihydrate in 100 mL of ultrapure water. Prepare this solution fresh before use.[13]

  • Synthesis:

    • Add 50 mL of 1.0 mM HAuCl₄ solution to a 100 mL flask with a magnetic stir bar.

    • Heat the solution to a rolling boil on a stirring hot plate.

    • To the rapidly stirring, boiling solution, quickly add 5 mL of the 1% trisodium citrate solution.[14]

    • The solution color will change from pale yellow to gray, then to purple, and finally to a stable wine-red, which indicates the formation of AuNPs.[11]

    • Continue boiling and stirring for an additional 15 minutes.

    • Remove from heat and allow the solution to cool to room temperature while stirring.

  • Characterization & Storage:

    • Characterize the synthesized AuNPs using a UV-Vis spectrophotometer. A well-dispersed solution of ~15-20 nm AuNPs should exhibit a single LSPR peak at approximately 520 nm.[15]

    • Store the AuNP solution at 4°C in a dark container.

Assay Procedure for Homohistidine Detection
  • Reaction Setup:

    • In a 1.5 mL microcentrifuge tube, add 500 µL of the prepared AuNP solution.

    • Add 50 µL of the homohistidine sample (or standard solution of known concentration).

    • Add 50 µL of a pH 6.0 phosphate buffer to maintain optimal reaction conditions.

    • Vortex the mixture gently for 10 seconds.

  • Incubation:

    • Incubate the mixture at room temperature for 15 minutes to allow for the interaction and aggregation process.

  • Data Acquisition:

    • Transfer 200 µL of the final solution to a 96-well microplate.

    • Measure the absorbance spectrum from 400 nm to 800 nm using a UV-Vis spectrophotometer.

    • Alternatively, observe the color change visually. A positive result for homohistidine is indicated by a color change from red to purple/blue.

Experimental_Workflow prep 1. Prepare AuNPs (Turkevich Method) mix 2. Mix Reagents (AuNPs + Sample + Buffer) prep->mix incubate 3. Incubate (15 min at RT) mix->incubate measure 4. Measure Absorbance (UV-Vis Spectrophotometer) incubate->measure analyze 5. Analyze Data (Calculate A650/A520 Ratio) measure->analyze

Caption: Experimental workflow for homohistidine detection.

Data Analysis and Expected Results

The degree of AuNP aggregation is quantified by calculating the ratio of absorbance at 650 nm (where aggregated particles absorb) to the absorbance at 520 nm (the peak for dispersed particles).[15]

A_Ratio = A₆₅₀ / A₅₂₀

An increase in the A₆₅₀/A₅₂₀ ratio corresponds to a higher concentration of homohistidine. A standard curve can be generated by plotting the A₆₅₀/A₅₂₀ ratio against known concentrations of homohistidine.

Table 1: Sample Quantitative Data for Homohistidine Detection

Homohistidine (µM)A₅₂₀A₆₅₀A₆₅₀/A₅₂₀ RatioVisual Color
0 (Control)1.050.150.143Red
100.980.290.296Red-Purple
250.850.510.600Purple
500.720.650.903Blue-Purple
1000.610.731.197Blue
Assay Validation: Selectivity

To ensure the assay is specific for homohistidine, it is crucial to test its response to other structurally similar amino acids, particularly L-histidine. Under optimized conditions, the assay should show a significantly higher A₆₅₀/A₅₂₀ ratio in the presence of homohistidine compared to an equimolar concentration of other amino acids. This selectivity is a key performance metric of the self-validating system.

Troubleshooting

IssuePossible CauseSolution
No color change with high homohistidine concentration Poor quality AuNPs (already aggregated).Synthesize fresh AuNPs. Ensure all glassware is exceptionally clean. Check the LSPR peak of the stock AuNPs; it should be sharp and centered around 520 nm.
Incorrect pH of the reaction buffer.Prepare fresh buffer and verify the pH. The interaction is pH-dependent.
AuNPs aggregate in the control (no analyte) AuNP solution is unstable.The citrate capping may be insufficient. Adjust the citrate-to-gold ratio during synthesis.
Contaminants in the sample or water.Use high-purity water and reagents. Filter samples if necessary.
Low sensitivity Suboptimal incubation time or temperature.Optimize the incubation period (e.g., test 5, 15, 30 minutes).
Nanoparticle concentration is too high or low.Adjust the concentration of the AuNP stock solution.

References

  • Zhang, Z., Zhao, W., Hu, C., Cao, Y., Liu, Y., & Liu, Q. (2021). A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. Frontiers in Chemistry. Available at: [Link]

  • Sener, G., Uzun, L., & Denizli, A. (2014). Colorimetric sensor array based on gold nanoparticles and amino acids for identification of toxic metal ions in water. ACS Applied Materials & Interfaces. Available at: [Link]

  • Edinburgh Instruments. (n.d.). UV-Vis Spectroscopy for Characterising the Optical Properties of Gold Nanoparticles. Available at: [Link]

  • Salloum, S., Rüther, J., Celik, Z., & Janiak, C. (2025). Comparative analysis of synthesis techniques for citrate-capped gold nanoparticles: insights into optimized wet-chemical approaches for controlled morphology and stability. RSC Publishing. Available at: [Link]

  • Jayamaha, E., Ekanayake, S., & Jansz, E. R. (2015). Biological functions of histidine-dipeptides and metabolic syndrome. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

  • Wang, J., Zhang, Y., Jin, N., & Pan, C. (2023). Chromogenic Mechanisms of Colorimetric Sensors Based on Gold Nanoparticles. Molecules. Available at: [Link]

  • Zhang, Z., et al. (2021). A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. Frontiers in Chemistry. Available at: [Link]

  • Al-Shammari, F. A., Al-Saeed, F. A., Al-Sultan, N. K., & Al-Omair, M. A. (2022). Citrate-Capped AuNP Fabrication, Characterization and Comparison with Commercially Produced Nanoparticles. Molecules. Available at: [Link]

  • Macias, G., et al. (2023). Robust Rules for Optimal Colorimetric Sensing Based on Gold Nanoparticle Aggregation. ACS Sensors. Available at: [Link]

  • Sricharoen, P., et al. (2007). UV-visible absorption spectroscopy for the detection of differences in oligonucleotide influenced aggregation of colloidal gold nanoparticles. SPIE Digital Library. Available at: [Link]

  • Scriver, C. R., & Levy, H. L. (2014). Disorders of Histidine Metabolism. OMMBID - The Online Metabolic and Molecular Bases of Inherited Disease. Available at: [Link]

  • Chang, C. C., et al. (2019). Gold Nanoparticle-Based Colorimetric Strategies for Chemical and Biological Sensing Applications. Nanomaterials. Available at: [Link]

  • McFarland, A. D., et al. (2004). Citrate Synthesis of Gold Nanoparticles. MRSEC Education Group. Available at: [Link]

  • Chen, C. T., et al. (2011). Gold nanoparticle aggregation enables colorimetric sensing assays for enzymatic decarboxylation. Analytical Methods. Available at: [Link]

  • Mirmiran, P., et al. (2014). Metabolic profiling of plasma amino acids shows that histidine increases in response to a high-protein meal. Journal of Nutrition and Metabolism. Available at: [Link]

  • Edinburgh Instruments. (2023). UV-vis spectroscopy for characterising the optical properties of gold nanoparticles. Available at: [Link]

  • Ahmed, A., et al. (2025). Decoding Health: Exploring Essential Biomarkers Linked to Metabolic Dysfunction-Associated Steatohepatitis and Type 2 Diabetes Mellitus. Cureus. Available at: [Link]

  • Khan, I., et al. (2023). Gold Nanoparticles-Based Colorimetric Assays for Environmental Monitoring and Food Safety Evaluation. Taylor & Francis Online. Available at: [Link]

  • Rasayan Journal of Chemistry. (n.d.). Synthesis and Characterization of Citrate Capped Gold Nanoparticles. Available at: [Link]

  • Mapping Ignorance. (2023). Optimal colorimetric sensing based on gold nanoparticle aggregation. Available at: [Link]

  • Wei, W., et al. (2018). A novel label-free colorimetric detection of l-histidine using Cu2+-modulated G-quadruplex-based DNAzymes. Analytical Biochemistry. Available at: [Link]

  • Liu, J., & Lu, Y. (2007). Oriented gold nanoparticle aggregation for colorimetric sensors with surprisingly high analytical figures of merit. Journal of the American Chemical Society. Available at: [Link]

  • UW MRSEC. (2012). Citrate Synthesis of Gold Nanoparticles [Video]. YouTube. Available at: [Link]

  • Li, X., et al. (2010). Gold nanoparticle-based colorimetric assay for selective detection of aluminium cation on living cellular surfaces. Chemical Communications. Available at: [Link]

  • ResearchGate. (n.d.). Gold nanoparticles (AuNPs) aggregation phenomenon a UV-Vis spectra and b naked eye with TEM. Available at: [Link]

  • Zhang, Z., et al. (2021). A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3',5,5'-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. PubMed. Available at: [Link]

  • Keun, H. C., et al. (2002). Identification of 1-and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling. Chemical Research in Toxicology. Available at: [Link]

  • Alahmad, W., et al. (2022). Gold Nanoparticle-Based Colorimetric Sensors: Properties and Application in Detection of Heavy Metals and Biological Molecules. MDPI. Available at: [Link]

  • Zhang, Z., et al. (2021). A Convenient and Label-Free Colorimetric Detection for L-Histidine Based on Inhibition of Oxidation of 3,3′,5,5′-Tetramethylbenzidine-H2O2 System Triggered by Copper Ions. ResearchGate. Available at: [Link]

Sources

Method

Advancing Protein Purification: A Guide to Homohistidine-Tagged Proteins in Immobilized Metal Affinity Chromatography (IMAC)

Introduction: Beyond the Canonical Twenty—Leveraging Homohistidine for Enhanced Affinity Purification For decades, the polyhistidine tag (His-tag) has been the workhorse of recombinant protein purification, prized for it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Twenty—Leveraging Homohistidine for Enhanced Affinity Purification

For decades, the polyhistidine tag (His-tag) has been the workhorse of recombinant protein purification, prized for its small size, versatility under both native and denaturing conditions, and robust performance in Immobilized Metal Affinity Chromatography (IMAC).[1] This affinity is rooted in the co-ordinate covalent bond formed between the imidazole side chain of histidine and immobilized divalent metal ions, most commonly Ni²⁺ or Co²⁺.[2] While incredibly effective, the standard His-tag is not without its limitations, including the potential for non-specific binding of host cell proteins with surface-exposed histidine clusters and the sometimes-harsh elution conditions that can compromise the integrity of sensitive proteins.[1]

The advent of genetic code expansion technologies has opened the door to the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, offering a powerful toolkit to engineer novel protein functionalities.[3] Among these ncAAs, homohistidine—a homolog of histidine with an additional methylene group in its side chain—presents an intriguing candidate for enhancing IMAC-based protein purification. The subtle alteration in its side-chain length has the potential to modify its metal-chelating properties, possibly leading to altered binding affinity and selectivity. This could translate to more stringent washing conditions to remove contaminants and milder elution conditions to preserve the bioactivity of the target protein.

This comprehensive guide provides researchers, scientists, and drug development professionals with a deep dive into the principles and practices of utilizing homohistidine-tagged proteins in IMAC. We will explore the theoretical advantages of this system, detail methods for the production of homohistidine-tagged proteins, and provide robust, step-by-step protocols for their purification.

The Rationale: Why Homohistidine? A Hypothesis-Driven Approach to Improved IMAC

The imidazole ring of histidine is the key player in its interaction with metal ions.[1] The geometry and electron density of this ring dictate the strength and specificity of the co-ordinate bond. The introduction of an additional methylene group in the side chain of homohistidine, as compared to histidine, may influence its metal-binding properties in several ways:

  • Increased Flexibility: The longer side chain of homohistidine could provide greater conformational flexibility, potentially allowing for a more optimal orientation of the imidazole ring for co-ordination with the immobilized metal ion. This could lead to a higher binding affinity.

  • Altered pKa: The pKa of the imidazole ring in homohistidine may differ from that of histidine, which could influence the pH-dependence of its metal binding. This might allow for purification under a different pH range, which could be beneficial for proteins that are unstable at the typical pH used for His-tag purification (around 8.0).[4]

  • Modified Steric Hindrance: The longer side chain could create a different steric environment around the imidazole ring, potentially reducing non-specific interactions with other proteins or the chromatography matrix.

These hypothesized properties suggest that a poly-homohistidine tag could offer a more tailored and potentially superior alternative to the conventional polyhistidine tag for certain applications.

Producing Homohistidine-Tagged Proteins: Two Paths to Incorporation

The site-specific incorporation of homohistidine into a target protein requires hijacking the cell's translational machinery. Two primary methods have been established for this purpose:

  • Auxotrophic Host Strains: This method utilizes an E. coli strain that is auxotrophic for histidine, meaning it cannot synthesize its own histidine. By growing this strain in a minimal medium depleted of histidine and supplemented with homohistidine, the cellular machinery is forced to incorporate homohistidine into proteins at positions coded by histidine codons.

  • Genetic Code Expansion via Orthogonal Translation Systems: A more precise and efficient method involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[3] This engineered pair functions independently of the host's endogenous synthetases and tRNAs. The orthogonal synthetase is specifically evolved to recognize homohistidine and charge it onto its cognate orthogonal tRNA, which in turn recognizes a unique codon (e.g., the amber stop codon, UAG) engineered into the gene of interest at the desired tagging location. This approach ensures the site-specific incorporation of homohistidine without affecting the incorporation of natural histidine at other positions in the protein.

IMAC Purification of Homohistidine-Tagged Proteins: A Comprehensive Protocol

The following protocol provides a general framework for the purification of homohistidine-tagged proteins using IMAC. It is essential to note that optimization of buffer components and concentrations will likely be necessary for each specific target protein.

Materials and Reagents
  • IMAC Resin: Ni-NTA (Nickel-Nitrilotriacetic Acid) or Co-Talon (Cobalt-Carboxymethylaspartate) agarose resin.

  • Buffers:

    • Lysis Buffer: 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0.

    • Wash Buffer: 50 mM Tris-HCl, 300 mM NaCl, 20-50 mM imidazole, pH 8.0 (imidazole concentration to be optimized).

    • Elution Buffer: 50 mM Tris-HCl, 300 mM NaCl, 250-500 mM imidazole, pH 8.0 (imidazole concentration to be optimized).

  • Lysozyme

  • DNase I

  • Protease Inhibitor Cocktail

  • Chromatography Column

  • Peristaltic Pump or FPLC system

Experimental Workflow

IMAC_Workflow cluster_prep Sample Preparation cluster_chromatography IMAC Purification Cell_Pellet Cell Pellet containing Homohistidine-Tagged Protein Lysis Cell Lysis (Lysozyme, Sonication) Cell_Pellet->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Lysate Clarified Lysate Clarification->Lysate Loading Sample Loading Lysate->Loading Equilibration Column Equilibration (Lysis Buffer) Equilibration->Loading Wash Wash Step (Wash Buffer) Loading->Wash Elution Elution (Elution Buffer) Wash->Elution Purified_Protein Purified Homohistidine-Tagged Protein Elution->Purified_Protein

Caption: Workflow for the purification of homohistidine-tagged proteins using IMAC.

Step-by-Step Protocol
  • Preparation of Cell Lysate: a. Thaw the cell pellet expressing the homohistidine-tagged protein on ice. b. Resuspend the pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste). c. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes. d. Sonicate the cell suspension on ice to ensure complete lysis. e. Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity. f. Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cellular debris. g. Carefully collect the supernatant, which contains the soluble homohistidine-tagged protein.

  • IMAC Column Preparation and Equilibration: a. Pack an appropriate volume of IMAC resin into a chromatography column. b. Wash the resin with 5-10 column volumes (CV) of deionized water. c. Charge the resin with the desired metal ion by washing with 5 CV of a 100 mM solution of the metal salt (e.g., NiSO₄ or CoCl₂). d. Wash the resin with 5-10 CV of deionized water to remove excess metal ions. e. Equilibrate the column with 5-10 CV of Lysis Buffer until the pH and conductivity of the effluent match that of the buffer.

  • Sample Loading: a. Load the clarified cell lysate onto the equilibrated IMAC column. The flow rate should be optimized for your specific protein and column size (a starting point is 1 mL/min for a 5 mL column). b. Collect the flow-through fraction for analysis by SDS-PAGE to assess binding efficiency.

  • Washing: a. Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. b. Monitor the absorbance at 280 nm (A₂₈₀) of the effluent. Continue washing until the A₂₈₀ returns to baseline. c. Optimization Note: The imidazole concentration in the Wash Buffer is a critical parameter for optimizing purity. A gradient of 20 mM to 50 mM imidazole can be tested to determine the highest concentration that does not elute the target protein.

  • Elution: a. Elute the bound homohistidine-tagged protein with Elution Buffer. This can be done using a step gradient or a linear gradient of imidazole. b. Step Elution: Apply a single concentration of Elution Buffer (e.g., 250 mM imidazole) and collect the eluted protein in fractions. c. Gradient Elution: Apply a linear gradient of imidazole (e.g., from the final wash concentration to 500 mM imidazole over 10-20 CV) to separate proteins with different binding affinities. This can be particularly useful for optimizing the elution of the homohistidine-tagged protein while leaving strongly bound contaminants on the column. d. Collect fractions and monitor the A₂₈₀ to identify the protein peak.

  • Analysis of Purified Protein: a. Analyze the collected fractions by SDS-PAGE to assess the purity and molecular weight of the eluted protein. b. Pool the fractions containing the pure protein. c. If necessary, remove the imidazole from the purified protein sample by dialysis or buffer exchange chromatography.

Comparative Analysis: Homohistidine vs. Histidine Tags

While extensive comparative data is still emerging, a theoretical comparison based on the principles of IMAC can be made:

FeaturePolyhistidine TagPoly-homohistidine Tag (Hypothesized)Rationale
Binding Affinity StrongPotentially StrongerIncreased side-chain flexibility may allow for more optimal metal co-ordination.
Specificity GoodPotentially HigherAltered steric and electronic properties may reduce non-specific binding of host proteins.
Optimal pH Typically ~8.0May differ from 8.0The pKa of the homohistidine imidazole ring may be different from that of histidine.
Elution Imidazole 150-300 mMPotentially Lower or HigherDependent on the actual binding affinity; a stronger affinity would require a higher imidazole concentration for elution.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield Inefficient binding.Optimize the pH of the binding buffer. Decrease the imidazole concentration in the lysis and wash buffers. Consider using a different metal ion (e.g., Co²⁺ instead of Ni²⁺).
Protein is in the insoluble fraction.Perform purification under denaturing conditions (e.g., with 8M urea or 6M guanidine hydrochloride).
Low Purity Non-specific binding of contaminants.Increase the imidazole concentration in the wash buffer. Perform a gradient elution to better separate the target protein.
Co-purification with metal-binding host proteins.Use an E. coli strain engineered to have reduced levels of metal-binding proteins.
Protein Elutes During Wash Binding affinity is too low for the wash conditions.Decrease the imidazole concentration in the wash buffer. Use a stronger binding metal ion (e.g., Ni²⁺ instead of Co²⁺).

Conclusion: A New Frontier in Affinity Purification

The use of homohistidine in IMAC represents a promising advancement in recombinant protein purification. By leveraging the tools of synthetic biology to incorporate this non-canonical amino acid, researchers can potentially overcome some of the limitations of the traditional His-tag system. The hypothesized increase in binding affinity and specificity could lead to higher purity and yield of target proteins, particularly for challenging expressions or sensitive proteins. While further empirical studies are needed to fully characterize the behavior of homohistidine-tagged proteins in IMAC, the foundational principles and protocols outlined in this guide provide a solid starting point for scientists to explore this exciting new frontier in protein science.

References

  • Block, H., et al. (2009). Immobilized-metal affinity chromatography (IMAC): a review. Methods in Enzymology, 463, 439-473.
  • Ueda, M., et al. (2003). His-tag purification.
  • Chin, J. W. (2014). Expanding and reprogramming the genetic code.
  • Young, T. S., & Schultz, P. G. (2010). Beyond the canonical 20 amino acids: expanding the genetic lexicon. Journal of Biological Chemistry, 285(15), 11039-11044.
  • Gabellieri, E., et al. (2008). Metal ion binding to histidine-containing peptides: a quantitative study. Journal of Inorganic Biochemistry, 102(5-6), 1144-1153.

Sources

Application

Application Note: Fluorimetric Quantification of Homohistidine in Biological Fluids using o-Phthalaldehyde (OPA) Derivatization

Introduction: The Rationale for Homohistidine Quantification Homohistidine, a higher homolog of the essential amino acid L-histidine, is distinguished by an additional methylene group in its side chain.[1] While the biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Homohistidine Quantification

Homohistidine, a higher homolog of the essential amino acid L-histidine, is distinguished by an additional methylene group in its side chain.[1] While the biological significance and metabolic pathways of histidine are well-documented, with its dysregulation implicated in conditions like histidinemia, chronic kidney disease, and certain cancers, the specific physiological role and clinical relevance of homohistidine are less understood.[2] However, as an analogue of both histidine and homocysteine—a recognized marker for cardiovascular risk—the quantification of homohistidine in biological fluids such as plasma, serum, and urine is of growing interest to researchers exploring novel biomarkers and metabolic pathways.[3][4] Alterations in amino acid profiles are increasingly recognized as indicators of disease states, making the development of sensitive and specific analytical methods crucial for advancing clinical and pharmaceutical research.[2][5][6][7]

This application note provides a comprehensive, field-proven protocol for the sensitive quantification of homohistidine in biological fluids. The method is adapted from the well-established fluorimetric derivatization of primary amino acids using o-phthalaldehyde (OPA) in the presence of a thiol-containing compound.[4][8][9] Since homohistidine possesses a primary amino group, it readily undergoes this reaction to yield a highly fluorescent isoindole derivative, enabling precise measurement at picomole levels.[8][10][11] This document provides a detailed experimental workflow, from sample preparation to data analysis, and discusses critical parameters for method validation to ensure trustworthiness and reproducibility.

Principle of the Method: The OPA Derivatization Reaction

The cornerstone of this assay is the reaction between the primary amine of homohistidine and o-phthalaldehyde (OPA) in an alkaline environment, facilitated by a thiol compound such as N-acetyl-L-cysteine (NAC) or 2-mercaptoethanol.[9][10] This reaction proceeds rapidly at room temperature to form a stable and highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative. The resulting fluorophore exhibits strong absorbance and emission at specific wavelengths, allowing for highly sensitive detection.[12]

The reaction mechanism involves the initial formation of an intermediate from the reaction of OPA with the primary amine of homohistidine, followed by the intramolecular cyclization with the thiol to form the fluorescent isoindole product.[9]

G cluster_reactants Reactants cluster_product Product Homohistidine Homohistidine (Primary Amine) Reaction_Step1 Alkaline pH (e.g., Borate Buffer) Homohistidine->Reaction_Step1 OPA o-Phthalaldehyde (OPA) OPA->Reaction_Step1 Thiol Thiol Compound (e.g., NAC) Reaction_Step2 Rapid Reaction (Room Temp) Thiol->Reaction_Step2 Fluorophore Fluorescent Isoindole Derivative Intermediate Intermediate Reaction_Step1->Intermediate Formation of Schiff Base Intermediate Reaction_Step2->Fluorophore Intramolecular Cyclization Intermediate->Reaction_Step2 G start Start: Biological Sample (Plasma, Serum, Urine) sample_prep 1. Sample Preparation - Deproteinization (e.g., TCA) - Centrifugation - Dilution start->sample_prep derivatization 2. Derivatization - Add OPA/NAC Reagent - Incubate at Room Temp sample_prep->derivatization detection 3. Fluorimetric Detection - Microplate Reader or - HPLC-FLD derivatization->detection analysis 4. Data Analysis - Construct Calibration Curve - Quantify Homohistidine detection->analysis end End: Homohistidine Concentration analysis->end

Caption: Experimental Workflow Diagram.

Detailed Protocols

Part 1: Reagent and Standard Preparation

1.1. Borate Buffer (0.4 M, pH 10.2):

  • Dissolve 24.7 g of boric acid in 1 L of HPLC-grade water.

  • Adjust the pH to 10.2 with a concentrated sodium hydroxide (NaOH) solution.

  • Filter through a 0.45 µm filter. Store at 4°C.

1.2. Homohistidine Stock Solution (1 mM):

  • Accurately weigh 16.92 mg of L-homohistidine and dissolve in 100 mL of 0.1 M hydrochloric acid (HCl).

  • Store at -20°C in aliquots.

1.3. Homohistidine Calibration Standards:

  • Prepare a series of working standards (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) by diluting the stock solution with 0.1 M HCl.

1.4. OPA/NAC Derivatization Reagent:

  • Dissolve 50 mg of o-phthalaldehyde (OPA) in 1.25 mL of methanol.

  • Add 11.2 mL of 0.4 M Borate Buffer (pH 10.2).

  • Add 50 µL of N-acetyl-L-cysteine (NAC) solution (10 mg/mL in water).

  • Note: This reagent should be prepared fresh daily and protected from light.

Part 2: Sample Preparation

2.1. Plasma or Serum:

  • To 100 µL of plasma or serum, add 100 µL of 10% (w/v) trichloroacetic acid (TCA) to precipitate proteins.

  • Vortex for 30 seconds and let stand on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for derivatization.

2.2. Urine:

  • Centrifuge the urine sample at 2,000 x g for 10 minutes to remove particulate matter.

  • Dilute the supernatant 1:20 to 1:50 with HPLC-grade water to bring amino acid concentrations within the linear range of the assay and minimize matrix effects. [7]

Part 3: Derivatization and Fluorimetric Measurement

Method A: Microplate-Based Assay

  • Pipette 20 µL of prepared sample supernatant or calibration standard into a well of a 96-well black microplate.

  • Add 80 µL of the OPA/NAC derivatization reagent to each well.

  • Mix thoroughly on a plate shaker for 1 minute.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Measure the fluorescence using a microplate reader with:

    • Excitation Wavelength: ~340 nm

    • Emission Wavelength: ~455 nm

    • Note: Optimal wavelengths should be confirmed experimentally for the homohistidine-OPA-NAC adduct.

Method B: HPLC with Fluorescence Detection (HPLC-FLD)

This method provides higher specificity by separating homohistidine from other primary amines.

  • Automated Pre-column Derivatization:

    • In an autosampler vial, mix 10 µL of prepared sample or standard with 40 µL of OPA/NAC reagent.

    • Allow to react for 2-5 minutes before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2 with 5% Tetrahydrofuran.

    • Mobile Phase B: Methanol.

    • Gradient: A time-gradient elution is typically used to separate different amino acids. A starting point could be a linear gradient from 5% B to 70% B over 30 minutes. This must be optimized for the separation of homohistidine from other endogenous amino acids.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Fluorescence Detector Settings:

    • Excitation: 340 nm.

    • Emission: 455 nm.

Method Validation and Performance Characteristics

As this is an adapted method, a full in-house validation is critical. The following table provides expected performance characteristics based on similar OPA-based amino acid assays.

ParameterExpected PerformanceRationale & Key Considerations
Linearity (r²) > 0.995A wide linear range is crucial for quantifying physiological variations.
Limit of Detection (LOD) 10 - 50 nMOPA derivatization provides high sensitivity, suitable for low-abundance analytes. [8]
Lower Limit of Quantification (LLOQ) 50 - 150 nMThe lowest concentration that can be measured with acceptable precision and accuracy.
Precision (%RSD) < 10% (inter-day), < 5% (intra-day)Demonstrates the reproducibility of the assay.
Accuracy (% Recovery) 85 - 115%Assessed by spiking known amounts of homohistidine into the biological matrix.

Potential Interferences:

  • Other Primary Amines: All primary amines will react with OPA. The HPLC-FLD method is essential for separating the homohistidine derivative from other amino acids and biogenic amines.

  • Ammonia: High concentrations of ammonia in samples can consume the OPA reagent. Sample dilution can mitigate this.

  • Matrix Effects: Components in plasma and urine can quench fluorescence. Sample dilution and protein precipitation are crucial steps to minimize these effects. [7]

Data Analysis

  • Calibration Curve: Plot the fluorescence intensity (or peak area for HPLC) of the calibration standards against their known concentrations.

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Quantification: Use the regression equation to calculate the concentration of homohistidine in the unknown samples based on their measured fluorescence intensity. Remember to account for any dilution factors used during sample preparation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4153393, (+-)-Homohistidine. Retrieved from [Link]

  • Lee, P. L., & Slocum, R. H. (1988). A High-Resolution Method for Amino Acid Analysis of Physiological Fluids Containing Mixed Disulfides. Clinical Chemistry, 34(4), 719–723. Available at: [Link]

  • Simons, S. S., & Johnson, D. F. (1976). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry, 41(10), 1835-1840. Available at: [Link]

  • de la Fuente-Nunez, C., et al. (2024). Effects of carnosine and histidine-containing dipeptides on biomarkers of inflammation and oxidative stress: a systematic review and meta-analysis. Nutrition Reviews. Available at: [Link]

  • Barros, I., et al. (2023). Amino Acid Profiles in the Biological Fluids and Tumor Tissue of CRC Patients. International Journal of Molecular Sciences, 25(1), 1. Available at: [Link]

  • Roth, M. (1971). O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. Proceedings of the National Academy of Sciences, 68(4), 804-807. Available at: [Link]

  • Miyagi, Y., et al. (2017). Combination of serum histidine and plasma tryptophan as a potential biomarker to detect clear cell renal cell carcinoma. Cancer Medicine, 6(6), 1144-1154. Available at: [Link]

  • Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B, 127(14), 3257–3265. Available at: [Link]

  • Benson, J. R., & Hare, P. E. (1975). o-Phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. Proceedings of the National Academy of Sciences of the United States of America, 72(2), 619–622. Available at: [Link]

  • Uchida, K., & Kawakishi, S. (1993). 2-Oxo-histidine as a novel biological marker for oxidatively modified proteins. FEBS letters, 332(3), 208-210. Available at: [Link]

  • Catalyst University. (2017). Histidine Biosynthesis/AICAR Production [Video]. YouTube. Available at: [Link]

  • Silva, I., et al. (2023). Amino Acid Profiles in the Biological Fluids and Tumor Tissue of CRC Patients. International Journal of Molecular Sciences, 25(1), 1. Available at: [Link]

  • S. Stoney Simons Jr., & David F. Johnson. (1976). Reaction of o-phthalaldehyde and thiols with primary amines: formation of 1-alkyl(and aryl)thio-2-alkylisoindoles. The Journal of Organic Chemistry, 41(10), 1835-1840. Available at: [Link]

  • Qureshi, G. A., Van den Berg, S., Gutierrez, A., & Bergström, J. (1984). Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 297, 83-90. Available at: [Link]

  • Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent. (2023). Molecules, 28(7), 2954. Available at: [Link]

  • Characterization of Histidine Functionalization and Its Timing in the Biosynthesis of Ribosomally Synthesized and Posttranslationally Modified Thioamitides. (2022). Journal of the American Chemical Society, 144(10), 4443-4452. Available at: [Link]

  • Histidine. (2024). In Wikipedia. Retrieved from [Link]

  • Controlled polymerization of histidine and synthesis of well-defined stimuli responsive polymers. Elucidation of the structure–aggregation relationship of this highly multifunctional material. (2014). Polymer Chemistry, 5(11), 3685-3696. Available at: [Link]

  • Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. (2013). Beilstein Journal of Organic Chemistry, 9, 1243-1249. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Analytical Determination of Homohistidine

Introduction: The Significance of Homohistidine Quantification Homohistidine, a homolog of the essential amino acid L-histidine, is characterized by an additional methylene group in its side chain. While not a proteinoge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Homohistidine Quantification

Homohistidine, a homolog of the essential amino acid L-histidine, is characterized by an additional methylene group in its side chain. While not a proteinogenic amino acid, its presence and concentration in biological systems are of increasing interest to researchers, particularly in the fields of metabolic disorders and as a potential biomarker in drug development. Accurate and precise quantification of homohistidine in complex biological matrices such as plasma, urine, and tissue homogenates is crucial for elucidating its physiological and pathological roles.

This comprehensive guide provides detailed analytical methods and protocols for the robust detection and quantification of homohistidine. It is designed for researchers, scientists, and drug development professionals who require reliable and validated methodologies. The protocols herein are grounded in established principles of analytical chemistry and are presented with a focus on the causality behind experimental choices to ensure both technical accuracy and practical applicability.

SECTION 1: Foundational Principles of Homohistidine Analysis

The analytical challenges in quantifying homohistidine stem from its polar nature, low physiological concentrations, and the presence of structurally similar, high-abundance molecules in biological samples. Therefore, successful methods rely on a combination of effective sample preparation, selective chromatographic separation, and sensitive detection techniques.

The two primary analytical platforms detailed in this guide are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity, specificity, and throughput.

  • High-Performance Liquid Chromatography (HPLC) with Derivatization and Fluorescence or UV Detection: A widely accessible and cost-effective alternative that can achieve excellent sensitivity with appropriate chemical modification of the analyte.

A critical aspect of any quantitative bioanalytical method is its validation. This ensures the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include accuracy, precision, selectivity, sensitivity, linearity, and stability.

SECTION 2: Sample Preparation: The Cornerstone of Accurate Quantification

The goal of sample preparation is to isolate homohistidine from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.

General Considerations for Sample Handling and Stability

Amino acid stability can be compromised by improper sample handling and storage. It is recommended to collect blood samples in EDTA-containing tubes and process them to plasma promptly. All biological samples should be stored at -80°C until analysis to minimize degradation. Multiple freeze-thaw cycles should be avoided.

Protein Precipitation: A Rapid Method for Matrix Removal

Protein precipitation is a straightforward technique for removing the bulk of proteins from plasma or serum samples.[1]

Protocol 2.2.1: Protein Precipitation with Acetonitrile

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled homohistidine).

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., derivatization or dry-down and reconstitution).

Rationale: Acetonitrile is a commonly used organic solvent that effectively precipitates proteins by disrupting their solvation shell. The use of a stable isotope-labeled internal standard is crucial for correcting for any analyte loss during sample preparation and for variations in instrument response.

Protein Precipitation Workflow Diagram
Solid-Phase Extraction (SPE): For Enhanced Selectivity and Concentration

SPE provides a more thorough cleanup and allows for analyte concentration, which can be beneficial for samples with very low homohistidine levels. Cation-exchange SPE is particularly effective for basic amino acids like homohistidine.

Protocol 2.3.1: Cation-Exchange SPE

  • Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water).

  • Loading: Load the pre-treated sample (e.g., plasma diluted with the acidic buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of the acidic buffer to remove neutral and acidic interferences, followed by a wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the retained homohistidine with 1 mL of a basic solution (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

Rationale: The acidic conditions during loading ensure that the primary amine and imidazole groups of homohistidine are protonated, allowing for strong retention on the negatively charged cation-exchange sorbent. The basic elution buffer neutralizes these charges, releasing the analyte from the sorbent.

SECTION 3: LC-MS/MS Method for Homohistidine Quantification

This section outlines a robust LC-MS/MS method for the sensitive and specific quantification of homohistidine.

Chromatographic Conditions

The separation of homohistidine from its isomers and other matrix components is critical. Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a suitable column chemistry can be employed.

ParameterHILICReversed-Phase
Column Amide or Zwitterionic HILIC Column (e.g., 100 x 2.1 mm, 1.7 µm)C18 or PFP Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Acetonitrile with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Water with 0.1% Formic Acid and 10 mM Ammonium FormateAcetonitrile with 0.1% Formic Acid
Gradient Start with high %A, ramp down to increase elutionStart with low %B, ramp up to elute
Flow Rate 0.3 - 0.5 mL/min0.3 - 0.5 mL/min
Column Temp. 40°C40°C

Causality: HILIC is often preferred for polar analytes like amino acids as it provides better retention than traditional reversed-phase chromatography. The use of formic acid and ammonium formate in the mobile phase aids in protonation of the analyte for efficient electrospray ionization.

Mass Spectrometry Parameters

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Table 3.2.1: Exemplary MRM Transitions for Homohistidine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Homohistidine170.1124.1 (primary)15
Homohistidine170.195.1 (secondary)20
IS (¹³C₆,¹⁵N₃-Homohistidine)179.1133.115

Rationale: The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ions are characteristic fragments generated by collision-induced dissociation. Monitoring specific transitions enhances the selectivity of the assay by minimizing the detection of co-eluting, isobaric interferences.

G cluster_lcms LC-MS/MS Analytical Workflow Sample_Prep Prepared Sample (from Section 2) HPLC HPLC Separation (HILIC or RP) Sample_Prep->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI Q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 170.1) ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion (m/z 124.1) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

LC-MS/MS Workflow Diagram

SECTION 4: HPLC with Pre-column Derivatization

For laboratories without access to LC-MS/MS, HPLC with fluorescence or UV detection after derivatization is a viable alternative. Derivatization is necessary to introduce a chromophore or fluorophore to the homohistidine molecule, enhancing its detectability.

Derivatization with o-Phthalaldehyde (OPA)

OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[2]

Protocol 4.1.1: OPA Derivatization

  • To 50 µL of the prepared sample extract, add 50 µL of OPA/thiol reagent (e.g., OPA with 3-mercaptopropionic acid in borate buffer, pH 10.4).

  • Mix and allow the reaction to proceed for exactly 2 minutes at room temperature.

  • Immediately inject a defined volume (e.g., 20 µL) onto the HPLC system.

Rationale: The reaction is rapid and produces a fluorescent product that can be detected with high sensitivity. The timing of the reaction is critical as the derivatives can be unstable. Automated derivatization using an autosampler is highly recommended for reproducibility.

Chromatographic and Detection Conditions

Table 4.2.1: HPLC-Fluorescence Conditions for OPA-derivatized Homohistidine

ParameterCondition
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A Phosphate or Acetate Buffer (pH ~7)
Mobile Phase B Acetonitrile/Methanol Mixture
Gradient A suitable gradient to separate the analyte from other derivatized amino acids and reagent peaks.
Flow Rate 1.0 mL/min
Column Temp. 35°C
Detection Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm)

SECTION 5: Method Validation

A rigorous validation process is essential to ensure the reliability of the analytical data. The validation should be performed according to established guidelines.

Table 5.1: Key Method Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components.No significant interfering peaks at the retention time of the analyte.
Accuracy Closeness of the measured value to the true value.Mean value should be within ±15% of the nominal value (±20% at LLOQ).
Precision Closeness of repeated measurements.Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).
Linearity & Range The concentration range over which the method is accurate, precise, and linear.Correlation coefficient (r²) ≥ 0.99.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; accuracy and precision criteria must be met.
Stability Stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term).Analyte concentration should not deviate by more than ±15% from the initial value.

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the detection and quantification of homohistidine in biological samples. The choice between LC-MS/MS and HPLC with derivatization will depend on the specific requirements of the study and the instrumentation available. Regardless of the chosen platform, adherence to the principles of method validation is paramount for generating high-quality, reproducible data that can confidently be used in research and drug development decision-making.

References

  • Yuan, L., & Sharer, J. D. (2016). Quantitative Analysis of Total Plasma Homocysteine by LC-MS/MS. Current Protocols in Human Genetics, 89, 17.21.1–17.21.10. Available at: [Link]

  • Głowacki, R., & Giebułtowicz, J. (2021). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization with 1-benzyl-2-chloropyridinium bromide. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. Available at: [Link]

  • Medvedeva, N. V., & Shikh, E. V. (2021). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry, 67(4), 283-294. Available at: [Link]

  • Tzanavaras, P. D., & Themelis, D. G. (2020). Fluorimetric Method for the Determination of Histidine in Random Human Urine Based on Zone Fluidics. Molecules, 25(7), 1690. Available at: [Link]

  • G-Solís, C., & He, L. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 60. Available at: [Link]

  • Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]

  • Remane, D., et al. (2016). Validation of a multi-analyte HPLC-DAD method for determination of uric acid, creatinine, homovanillic acid, niacinamide, hippuric acid, indole-3-acetic acid and 2-methylhippuric acid in human urine. Journal of Chromatography B, 1033-1034, 356-365. Available at: [Link]

  • Dettmer, K. (2009). Amino acid analysis in biological fluids by GC-MS. Doctoral dissertation, University of Regensburg. Available at: [Link]

  • Li, et al. (2015). Derivatization Method for the Determination of Amino Acids in Tobacco by Gas Chromatography–mass Spectrometry. Journal of Chromatographic Science, 53(5), 753-759. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. Available at: [Link]

  • Remane, D., et al. (2016). Validation of a multi-analyte HPLC-DAD method for determination of uric acid, creatinine, homovanillic acid, niacinamide, hippuric acid, indole-3-acetic acid and 2-methylhippuric acid in human urine. Journal of Chromatography B, 1033-1034, 356-365. Available at: [Link]

  • Hackman, R. H., & Lazarus, M. (1956). Quantitative analysis of amino acids using paper chromatography. Australian Journal of Biological Sciences, 9(2), 281-292. Available at: [Link]

  • Qureshi, G. A., et al. (1984). Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 297, 83-90. Available at: [Link]

  • Stampina, D., et al. (2023). Smartphone-Based High-Throughput Fluorimetric Assay for Histidine Quantification in Human Urine Using 96-Well Plates. Biosensors, 13(9), 856. Available at: [Link]

  • Li, F., et al. (2022). Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation. Molecules, 27(19), 6289. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Common challenges in the multi-step synthesis of (+/-)-Homohistidine

Welcome to the technical support center for the multi-step synthesis of (+/-)-Homohistidine. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the multi-step synthesis of (+/-)-Homohistidine. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this non-proteinogenic amino acid. The unique reactivity of the imidazole side chain presents a series of challenges that require careful consideration of protecting group strategy, reaction conditions, and purification methods. This document provides in-depth, field-proven insights and troubleshooting protocols to address common issues encountered during synthesis.

Table of Contents
  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guide

    • Section 1: Imidazole Protecting Group Strategy

    • Section 2: Side-Chain Extension & Alkylation Issues

    • Section 3: Amide Coupling & Racemization Control

    • Section 4: Deprotection & Purification Challenges

  • Experimental Protocols & Workflows

  • References

Frequently Asked Questions (FAQs)

Q1: Why is racemization such a significant problem during the synthesis of homohistidine, and how can I minimize it?

A1: Racemization is a primary challenge because the imidazole side chain of histidine and its derivatives can act as an internal base. During the activation of the C-terminal carboxylic acid for coupling, the π-nitrogen of the imidazole can abstract the α-proton. This forms a planar, achiral enolate intermediate, which upon reprotonation can yield a mixture of both L- and D-isomers, compromising stereochemical integrity.[1]

  • Primary Cause: Intramolecular base catalysis by the imidazole π-nitrogen.[1][2]

  • Mitigation Strategies:

    • Imidazole Protection: Protecting the imidazole ring is the most effective strategy. The benzyloxymethyl (Bom) group, attached at the τ-nitrogen, is particularly effective at suppressing racemization.[3] Other groups like tosyl (Tos) or dinitrophenyl (Dnp) attached at the π-nitrogen also reduce racemization.[3]

    • Coupling Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its analogs (HOAt, 6-Cl-HOBt) suppresses racemization by forming active esters that are less prone to enolization.[4]

    • Choice of Coupling Reagent: Uronium/aminium salt reagents (e.g., HATU, HBTU) are generally preferred over carbodiimides alone for sensitive couplings.[5]

Q2: I'm observing multiple products after my side-chain alkylation step. What are the likely side reactions?

A2: Alkylation of a protected histidine derivative to introduce the additional methylene group is prone to several side reactions. The imidazole ring has multiple nucleophilic sites.

  • N-Alkylation Isomers: Alkylation can occur at either the π- or τ-nitrogen of the imidazole ring if it is unprotected or if the protecting group is labile, leading to a mixture of constitutional isomers.

  • C-Alkylation: Under certain conditions, direct C-alkylation of the imidazole ring (e.g., at the C2 position) can occur, although this is less common than N-alkylation.[6]

  • Over-alkylation: If a strong base and excess alkylating agent are used, dialkylation is possible.

Q3: My final deprotection step is giving a low yield of impure product. What should I consider?

A3: Final deprotection, especially when using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), can generate highly reactive carbocations from the cleavage of protecting groups (e.g., Boc, tBu). These cations can re-attach to electron-rich residues like the imidazole ring.

  • Use of Scavengers: It is critical to use a "cleavage cocktail" containing scavengers. Common scavengers include triisopropylsilane (TIS) to reduce carbocations, water to hydrolyze intermediates, and ethane dithiol (EDT) to protect methionine from oxidation and prevent re-attachment to tryptophan if present.[4]

  • Incomplete Cleavage: Ensure sufficient reaction time and an adequate volume of the cleavage cocktail for complete removal of all protecting groups. Monitor the reaction by a method like analytical HPLC.

Q4: What is the best method for purifying (+/-)-Homohistidine and its protected intermediates?

A4: The purification strategy depends on the properties of the compound at each synthetic stage.

  • Protected Intermediates: These are typically less polar and can be purified using normal-phase silica gel chromatography.

  • Final Product ((+/-)-Homohistidine): As a zwitterionic amino acid, it is highly polar and insoluble in most organic solvents. Purification is best achieved using:

    • Ion-Exchange Chromatography: This is a highly effective method for separating amino acids based on their charge.

    • Recrystallization: Crystallization from a solvent system like water/ethanol or water/isopropanol can yield highly pure material.

    • Immobilized Metal Affinity Chromatography (IMAC): While typically used for His-tagged proteins, the principle of binding the imidazole side chain to chelated metal ions (like Ni²⁺ or Cu²⁺) can sometimes be adapted for small molecule purification, though it is less common.[7][8]

Troubleshooting Guide
Section 1: Imidazole Protecting Group Strategy

Problem: Incomplete protection or premature deprotection of the imidazole ring.

The imidazole side chain has a pKa of ~6.0 and can act as a nucleophile or a base, necessitating protection during many synthetic steps.[9]

Causality & Troubleshooting:

  • Cause 1: Incorrect Protecting Group for Downstream Conditions. Some protecting groups are labile under conditions used in subsequent steps. For example, the Tosyl (Tos) group can be cleaved by HOBt, which is often used as a coupling additive.[3] The Boc group on the imidazole is removed during Nα-Boc deprotection.

    • Solution: Choose a protecting group that is orthogonal to the other groups in your molecule and stable to the planned reaction conditions. The Trityl (Trt) group is common in Fmoc-based synthesis, while Dinitrophenyl (Dnp) or Benzyloxymethyl (Bom) are robust choices for Boc-based strategies.[3]

  • Cause 2: Steric Hindrance. The imidazole ring can be sterically hindered, leading to incomplete protection reactions.

    • Solution: Increase reaction time, temperature, or use a less hindered protecting group precursor if possible. Ensure anhydrous conditions, as moisture can quench the electrophilic protecting agent.

Data Summary: Common Imidazole Protecting Groups

Protecting GroupAbbreviationStability (Cleavage Conditions)Key Feature/Consideration
tert-ButoxycarbonylBocStrong Acid (TFA)Also used for Nα-protection; not orthogonal.[3]
TosylTosHOBt, Nucleophiles, HFCan be unstable during coupling.[3]
2,4-DinitrophenylDnpThiolysis (e.g., thiophenol)Very stable; orthogonal to Boc and Fmoc.[3]
TritylTrtMild Acid (e.g., 1-5% TFA in DCM)Common in Fmoc SPPS; acid labile.
BenzyloxymethylBomStrong Acid (HF), HydrogenolysisExcellent for suppressing racemization.[3]
Section 2: Side-Chain Extension & Alkylation Issues

Problem: Low yield or mixture of isomers from the alkylation of a histidine precursor.

Extending the side chain is a key step in converting a histidine derivative into a homohistidine backbone. This often involves alkylating a suitable nucleophile with an electrophile containing the imidazole moiety, or vice-versa.

Causality & Troubleshooting:

  • Cause 1: Ambident Nucleophilicity of Imidazole. The unprotected imidazole ring has two nitrogen atoms (N-π and N-τ) that can be alkylated, leading to a mixture of regioisomers.

    • Solution: Use a starting material where one of the imidazole nitrogens is already substituted or blocked, directing alkylation to the desired position. For example, starting from urocanic acid can provide a defined regiochemistry for subsequent transformations.[10] Alternatively, employ a robust protecting group strategy as discussed in Section 1.

  • Cause 2: Poor Reactivity of Alkylating Agent.

    • Solution: Switch to a more reactive electrophile (e.g., from an alkyl chloride to a bromide or iodide). Consider using a phase-transfer catalyst for biphasic reactions to improve interaction between reactants.

Workflow: Troubleshooting Alkylation Reactions

Caption: Decision tree for troubleshooting alkylation side reactions.

Section 3: Amide Coupling & Racemization Control

Problem: Significant racemization detected after a coupling step.

Histidine derivatives are highly prone to racemization during carboxyl group activation.[3][4]

Causality & Troubleshooting:

  • Cause: Intramolecular Base Catalysis. As detailed in the FAQs, the unprotected imidazole π-nitrogen abstracts the α-proton of the activated ester intermediate, leading to a loss of stereochemistry.[1]

    • Solution 1: Imidazole Protection. Protect the imidazole ring, preferably with a group known to suppress racemization like Bom.[3]

    • Solution 2: Use Additives. Always include an additive like HOBt or HOAt when using carbodiimide coupling reagents (DCC, EDC). These additives form active esters that are more reactive towards the amine and less susceptible to racemization.[4]

    • Solution 3: Optimize Coupling Conditions. Perform the coupling at a lower temperature (e.g., 0 °C) to slow the rate of enolization. Minimize the time the carboxylic acid remains in its activated state before the amine is introduced.

Mechanism: Histidine Racemization

G cluster_0 Activation cluster_1 Racemization Pathway cluster_2 Coupling Outcome A Protected Homohistidine (L-Isomer) B Activated Ester (e.g., O-acylisourea) A->B Coupling Reagent C Planar Achiral Enolate B->C Imidazole acts as internal base D Desired Peptide (L-L configuration) B->D Direct Coupling (Desired Pathway) C->D Reprotonation E Diastereomeric Impurity (D-L configuration) C->E Reprotonation

Caption: Mechanism of racemization during peptide coupling of histidine derivatives.

Section 4: Deprotection & Purification Challenges

Problem: Difficulty isolating the pure, zwitterionic homohistidine product.

The final product is a polar, water-soluble zwitterion, making extraction and purification by standard organic chemistry techniques challenging.

Causality & Troubleshooting:

  • Cause 1: High Polarity. The compound is insoluble in common organic solvents used for chromatography (hexane, ethyl acetate, DCM).

    • Solution: Ion-Exchange Chromatography. This is the gold-standard technique. Use a cation-exchange resin (e.g., Dowex 50). Load the crude product at a low pH (~2-3) where the molecule is positively charged. Wash with water to remove neutral impurities, then elute with a basic solution (e.g., aqueous ammonia) to recover the zwitterionic product.

    • Solution: Recrystallization. After partial purification, dissolve the product in a minimal amount of hot water and induce crystallization by slowly adding a miscible organic solvent like ethanol or isopropanol.

  • Cause 2: Contamination with Salts. Deprotection and neutralization steps can introduce high concentrations of inorganic salts.

    • Solution: Before ion-exchange, consider a desalting step. If the product is stable, dialysis or size-exclusion chromatography can be used. For smaller scales, repeated lyophilization from water can sometimes remove volatile salts like ammonium acetate.

Experimental Protocols & Workflows

Protocol: General Procedure for Amide Coupling with Racemization Suppression

This protocol uses HATU, a common coupling reagent, with considerations for minimizing racemization.

  • Dissolution: Dissolve the Nα-protected homohistidine derivative (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or NMP).

  • Pre-activation: Cool the solution to 0 °C in an ice bath. Add the coupling reagent HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIEA) (2.0 eq.). Stir for 5-10 minutes. Note: Pre-activation time should be minimized to reduce the risk of racemization.

  • Coupling: Add the amine component (1.2 eq.) to the activated mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis shows consumption of the limiting reagent.

  • Workup: Quench the reaction with water or saturated aqueous NH₄Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% citric acid, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography.

Protocol: Ion-Exchange Chromatography for Final Product Purification

  • Resin Preparation: Prepare a column with a cation-exchange resin (e.g., Dowex-50WX8) and equilibrate it by washing with 1 M HCl followed by deionized water until the eluent is neutral.

  • Loading: Dissolve the crude homohistidine product in deionized water and adjust the pH to ~2 with HCl. Load this solution onto the column.

  • Washing: Wash the column with several column volumes of deionized water to remove any unbound impurities and salts.

  • Elution: Elute the bound homohistidine from the resin using a gradient or step of aqueous ammonia (e.g., 0.5 M to 2 M NH₄OH).

  • Isolation: Collect the fractions containing the product (monitor by TLC with ninhydrin staining or LCMS). Combine the pure fractions and remove the solvent and excess ammonia under reduced pressure (lyophilization is preferred) to yield the pure zwitterionic (+/-)-Homohistidine.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • APPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4153393, (+-)-Homohistidine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of racemic-homo-histidine starting from urocanic acid. Retrieved from [Link]

  • Siodłak, D., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Amino Acids, 54(1), 1-13. Retrieved from [Link]

  • Keller, O., & Rudinger, J. (1975). Alkylation of histidine with maleimido-compounds. Helvetica Chimica Acta, 58(2), 531-541. Retrieved from [Link]

  • Kim, J. H., et al. (2023). Structural and Spectroscopic Characterization of a Histidine-Containing Tetrapeptide Crystallized with Copper Chloride. Crystal Growth & Design, 23(8), 5678-5686. Retrieved from [Link]

  • Mastering Organic Synthesis. (2023, November 27). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? [Video]. YouTube. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (2015). One-pot multi-step synthesis: A challenge spawning innovation. Retrieved from [Link]

  • Wang, Q., & Chen, G. (2022). Histidine-specific bioconjugation via visible-light-promoted thioacetal activation. Chemical Science, 13(26), 7722-7727. Retrieved from [Link]

  • PubMed. (2023). Structural and Spectroscopic Characterization of a Histidine-Containing Tetrapeptide Crystallized with Copper Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). The anchoring and deprotection procedures of the N-protected histidine.... Retrieved from [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 472-473. Retrieved from [Link]

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3843-3858. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • MDPI. (2022). Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. Retrieved from [Link]

  • ResearchGate. (2014). Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 10.10: An Introduction to Multiple Step Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2021). Proton Transfer Kinetics in Histidine Side Chains Determined by pH-Dependent Multi-Nuclear NMR Relaxation. Journal of the American Chemical Society, 143(32), 12536-12548. Retrieved from [Link]

  • Springer. (2022). Synthesis, characterization, and thermal and computational investigations of the L‐histidine bis(fluoride) crystal. Retrieved from [Link]

  • Deming, T. J., & Curtin, S. A. (2002). Controlled polymerization of histidine and synthesis of well-defined stimuli responsive polymers. Journal of the American Chemical Society, 124(44), 12494-12495. Retrieved from [Link]

  • Syrris. (n.d.). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine. Retrieved from [Link]

  • National Institutes of Health. (2023). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of Polyhistidine-Tagged Proteins. Retrieved from [Link]

  • ResearchGate. (2019). Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. Retrieved from [Link]

  • PubMed. (1993). Spectroscopic characterization of mutants supports the assignment of histidine-419 as the axial ligand of heme o.... Retrieved from [Link]

  • MDPI. (2020). Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. Retrieved from [Link]

  • PubMed. (1991). Side reactions in solid phase synthesis of histidine-containing peptides. Retrieved from [Link]

  • Semantic Scholar. (2020). Purification of Polyhistidine-Tagged Proteins by Immobilized Metal Affinity Chromatography. Retrieved from [Link]

  • Beilstein Journals. (2017). Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Retrieved from [Link]

  • ResearchGate. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Retrieved from [Link]

  • Wikipedia. (n.d.). Histidine. Retrieved from [Link]

  • Michigan State University. (n.d.). Multistep Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2010). 2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • Novabiochem. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

Sources

Optimization

How to optimize the yield and purity of a homohistidine synthesis

Welcome to the technical support center for homohistidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the y...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for homohistidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of homohistidine. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a self-validating system for your synthesis.

Introduction to Homohistidine Synthesis

Homohistidine, a homolog of the natural amino acid histidine, possesses a methylene group inserted between the imidazole ring and the α-carbon. This structural modification offers unique properties for peptide and medicinal chemistry applications. However, its synthesis can be challenging, often plagued by side reactions that compromise both yield and purity. This guide provides a comprehensive resource to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing homohistidine?

A1: The synthesis of L-homohistidine has been approached through various routes. A notable method involves the modification of the Bloemhoff-Kerling synthesis, which utilizes N-benzyloxycarbonyl-L-glutamic acid as the starting material. An improvement on this method employs formamidine acetate in liquid ammonia for the crucial imidazole ring formation step, which has been shown to significantly shorten the synthetic pathway and enhance the overall yield to approximately 40%.[1]

Q2: Which protecting groups are recommended for the imidazole ring of histidine during synthesis?

A2: Protecting the imidazole ring of histidine is critical to prevent side reactions like N-acylation and racemization. Commonly used protecting groups in Fmoc-based solid-phase peptide synthesis (SPPS) include the trityl (Trt) group and its derivatives (Mmt, Mtt), which are acid-labile.[2] The Trt group helps suppress N-acylation on the ring but offers only minor assistance in preventing epimerization. For enhanced suppression of epimerization, protecting groups that shield the Nπ position of the imidazole, such as Fmoc-His(π-Mbom)-OH, have been developed.[3] Another effective option is Fmoc-His(Boc)-OH, which demonstrates high thermal stability against epimerization and is a cost-effective alternative.[3]

Q3: How can I minimize racemization during the coupling of histidine derivatives?

A3: Histidine is highly susceptible to racemization during the activation step of peptide coupling.[3] This is often due to the basicity of the imidazole ring's lone pair electrons, which can abstract the α-proton. To mitigate this, consider the following:

  • Choice of Protecting Group: As mentioned, using Nπ-protecting groups like π-Mbom or the Boc group on the imidazole ring can effectively suppress epimerization.[3]

  • Activation Method: Intensive pre-activation of Fmoc-His(Trt)-OH can increase racemization.[4] Conversely, in-situ activation may lead to other side reactions like Nα-endcapping by coupling reagents such as DIC.[4] A careful balance and optimization of the activation conditions are crucial.

  • Coupling Reagents and Additives: The choice of coupling reagent is critical. Reagents like TBTU, HBTU, and PyBOP are well-suited for standard couplings.[5] For challenging couplings prone to side reactions, more specialized reagents such as HATU, HDMC, or DEPBT might be necessary.[5] The addition of additives like HOBt or Oxyma Pure can also help to suppress racemization.

Troubleshooting Guide

This section addresses specific issues that may arise during homohistidine synthesis, providing actionable solutions based on established principles.

Problem 1: Low Overall Yield

Q: My homohistidine synthesis resulted in a very low yield. What are the likely causes and how can I improve it?

A: Low yields in homohistidine synthesis can stem from several factors throughout the multi-step process. Here’s a systematic approach to troubleshooting:

  • Inefficient Imidazole Ring Formation: The cyclization step to form the imidazole ring is often a critical bottleneck. The classical approach can result in yields as low as 50%.[1]

    • Solution: Consider modifying the procedure by using formamidine acetate in liquid ammonia for the cyclization, which has been reported to improve the yield of this step to 71%.[1]

  • Incomplete Reactions: Check for incomplete conversion at each step. For instance, the conversion of a diazoketone to a chloromethyl ketone intermediate may not proceed to completion at very low temperatures (e.g., -78°C).[1]

    • Solution: Monitor reaction progress carefully using appropriate analytical techniques (TLC, LC-MS). You may need to adjust reaction times or temperatures to ensure complete conversion before proceeding to the next step.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: The choice of protecting groups is paramount. Ensure the imidazole nitrogen is adequately protected to prevent side reactions.[6][7] Also, consider the reaction conditions; for example, using diethylamine (Et2NH) instead of triethylamine (Et3N) as a base in certain steps can eliminate the formation of biaryl side products.[8]

Problem 2: Presence of Impurities in the Final Product

Q: After purification, my homohistidine still shows significant impurities. How can I identify and eliminate them?

A: Impurities in the final product can be process-related (from the synthesis) or degradation-related.[9] Identifying the nature of the impurity is the first step towards elimination.

  • Common Impurities and Their Sources:

    • Deletion Products: In solid-phase synthesis, incomplete coupling can lead to peptides missing the homohistidine residue.[10]

    • Succinimide Formation: If your synthesis involves adjacent Asp-His sequences, the aspartic acid residue can cyclize to a succinimide, particularly during acetylation or capping steps.[11]

    • Oxidation: The imidazole ring of histidine is susceptible to oxidation, forming 2-oxo-histidine, especially during prolonged exposure to air and light.[9]

    • Racemization Products: As discussed, the D-isomer of homohistidine can be a significant impurity.[3]

  • Strategies for Purity Enhancement:

    • Optimize Coupling: To avoid deletion products, ensure complete coupling at each step. This can be achieved by using a higher concentration of amino acid and coupling reagent solutions (e.g., 0.5 M) or by performing a "double coupling" for difficult residues.[12]

    • Careful Cleavage and Deprotection: The final cleavage from the resin and deprotection of side chains is a critical step where impurities can be introduced. Use a well-chosen cleavage cocktail containing scavengers to trap reactive cationic species. For peptides containing a trityl-protected histidine, a cleavage cocktail with triisopropylsilane (TIS) is recommended to prevent reattachment of the trityl group.[13]

    • Purification Method: High-performance liquid chromatography (HPLC) is the standard method for purifying peptides and amino acid derivatives.[14] For histidine-containing compounds, immobilized metal affinity chromatography (IMAC) can be a highly effective purification technique, particularly if a polyhistidine tag is incorporated.[15][][17][18] Metal-affinity precipitation is another cost-effective, one-step purification method that can yield high purity and recovery.[19]

Problem 3: Difficulty in Purifying the Final Product

Q: I'm struggling to purify my synthesized homohistidine. What purification strategies are most effective?

A: The purification of homohistidine can be challenging due to its polar nature and potential for co-eluting impurities.

  • Chromatographic Techniques:

    • Reversed-Phase HPLC (RP-HPLC): This is the most common and effective method for purifying amino acids and peptides. A multi-faceted approach to purity analysis using RP-HPLC for chemical purity, chiral HPLC for enantiomeric purity, and mass spectrometry for molecular weight verification is recommended.[14] For the analysis of histidine and its derivatives, specific HPLC methods using columns like Primesep 100 or BIST B+ with appropriate mobile phases and UV detection (200-220 nm) have been developed.[20][21]

    • Immobilized Metal Affinity Chromatography (IMAC): This technique is based on the affinity of the histidine imidazole ring for immobilized metal ions like Ni2+ or Cu2+.[15][17][18] It can provide a high degree of purification in a single step.

  • Precipitation and Crystallization:

    • Metal-Affinity Precipitation: This method can be a simple and efficient one-step purification for histidine-tagged proteins, and the principles can be adapted for homohistidine. It has been shown to achieve up to 98% purity with an 80% recovery.[19]

    • Crystallization: If a highly pure crystalline solid is desired, recrystallization from a suitable solvent, such as boiling water, can be an effective final purification step.[8] Slow evaporation of a saturated aqueous solution is another method to obtain crystals.[22]

Experimental Protocols

Protocol 1: General Solid-Phase Synthesis of a Homohistidine-Containing Peptide

This protocol outlines the general steps for incorporating Fmoc-Hhi(Trt)-OH into a peptide using solid-phase peptide synthesis (SPPS).

1. Resin Preparation:

  • Start with a suitable resin (e.g., Wang resin for C-terminal acid, Rink amide resin for C-terminal amide).

  • Swell the resin in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.

  • Wash the resin thoroughly with DMF to remove the piperidine.

3. Coupling of Fmoc-Hhi(Trt)-OH:

  • Dissolve Fmoc-Hhi(Trt)-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

  • Add a base such as diisopropylethylamine (DIPEA) (6-10 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Monitor the coupling reaction for completion (e.g., using a Kaiser test).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

5. Repeat Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

6. Cleavage and Deprotection:

  • After the synthesis is complete, wash the resin with DCM and dry it.

  • Treat the resin with a cleavage cocktail. For a peptide containing Trp, Cys, Met, and Tyr, Reagent K (TFA/water/phenol/thioanisole/EDT) is a good general choice. For peptides with Trt-protected histidine, a cocktail containing TFA and triisopropylsilane (TIS) is recommended (e.g., TFA/TIS/water 95:2.5:2.5).

  • Stir the mixture for 2-3 hours at room temperature.

  • Filter the resin and wash it with additional TFA.

  • Precipitate the crude peptide by adding cold methyl t-butyl ether.

7. Purification:

  • Purify the crude peptide by preparative RP-HPLC.

  • Lyophilize the pure fractions to obtain the final peptide.

Protocol 2: Purity Analysis by RP-HPLC

1. Sample Preparation:

  • Dissolve a small amount of the synthesized homohistidine or peptide in the mobile phase.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA is a common mobile phase system.

  • Detection: UV detection at 214 nm and 280 nm.

3. Data Analysis:

  • Integrate the peak areas to determine the purity of the sample.

  • Confirm the identity of the product by collecting the peak and analyzing it by mass spectrometry.

Visualizations

Workflow for Optimizing Homohistidine Synthesis

Homohistidine_Synthesis_Optimization cluster_synthesis Synthesis Strategy cluster_troubleshooting Troubleshooting Cycle cluster_purification Purification & Final Analysis Start Define Target Homohistidine Derivative Protecting_Groups Select Protecting Groups (Imidazole & Amino) Start->Protecting_Groups Coupling Choose Coupling Reagent & Conditions Protecting_Groups->Coupling Cleavage Design Cleavage Cocktail Coupling->Cleavage Synthesis Perform Synthesis Cleavage->Synthesis Analysis Analyze Crude Product (HPLC, MS) Synthesis->Analysis Identify_Issues Identify Issues (Low Yield, Impurities) Analysis->Identify_Issues Optimize Optimize Parameters Identify_Issues->Optimize Purification Purify Product (RP-HPLC, IMAC) Identify_Issues->Purification Proceed if acceptable Optimize->Synthesis Iterate Final_Analysis Characterize Final Product (Purity, Identity) Purification->Final_Analysis Final_Product Pure Homohistidine Final_Analysis->Final_Product

Caption: A workflow diagram illustrating the iterative process of optimizing homohistidine synthesis.

Decision Tree for Choosing a Cleavage Cocktail

Cleavage_Cocktail_Decision_Tree Start Peptide Contains: Trp_His Trp or His(Trt)? Start->Trp_His Cys_Met Cys or Met? Start->Cys_Met No Trp_His->Cys_Met Yes Arg_Pmc Arg(Pmc/Pbf)? Trp_His->Arg_Pmc No Reagent_K Use Reagent K (TFA/H2O/Phenol/Thioanisole/EDT) Cys_Met->Reagent_K Yes TFA_TIS Use TFA/TIS/H2O Cys_Met->TFA_TIS No Reagent_H Use Reagent H to prevent Met oxidation Cys_Met->Reagent_H Yes, Met only Arg_Pmc->TFA_TIS Yes Standard_TFA Use Standard TFA Cocktail (e.g., 95% TFA) Arg_Pmc->Standard_TFA No

Sources

Troubleshooting

Identifying and minimizing side reactions in Fmoc-based homohistidine peptide synthesis

A Guide to Identifying and Minimizing Side Reactions in Fmoc-Based Solid-Phase Peptide Synthesis Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Identifying and Minimizing Side Reactions in Fmoc-Based Solid-Phase Peptide Synthesis

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of homohistidine peptides using Fmoc-based solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this specific application.

The synthesis of peptides containing multiple, consecutive histidine residues, known as homohistidine or polyhistidine tracts, presents a unique and formidable set of challenges. The high density of the imidazole side chain, a versatile yet reactive moiety, can amplify common side reactions and introduce new obstacles not typically seen in the synthesis of heterogeneous peptide sequences. This guide provides a structured approach to understanding, identifying, and mitigating these issues.

Frequently Asked Questions (FAQs)

General Considerations

Q1: Why is the synthesis of homohistidine peptides so challenging?

The primary difficulty arises from the high local concentration of the imidazole side chain of histidine. This can lead to:

  • Increased Aggregation: The polar, hydrogen-bonding nature of the imidazole ring can promote strong inter- and intra-chain interactions, leading to peptide aggregation on the solid support. This can hinder solvent and reagent access, resulting in incomplete couplings and deprotections.[1]

  • Exacerbated Racemization: The imidazole side chain can act as a base, catalyzing the abstraction of the α-proton of the activated histidine, leading to significant racemization.[2][3] This is a critical issue as the chiral integrity of the peptide is paramount for its biological activity.

  • Complex Side Reactions: The nucleophilic nature of the imidazole ring makes it susceptible to various unwanted modifications during synthesis and cleavage.

Troubleshooting Guide: Specific Side Reactions

Racemization of Histidine Residues

Q2: I'm observing significant diastereomeric impurities in my final product. What is causing this and how can I prevent it?

This is a classic sign of racemization, a particularly prevalent issue with histidine during Fmoc-SPPS.[2][4]

The "Why": The Mechanism of Histidine Racemization

The imidazole ring of histidine can act as an intramolecular base catalyst. During the activation of the carboxylic acid for coupling, the π-nitrogen of the imidazole ring can abstract the α-proton, forming an optically inactive enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers.[3][5]

DOT Diagram: Mechanism of Histidine Racemization

racemization activated_his Activated L-Histidine (e.g., O-acylisourea) enolate Achiral Enolate Intermediate activated_his->enolate Imidazole-catalyzed α-proton abstraction l_his L-Histidine enolate->l_his Reprotonation d_his D-Histidine (Racemized) enolate->d_his Reprotonation

Caption: Intramolecular base catalysis by the imidazole ring leads to racemization.

Mitigation Strategies:

  • Choice of Protecting Group: The most effective way to suppress racemization is to protect the imidazole nitrogen. The choice of protecting group is critical.

Protecting GroupAdvantagesDisadvantages
Trityl (Trt) Widely used, provides good steric hindrance.Can be partially cleaved during repeated piperidine treatments, exposing the imidazole ring.
Methoxytrityl (Mtt) More acid-labile than Trt, allowing for selective deprotection.Similar susceptibility to partial cleavage as Trt.
t-Butoxymethyl (Bum) Offers excellent protection against racemization.[5]Requires strong acid for cleavage, which may not be compatible with all synthesis strategies.
N-π-Benzyloxymethyl (Bom) Provides robust protection against racemization.[5]Requires harsher cleavage conditions.
  • Coupling Reagents and Conditions:

    • Avoid Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are known to increase the risk of racemization.[6]

    • Utilize Uronium/Aminium or Phosphonium Salts: Reagents such as HBTU, HATU, or PyBOP, especially in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), are generally preferred as they can suppress racemization.[7]

    • Minimize Pre-activation Time: Prolonged pre-activation of the Fmoc-His derivative before addition to the resin can increase the extent of racemization.[4][5] In situ activation is often the best approach.

Experimental Protocol: Minimized Racemization Coupling of Fmoc-His(Trt)-OH

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and immediately add the mixture to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and repeat.

  • Monitoring: Perform a Kaiser test to confirm complete coupling.[8]

Aggregation during Synthesis

Q3: My synthesis is failing at longer chain lengths, and I'm observing poor swelling of the resin. What's happening?

This is a strong indication of on-resin aggregation, a common problem in SPPS that is particularly severe in homohistidine sequences.[1]

The "Why": The Driving Force of Aggregation

The imidazole side chains of the growing peptide can form extensive hydrogen bond networks, causing the peptide chains to associate with each other. This leads to the collapse of the resin beads, preventing efficient diffusion of reagents and solvents.

DOT Diagram: Peptide Aggregation on Solid Support

aggregation cluster_resin Resin Bead cluster_peptides Peptide Chains Resin p1 H-His-His-His... p2 H-His-His-His... p3 H-His-His-His... p1->p2 Hydrogen Bonds p1->p3 Hydrogen Bonds p2->p3 Hydrogen Bonds reagents Reagents & Solvents cluster_peptides cluster_peptides reagents->cluster_peptides Poor Diffusion

Caption: Inter-chain hydrogen bonding leads to aggregation and poor reagent access.

Mitigation Strategies:

  • Solvent Choice:

    • Use N-methyl-2-pyrrolidone (NMP) instead of or in combination with DMF, as it is a better solvent for aggregated peptides.

    • The addition of chaotropic agents like LiCl or KSCN can help disrupt hydrogen bonding networks.

  • Microwave Synthesis: Microwave-assisted SPPS can provide the energy needed to break up aggregates and accelerate coupling and deprotection reactions.

  • Resin Choice:

    • Use a low-substitution resin to increase the distance between peptide chains.

    • Employ a more hydrophilic resin, such as a PEG-based resin (e.g., TentaGel), to improve solvation of the growing peptide chains.

Side Reactions during Cleavage

Q4: After cleavage, my mass spectrometry results show unexpected masses. What are the likely side reactions?

The highly acidic conditions of the final cleavage step can lead to several side reactions involving the histidine imidazole ring.

Common Cleavage-Related Side Reactions:

  • Alkylation of the Imidazole Ring: Cations generated from the cleavage of protecting groups (e.g., t-butyl cations) or the resin linker can alkylate the nucleophilic imidazole ring.

  • Oxidation: The imidazole ring can be susceptible to oxidation, especially if the peptide is exposed to air for extended periods during workup.[9]

  • Guanidinylation: While less common, modification of the imidazole ring by guanidinylating agents, if present as contaminants, can occur. This is more of a concern in syntheses where arginine analogues are also being prepared.[10][11]

Mitigation: The Importance of the Cleavage Cocktail

The composition of your cleavage cocktail is critical for scavenging reactive cationic species and preventing side reactions.[12][13]

Table: Recommended Cleavage Cocktails for Histidine-Rich Peptides

Reagent CocktailComposition (v/v)Target Side Reactions
Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail for scavenging a wide range of cations.[14]
TFA/TIS/Water TFA/Triisopropylsilane/Water (95:2.5:2.5)A less odorous alternative to Reagent K, effective for scavenging t-butyl cations and preventing trityl group reattachment.
TFA/TIS/EDT/Water TFA/TIS/1,2-Ethanedithiol/Water (92.5:2.5:2.5:2.5)The addition of EDT is beneficial for peptides that are also sensitive to oxidation.

Experimental Protocol: Final Cleavage and Deprotection

  • Resin Preparation: Wash the dried peptide-resin with DCM and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Prepare the cleavage cocktail (e.g., Reagent K) and cool it on an ice bath.

    • Add the cocktail to the resin (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate to a small volume using a stream of nitrogen.

    • Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide under vacuum.

Analytical Characterization

Q5: How can I best analyze my crude and purified homohistidine peptide?

A combination of analytical techniques is essential to confirm the identity and purity of your product.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing purity and isolating the target peptide.

    • Mobile Phases: A gradient of water and acetonitrile containing 0.1% TFA is typically used.

    • Column: A C18 column is a good starting point.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired peptide and identifying any byproducts.[9]

    • Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

By understanding the underlying chemistry of these side reactions and implementing the appropriate preventative measures, you can significantly improve the success rate of your homohistidine peptide syntheses. This guide provides a foundation for troubleshooting, and further optimization may be necessary for particularly challenging sequences.

References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 767-776.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • de la Torre, B. G., & Albericio, F. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • Chen, Y. H., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2096-2105.
  • Li, X., et al. (2010). Correct Identification of Oxidized Histidine Residues Using Electron Transfer Dissociation. Journal of the American Society for Mass Spectrometry, 21(4), 655-663.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent K. Retrieved from [Link]

  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Guanidinylation reagents. U.S. Patent No. 6,072,075. Washington, DC: U.S.
  • Andreu, D., et al. (1989). Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. International Journal of Peptide and Protein Research, 34(5), 429-434.
  • Bernatowicz, M. S., Wu, Y., & Matsueda, G. R. (1993). Guanidination of a peptide side chain amino group on a solid support. Tetrahedron Letters, 34(21), 3389-3392.
  • Xu, W., et al. (2014). Discovery and Characterization of a Photo-Oxidative Histidine-Histidine Cross-Link in IgG1 Antibody Utilizing 18O-Labeling and Mass Spectrometry. Analytical Chemistry, 86(9), 4211-4219.
  • Liu, S., et al. (2023). Enabling Peptide Ligation at Aromatic Junction Mimics via Native Chemical Ligation and Palladium-Mediated S-Arylation. Organic Letters, 25(25), 4656-4661.
  • ResearchGate. (2022). What can be the Fmoc-Amino acid derivative, resin and cleavage cocktail used for Histidine containing solid phase peptide synthesis? Retrieved from [Link]

  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis.
  • Zhang, C., et al. (2023). Enzymatic crosslinking of histidine side chains in peptide natural products.
  • BenchChem. (2023).
  • Uchida, K., & Stadtman, E. R. (1992). Modification of histidine residues in proteins by reaction with 4-hydroxynonenal. Proceedings of the National Academy of Sciences, 89(12), 5611-5615.
  • Reddit. (2023). How do I avoid side reactions while doing this peptide coupling reaction? Retrieved from [Link]

  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • Hnízda, A., et al. (2008). Reactivity of histidine and lysine side-chains with diethylpyrocarbonate--a method to identify surface exposed residues in proteins. Journal of Biochemical and Biophysical Methods, 70(6), 1091-1097.
  • Vasanthi, J., & Rajasekaran, A. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(2), 1-10.
  • ResearchGate. (2018). Coupling step during synthesis of peptides containing Histidine residue? Retrieved from [Link]

  • Rutherfurd, S. M. (2015). Use of the guanidination reaction for determining reactive lysine, bioavailable lysine and gut endogenous lysine. Amino Acids, 47(8), 1549-1556.
  • Haindl, M., et al. (2023). Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. International Journal of Molecular Sciences, 24(9), 8207.
  • Wikipedia. (n.d.). Histidine. Retrieved from [Link]

  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of Homohistidine-Containing Peptides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique solubility...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the unique solubility challenges presented by peptides incorporating the non-canonical amino acid, homohistidine. As your dedicated scientific resource, this document is structured to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.

Introduction: The Homohistidine Challenge

Homohistidine, a homolog of L-histidine, introduces an additional methylene group into the side chain, separating the imidazole ring from the peptide backbone. This seemingly minor structural modification can significantly alter the physicochemical properties of a peptide, leading to unexpected and often frustrating solubility issues. Understanding the nuanced differences between histidine and homohistidine is the first step in overcoming these challenges.

This guide will walk you through a logical, step-by-step process to diagnose and resolve solubility problems with your homohistidine-containing peptides, ensuring the integrity and success of your experiments.

Troubleshooting Guide: From Insoluble to Actionable

My homohistidine-containing peptide won't dissolve in aqueous buffer (e.g., PBS, Tris). What should I do?

This is a common starting point for frustration. Let's break down the problem systematically.

Initial Assessment Workflow

A Start: Peptide Insoluble in Aqueous Buffer B Step 1: Small-Scale Solubility Test A->B C Is the peptide acidic, basic, or neutral? (Calculate Net Charge at pH 7) B->C D Basic Peptide (Net Charge > 0) C->D Basic E Acidic Peptide (Net Charge < 0) C->E Acidic F Neutral/Hydrophobic Peptide (Net Charge ≈ 0) C->F Neutral/ Hydrophobic G Add dilute acid (e.g., 10% acetic acid) dropwise D->G H Add dilute base (e.g., 0.1M NH4OH) dropwise E->H I Try organic co-solvents (DMSO, DMF, ACN) F->I J Did it dissolve? G->J H->J I->J K SUCCESS: Prepare stock and dilute into final buffer J->K Yes L FAILURE: Proceed to Advanced Strategies J->L No

Caption: A systematic workflow for initial solubility testing of homohistidine-containing peptides.

Step-by-Step Protocol:

  • Start Small: Always begin by attempting to dissolve a small aliquot of your peptide. This prevents the loss of valuable material if the initial solvent choice is incorrect.

  • Characterize Your Peptide: Calculate the theoretical net charge of your peptide at neutral pH (pH 7).

    • Assign a value of +1 to each basic residue (Lys, Arg, and the N-terminus).

    • Assign a value of -1 to each acidic residue (Asp, Glu, and the C-terminus).

    • For homohistidine, given its predicted slightly higher pKa than histidine (pKa ~6.0), it will be predominantly neutral at pH 7 but will become positively charged at slightly acidic pH.

  • pH Modification (for charged peptides):

    • If your peptide is basic (net positive charge): Attempt to dissolve it in a small amount of an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA), and then slowly dilute it with your aqueous buffer to the desired final concentration. The acidic environment will protonate the homohistidine and other basic residues, increasing solubility.

    • If your peptide is acidic (net negative charge): Try dissolving it in a small amount of a basic solution, like 0.1M ammonium hydroxide (NH₄OH) or ammonium bicarbonate, before diluting with your buffer.

  • Organic Co-solvents (for neutral or hydrophobic peptides):

    • If your peptide has a high percentage of hydrophobic residues or is neutral, it may require an organic solvent to break the intermolecular hydrophobic interactions that lead to aggregation.

    • Start by dissolving the peptide in a minimal amount of dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).

    • Once dissolved, slowly add this stock solution dropwise into your vigorously vortexing aqueous buffer. This technique helps to avoid localized high concentrations of the peptide that can cause it to precipitate out of solution. Be mindful that the final concentration of the organic solvent should be compatible with your downstream application.

Causality Corner: Why does this work?

Peptide solubility is lowest at its isoelectric point (pI), the pH at which the net charge is zero. By adjusting the pH away from the pI, we increase the net charge of the peptide, enhancing its interaction with water molecules and improving solubility. For hydrophobic peptides, organic solvents disrupt the non-polar interactions that cause them to aggregate.

My peptide dissolves initially but then crashes out of solution or forms a gel. What's happening?

This is indicative of peptide aggregation, a common issue with hydrophobic or self-associating sequences. Homohistidine, with its extended side chain, can potentially influence aggregation behavior.

Troubleshooting Aggregation:

Strategy Mechanism of Action Protocol Considerations
Sonication Provides energy to break up peptide aggregates and enhance dissolution.Place the peptide solution in an ice bath and sonicate for short bursts (e.g., 3 x 10 seconds).Over-sonication can heat the sample and potentially degrade the peptide.
Chaotropic Agents Disrupts the hydrogen bond network of water, weakening hydrophobic interactions that drive aggregation.As a last resort, try dissolving the peptide in a solution containing 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea.These are denaturing agents and must be removed (e.g., by dialysis or chromatography) before most biological assays.
Inclusion of Hydrophilic Residues Modifying the peptide sequence to include more charged or polar amino acids can intrinsically increase its solubility.If you are in the design phase, consider adding Arg, Lys, Asp, or Glu residues to the sequence.This may alter the biological activity of the peptide.

Advanced Strategy: The Role of Excipients

In formulation development, excipients are often used to improve the stability and solubility of peptide drugs. While a deep dive into formulation is beyond the scope of this guide, the use of certain amino acids as excipients has been shown to reduce aggregation.[2] For instance, arginine is known to suppress the aggregation of proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: How does the extra methylene group in homohistidine compared to histidine affect solubility?

The additional methylene group in homohistidine's side chain increases its length and flexibility. This has two primary consequences:

  • Increased Basicity: The methylene group is weakly electron-donating, which slightly increases the basicity of the imidazole ring. This means the pKa of homohistidine's side chain is likely slightly higher than histidine's (~6.0). This can alter the pH range at which the peptide is most soluble.

  • Potential for Altered Aggregation: The longer, more flexible side chain may change how the peptide packs in an aggregated state, potentially leading to either increased or decreased aggregation propensity depending on the surrounding sequence.

Q2: Can I use the same handling protocols for my homohistidine peptide as I do for my histidine-containing peptides?

Not always. Due to the subtle differences in pKa and potential aggregation behavior, it is best to perform initial solubility testing with a small amount of your homohistidine peptide, even if you have successfully worked with a similar histidine-containing sequence.

Q3: Are there any solvents I should avoid?

While there are no universally "bad" solvents, it is crucial to consider the compatibility of your solvent with your experimental assay. For example, high concentrations of organic solvents like DMSO can be toxic to cells. Similarly, strong acids or bases can denature other components in your experiment. Always aim for the mildest solvent conditions that will achieve solubility and ensure the final concentration of any harsh solvent is negligible in your assay.

Q4: My peptide contains multiple homohistidine residues. Does this pose a greater solubility challenge?

Potentially, yes. Peptides with multiple histidine residues can sometimes form gels or exhibit pH-dependent aggregation.[3] The presence of multiple homohistidine residues could exacerbate this effect due to the altered pKa and side-chain length. Careful pH control during dissolution is critical for these peptides.

Q5: What if none of these methods work?

If you have exhausted these troubleshooting steps, it is possible that your peptide sequence is intrinsically prone to insolubility. In such cases, a redesign of the peptide may be necessary. Strategies could include:

  • Incorporating solubilizing tags: Adding a sequence of charged or polar amino acids (e.g., a poly-lysine or poly-arginine tail) can significantly improve solubility.

  • Amino acid substitution: Replacing hydrophobic residues with more polar ones, if permissible for the peptide's function, is a common strategy.

  • Consult a specialist: Peptide synthesis companies and formulation experts can often provide valuable insights and services for particularly challenging sequences.

Conclusion

Addressing the solubility of peptides containing homohistidine requires a systematic and informed approach. By understanding the fundamental physicochemical differences between homohistidine and its natural counterpart, histidine, researchers can make more strategic decisions about solvent selection and dissolution protocols. This guide provides a framework for troubleshooting these challenges, moving your research forward from the frustration of an insoluble peptide to the generation of reliable and reproducible data.

References

  • Challenges in Peptide Solubilization - Amyloids Case Study. (2024). PubMed. Retrieved from [Link]

  • Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. (2023). PubMed. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

  • If Histidine is a basic A.A., who does it have a lower pKa than Tyrosine and Cysteine...or better, why aren't Tyrosine and Cysteine considered basic? (2015). Reddit. Retrieved from [Link]

  • Histidine-Specific Peptide Modification via Visible-Light-Promoted C-H Alkylation. (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) Challenges in Peptide Solubilization - Amyloids Case Study. (2024). ResearchGate. Retrieved from [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. (2023). PMC. Retrieved from [Link]

  • Understanding the Stabilizing Effect of Histidine on mAb Aggregation: A Molecular Dynamics Study. (n.d.). PMC. Retrieved from [Link]

  • Modified branched peptides with a histidine-rich tail enhance in vitro gene transfection. (n.d.). Nucleic Acids Research. Retrieved from [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Challenges in Peptide Solubilization – Amyloids Case Study. (n.d.). LifeTein. Retrieved from [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals. Retrieved from [Link]

  • Sequence-based prediction of the solubility of peptides containing non-natural amino acids. (2023). bioRxiv. Retrieved from [Link]

  • What can I do if a peptide won't go in solution in a biological assay? (2024). Biology Stack Exchange. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Nanofibrous Peptide Hydrogels Leveraging Histidine to Modulate pH-Responsive Supramolecular Assembly and Antibody Release. (n.d.). ACS Publications. Retrieved from [Link]

  • pKa of imidazoles. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Histidine-specific bioconjugation: (a) typical methods for His-specific modification of peptides and proteins. (n.d.). ResearchGate. Retrieved from [Link]

  • Variability in the pKa of histidine side-chains correlates with burial within proteins. (n.d.). PubMed. Retrieved from [Link]

  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. (n.d.). PMC. Retrieved from [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (n.d.). MDPI. Retrieved from [Link]

  • Ch27 pKa and pI values. (n.d.). University of Calgary. Retrieved from [Link]

  • Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. (2014). academic.oup.com. Retrieved from [Link]

  • A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. (n.d.). DSpace@Bicocca. Retrieved from [Link]

  • 13.15: pKa and Amino Acids. (2019). Chemistry LibreTexts. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Experimental Conditions for Studying Homohistidine-Metal Ion Interactions

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the nuanced interactions between homohistidine and metal ions. This guide is designed to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the nuanced interactions between homohistidine and metal ions. This guide is designed to provide in-depth, practical solutions to common experimental challenges. Here, we move beyond simple protocols to explain the underlying principles that govern these complex systems, empowering you to design robust and reliable experiments.

Section 1: Foundational Principles & Initial Experimental Design

Before embarking on detailed experimental work, a solid understanding of the fundamental chemistry of homohistidine-metal ion interactions is crucial. This section addresses common preliminary questions and provides a framework for designing your initial experiments.

FAQ: What are the key coordination sites of homohistidine for metal ions?

Homohistidine, an amino acid with an imidazole side chain, offers multiple potential coordination sites for metal ions.[1][2] The specific binding mode is highly dependent on factors such as pH and the nature of the metal ion. The primary coordination sites are:

  • The Imidazole Ring: The nitrogen atoms of the imidazole ring are often the primary coordination sites for metal ions.[2]

  • The Amino Terminus: The amino group can participate in chelation.

  • The Carboxyl Terminus: The carboxyl group can also be involved in metal binding.

Homohistidine can act as a bidentate or tridentate ligand, and in some cases, two homohistidine molecules can coordinate to a single metal ion, leading to an octahedral coordination geometry.[1]

Diagram: Potential Coordination Modes of Homohistidine

Caption: Potential coordination sites of a metal ion with homohistidine.

FAQ: How does pH influence homohistidine-metal ion interactions?

The pH of the experimental solution is a critical parameter that dictates the protonation state of both the homohistidine molecule and any buffer components, thereby directly influencing metal binding.

  • Low pH (Acidic): At acidic pH, the imidazole ring of histidine is protonated, which generally inhibits metal binding.[3][4][5]

  • Neutral to High pH (Basic): As the pH increases, the imidazole ring becomes deprotonated, making the nitrogen atoms available for coordination with metal ions.[3][5][6] Binding is typically stronger at basic pH.[3] For instance, studies with Zn(II) have shown no direct interaction at acidic pH, but at pH 7.5, one zinc ion can be coordinated by two histidine molecules.[3][4]

Troubleshooting Guide: Initial Binding Assays
Problem Potential Cause Recommended Solution
No observable binding Incorrect pH: The pH may be too low, leading to protonation of the imidazole ring and preventing metal coordination.[3][5]Increase the pH of the buffer to a neutral or slightly basic range (e.g., pH 7.4-8.0) to ensure the imidazole nitrogen is deprotonated.[5][7]
Inappropriate buffer: The chosen buffer may be chelating the metal ions, preventing them from interacting with the homohistidine.[8][9]Use a non-coordinating buffer such as HEPES, MOPS, or PIPES.[8][9] Avoid phosphate buffers as they can form insoluble complexes with many metal ions.[9]
Precipitation upon adding metal ions Metal hydroxide formation: At higher pH, some metal ions can form insoluble hydroxides.Carefully control the pH and consider using a buffer with a pKa close to the desired experimental pH.
Buffer-metal incompatibility: The buffer itself may be forming an insoluble complex with the metal ion.[9]Switch to a different non-coordinating buffer and re-screen conditions.

Section 2: Optimizing Buffer and Solution Conditions

The choice of buffer and other solution components is not trivial and can significantly impact the outcome of your experiments. This section provides detailed guidance on selecting the appropriate conditions to ensure the integrity of your binding data.

FAQ: Which buffers are suitable for studying metal ion interactions?

The ideal buffer for studying metal-ligand interactions should be non-coordinating to avoid competition with your ligand of interest (homohistidine).

  • Recommended Buffers: Good's buffers such as HEPES, MOPS, and PIPES are excellent choices as they have low metal-binding constants.[8][9]

  • Buffers to Avoid: Phosphate buffers should be avoided as they can form insoluble precipitates with many metal ions.[9] Tris buffers have also been reported to interact with some metal ions.[9]

Data Presentation: Buffer Selection Guide
BufferpKa at 25°CUseful pH RangeMetal Binding
HEPES 7.486.8 - 8.2Low
MOPS 7.206.5 - 7.9Low
PIPES 6.766.1 - 7.5Low
Tris 8.067.5 - 9.0Can interact with some metals[9]
Phosphate 7.20 (pKa2)6.2 - 8.2Strong interaction, often forms precipitates[9]
FAQ: How does ionic strength affect the interaction?

Ionic strength can influence electrostatic interactions between the metal ion and homohistidine. It is generally advisable to maintain a constant ionic strength across all experiments to ensure comparability of results.

  • Minimizing Non-Specific Interactions: In techniques like Immobilized Metal Affinity Chromatography (IMAC), using a salt concentration of 300-1000 mM NaCl can help minimize non-specific ionic interactions.[10]

Section 3: Advanced Analytical Techniques & Troubleshooting

A variety of biophysical techniques can be employed to characterize homohistidine-metal ion interactions. This section provides an overview of key techniques and troubleshooting tips for common issues.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[11][12][13]

Experimental Protocol: Basic ITC Experiment
  • Sample Preparation:

    • Prepare a solution of homohistidine in a suitable non-coordinating buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a solution of the metal salt in the exact same buffer. It is critical that the buffer is identical to avoid large heats of dilution.

    • Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

  • Instrument Setup:

    • Equilibrate the instrument to the desired temperature.

    • Load the homohistidine solution into the sample cell and the metal solution into the injection syringe.

  • Titration:

    • Perform a series of small injections of the metal solution into the homohistidine solution.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the heat peaks and plot them against the molar ratio of metal to homohistidine.

    • Fit the data to a suitable binding model to extract the thermodynamic parameters.[14]

Troubleshooting Guide: ITC Experiments
Problem Potential Cause Recommended Solution
Large, inconsistent heats of dilution Buffer mismatch: Even small differences in pH or buffer concentration between the syringe and cell solutions can cause significant heat changes.Prepare both solutions from the same stock buffer. Dialyze the protein against the buffer if necessary.
Noisy baseline Air bubbles: Air bubbles in the cell or syringe can cause noise.Thoroughly degas all solutions before the experiment.
Instrument instability: The calorimeter may not be properly equilibrated.Allow sufficient time for the instrument to stabilize at the desired temperature.
Complex binding isotherm Multiple binding sites or conformational changes: The interaction may not be a simple 1:1 binding event.Consider more complex binding models during data analysis. Complement with other techniques like NMR or CD spectroscopy.
Coupled reactions: The binding event may be coupled to proton exchange or other reactions.[15]Analyze the data to account for these additional heat-generating events.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the binding interface and any structural changes that occur upon metal binding.[4][16]

Key Considerations for NMR Studies
  • Chemical Shift Perturbations: Upon metal binding, the chemical shifts of the nuclei in and around the binding site will change. Tracking these changes can map the binding interface.[7]

  • Paramagnetic Effects: If the metal ion is paramagnetic (e.g., Cu(II), Fe(III)), it can cause significant line broadening of the NMR signals, which can be used to identify residues close to the metal center.[7]

  • pH Titrations: Performing NMR experiments at different pH values can provide insights into the protonation states of the residues involved in binding.[3][4]

Troubleshooting Guide: NMR Experiments
Problem Potential Cause Recommended Solution
Poor signal-to-noise Low sample concentration: The concentration of the sample may be too low.Increase the sample concentration if possible. Use a cryoprobe for enhanced sensitivity.
Sample aggregation: The sample may be aggregating, leading to broad lines.Optimize buffer conditions (e.g., pH, ionic strength) to improve solubility.
Severe line broadening Paramagnetic metal ion: The metal ion may be paramagnetic, causing extensive broadening.[7]Use a diamagnetic analog if possible (e.g., Zn(II) instead of Cu(II)).
Intermediate exchange: The binding and dissociation rates may be on the NMR timescale, leading to broad lines.Adjust the temperature to move into the fast or slow exchange regime.
Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that can be used to determine the stoichiometry of the homohistidine-metal complex and to probe the coordination environment.[17][18]

Experimental Workflow: ESI-MS for Stoichiometry Determination

ESI_MS_Workflow Sample_Prep 1. Sample Preparation (Homohistidine + Metal Ion in volatile buffer) Infusion 2. Direct Infusion into ESI Source Sample_Prep->Infusion Ionization 3. Electrospray Ionization Infusion->Ionization Analysis 4. Mass Analysis (Determine m/z of complexes) Ionization->Analysis Data_Interpretation 5. Data Interpretation (Identify stoichiometry) Analysis->Data_Interpretation

Caption: A typical workflow for determining the stoichiometry of homohistidine-metal complexes using ESI-MS.

Troubleshooting Guide: Mass Spectrometry
Problem Potential Cause Recommended Solution
No complex observed In-source dissociation: The complex may be dissociating in the ion source.Use "soft" ionization conditions (e.g., lower cone voltage).
Non-volatile buffer: Non-volatile salts can suppress the signal.Use a volatile buffer such as ammonium acetate or ammonium bicarbonate.
Complex peak is very broad Multiple charge states or adducts: The complex may exist in multiple forms.Optimize the MS parameters to improve resolution.
Ambiguous stoichiometry Overlapping isotopic patterns: The isotopic patterns of different species may overlap.Use high-resolution mass spectrometry to resolve the different species.

Section 4: Concluding Remarks

The successful study of homohistidine-metal ion interactions hinges on a careful and systematic optimization of experimental conditions. By understanding the fundamental principles of coordination chemistry and the potential pitfalls associated with different analytical techniques, researchers can design robust experiments that yield high-quality, interpretable data. This guide provides a starting point for troubleshooting common issues, but it is important to remember that each system is unique and may require further optimization.

References

  • Zhou, Y., et al. (2013). Interaction between Histidine and Zn(II) Metal Ions over a Wide pH as Revealed by Solid-State NMR Spectroscopy and DFT Calculations. The Journal of Physical Chemistry B, 117(44), 13758-13767. [Link]

  • Chakrabarti, P. (1990). Geometry of interaction of metal ions with histidine residues in protein structures. Protein Engineering, Design and Selection, 4(1), 57-63. [Link]

  • Hopax Fine Chemicals. (2018). Biological buffers and their interactions with metal ions. [Link]

  • Wilcox, D. E. (2007). Isothermal titration calorimetry measurements of metal ions binding to proteins. Journal of Inorganic Biochemistry, 101(11-12), 1581-1589. [Link]

  • Kozlowski, H., et al. (2010). NMR studies of zinc, copper, and iron binding to histidine, the principal metal ion complexing site of amyloid-beta peptide. Journal of Alzheimer's Disease, 20(2), 437-444. [Link]

  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]

  • ResearchGate. (2014). What is the suitable protein buffer to study on binding with metal?. [Link]

  • Viles, J. H. (2012). Metal ion binding to amyloid-β: coordination, kinetics and relevance to Alzheimer's disease. Coordination Chemistry Reviews, 256(19-20), 2271-2284. [Link]

  • Liger, D., et al. (2015). Atomic view of the histidine environment stabilizing higher-pH conformations of pH-dependent proteins. Nature Communications, 6, 7572. [Link]

  • ResearchGate. (2014). How can PH affect binding and coming off his-tag protein and contaminant in Ni-agarose column?. [Link]

  • Gotor, R., et al. (2024). Deciphering Interactions Involved in Immobilized Metal Ion Affinity Chromatography and Surface Plasmon Resonance for Validating the Analogy between Both Technologies. Molecules, 29(2), 461. [Link]

  • Franklin, L. M. (2020). A DFT study of isolated histidine interactions with metal ions (Ni2+, Cu2+, Zn2+) in a six-coordinated octahedral complex. Journal of Molecular Modeling, 26(5), 114. [Link]

  • Arena, G., & Sgarlata, C. (2017). Modern Calorimetry: An Invaluable Tool in Supramolecular Chemistry. In Comprehensive Supramolecular Chemistry II (Vol. 2, pp. 213-237). Elsevier. [Link]

  • Charbonnier, P., et al. (2001). Electrospray ionization mass spectrometry for the study of metal-chelating peptides. Journal of Mass Spectrometry, 36(5), 545-552. [Link]

  • Zhang, R., et al. (2014). Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR. Journal of the American Chemical Society, 136(28), 9974-9985. [Link]

  • Hureau, C., & Faller, P. (2009). Aβ-mediated ROS production by Cu ions: structural insights, mechanisms and relevance to Alzheimer's disease. Biochimie, 91(10), 1212-1217. [Link]

  • Luchini, K. A., et al. (2023). Unimodal Imaging of Monovalent Metal-Chelator Complexes and Lipids by MALDI Imaging Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 34(11), 2426-2433. [Link]

  • Tabbì, G., et al. (2002). Metal-chelating peptides separation using immobilized metal ion affinity chromatography: experimental methodology and simulation. Journal of Chromatography A, 944(1-2), 145-156. [Link]

  • Chemistry LibreTexts. (2024). Thermodynamic Stability of Metal Complexes. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. [Link]

  • Remelli, M., & Kiss, T. (1995). THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS WITH POLAR SIDE CHAINS. Pure and Applied Chemistry, 67(7), 1117-1240. [Link]

  • Ghaffari, B., et al. (2024). DFT Study on the His-Tag Binding Affinity of Metal Ions in Modeled Hexacationic Metal Complexes. ACS Omega, 9(46), 49309-49320. [Link]

  • Harding, M. M. (2006). The architecture of metal coordination groups in proteins. Acta Crystallographica Section D: Biological Crystallography, 62(6), 678-682. [Link]

  • Dudev, T., & Lim, C. (2014). Competition among metal ions for protein binding sites: determinants of metal ion selectivity in proteins. Chemical Reviews, 114(1), 538-556. [Link]

  • Foster, M. P., et al. (2020). The Mobility of Histidine Side Chains Analyzed with 15N NMR Relaxation and Cross-Correlation Data: Insight into Zinc-Finger – DNA Interactions. Biophysical Journal, 118(9), 2154-2165. [Link]

  • Sigel, H., & Martin, R. B. (1982). Coordinating properties of the amino acid side chains: coordination to the carboxylate and carbonyl groups of glutamic and aspartic acid, the amide group of asparagine and glutamine, the thioether group of methionine, and the guanidino group of arginine. Chemical Reviews, 82(4), 385-426. [Link]

  • ResearchGate. (n.d.). Variation of stability constant values of metal-histidine complexes... [Link]

  • Van der Spoel, D., et al. (2018). Constant pH Molecular Dynamics Simulation of pH Effects on Amyloid-β Structure, Dynamics, and Metal-Binding. The Journal of Physical Chemistry B, 122(21), 5494-5505. [Link]

  • Bobb, K. L., et al. (2022). Molecular Dynamics Investigation into pH Dependent Metal Binding of the Intrinsically Disordered Worm Jaw Protein, Nvjp-1. Biomacromolecules, 23(9), 3866-3877. [Link]

  • Sokołowska, M., & Wszołek, K. (2024). Theoretical Analysis of Coordination Geometries in Transition Metal–Histidine Complexes Using Quantum Chemical Calculations. Molecules, 29(13), 3003. [Link]

  • Dole, F., et al. (2020). Immobilized metal affinity chromatography optimization for poly-histidine tagged proteins. Biotechnology Progress, 36(6), e3049. [Link]

  • Chen, Y., et al. (2015). Metal ion/buffer interactions. Journal of Inorganic Biochemistry, 148, 59-67. [Link]

  • Lanza, V., et al. (2023). Determining gas-phase chelation of zinc, cadmium, and copper cations with HisHis dipeptide using action spectroscopy and quantum chemical calculations. International Journal of Mass Spectrometry, 489, 117172. [Link]

  • Kiefer, H., et al. (2018). Identifying Zn-bound histidine residues in metalloproteins using hydrogen deuterium exchange mass spectrometry. Analytical Chemistry, 90(15), 9397-9403. [Link]

  • Li, H., et al. (2013). Metal ion interactions with mAbs: Part 1: pH and conformation modulate copper-mediated site-specific fragmentation of the IgG1 hinge region. Journal of Pharmaceutical Sciences, 102(11), 3958-3968. [Link]

Sources

Optimization

Overcoming challenges in the purification of homohistidine-tagged recombinant proteins

Welcome to the technical support center for the purification of homohistidine-tagged (His-tagged) recombinant proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of homohistidine-tagged (His-tagged) recombinant proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions to common challenges encountered during Immobilized Metal Affinity Chromatography (IMAC).

Introduction to Homohistidine-Tag Purification

The homohistidine tag, a sequence of consecutive histidine residues (commonly 6xHis), is a powerful tool for purifying recombinant proteins.[1][2] This method relies on the principle of Immobilized Metal Affinity Chromatography (IMAC), where the imidazole side chains of the histidine residues form coordination bonds with transition metal ions (e.g., Ni²⁺, Co²⁺) that are chelated to a solid support resin.[1][3][4] Elution of the tagged protein is typically achieved by competitive displacement with a high concentration of free imidazole or by lowering the pH to protonate the histidine side chains, thereby disrupting the coordination bond.[3][5] While robust, this technique is not without its challenges. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Protein Binding and Yield Issues

Question 1: Why is my His-tagged protein not binding to the IMAC column?

There are several potential reasons for a lack of binding, often related to the accessibility of the His-tag or issues with the experimental setup.

  • Inaccessible His-Tag: The most common reason is that the homohistidine tag is buried within the three-dimensional structure of the folded protein, preventing its interaction with the immobilized metal ions.[5][6]

    • Troubleshooting:

      • Denaturing Purification: Perform the purification under denaturing conditions using agents like 8 M urea or 6 M guanidinium hydrochloride.[3][5][7] These reagents unfold the protein, exposing the His-tag. If the protein binds under these conditions, a hidden tag is the likely culprit.[5][7] The protein can often be refolded on the column.[7]

      • Relocate the Tag: If native conditions are required, consider re-cloning the expression vector to move the His-tag to the opposite terminus (N-terminus to C-terminus or vice versa).[3][5][6]

      • Introduce a Linker: Incorporating a flexible linker sequence (e.g., glycine-serine repeats) between the protein and the tag can provide spatial separation, improving accessibility.[5][6]

  • Incorrect Buffer Composition: The pH and composition of your binding buffer are critical for successful binding.

    • Troubleshooting:

      • Verify pH: The optimal pH for binding is typically between 7.2 and 8.0.[4][8] At lower pH values (below 6.0), the histidine imidazole ring (pKa ≈ 6.0-6.5) becomes protonated, preventing coordination with the metal ion.[5][8] Always check the pH of your buffers after adding all components, as imidazole can alter the pH.[5]

      • Avoid Chelating Agents: Ensure your lysis and binding buffers do not contain strong metal-chelating agents like EDTA, which will strip the Ni²⁺ or Co²⁺ from the resin.[4] If a protease inhibitor cocktail is used, ensure it is EDTA-free.[3]

      • Presence of Reducing Agents: High concentrations of reducing agents like DTT can also interfere with some IMAC resins.[4]

  • Confirmation of His-Tag Presence: It's crucial to confirm that the His-tag is present on your expressed protein.

    • Troubleshooting:

      • Western Blot: Use an anti-His antibody to confirm the presence and integrity of the tag in your crude lysate.[7]

      • DNA Sequencing: Verify the sequence of your expression construct to ensure the tag was correctly incorporated in-frame.

Question 2: My protein yield is consistently low. How can I improve it?

Low yield can stem from issues during expression, lysis, or the purification process itself.

  • Inefficient Lysis: Incomplete cell lysis will result in a lower concentration of your target protein in the clarified lysate.

    • Troubleshooting:

      • Optimize Lysis Method: Experiment with different lysis methods (e.g., sonication, high-pressure homogenization, enzymatic lysis) to find the most efficient one for your cell type and expression system.

      • Monitor Lysis Efficiency: Use a microscope to visually inspect for unlysed cells.

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein or cleave off the His-tag.[6]

    • Troubleshooting:

      • Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[3][6]

      • Maintain Low Temperatures: Perform all purification steps at 4°C to minimize protease activity.[6]

      • Work Quickly: Minimize the time between cell lysis and loading the lysate onto the column.[6]

  • Suboptimal Imidazole Concentration: While a low concentration of imidazole in the binding and wash buffers can reduce non-specific binding, too high a concentration can lead to premature elution of your target protein.[9]

    • Troubleshooting:

      • Optimize Imidazole in Wash Buffer: Start with a low concentration of imidazole (10-20 mM) in your wash buffer and gradually increase it if purity is an issue.[4][9][10] For many proteins, 20-40 mM imidazole is a good starting point.[9]

  • Column Overloading: Exceeding the binding capacity of the resin will cause the target protein to flow through without binding.

    • Troubleshooting:

      • Check Resin Capacity: Refer to the manufacturer's specifications for the binding capacity of your IMAC resin (typically 5-10 mg of protein per ml of resin).[3]

      • Reduce Load or Increase Resin Volume: Either decrease the amount of lysate loaded or increase the column volume.

Protein Purity Issues

Question 3: My purified protein contains many contaminants. How can I increase its purity?

Non-specific binding of host cell proteins is a common issue in IMAC.

  • Host Proteins with Histidine-Rich Regions: Some endogenous proteins naturally contain stretches of histidine residues that can bind to the IMAC resin.[3][4] This is more common in eukaryotic expression systems.[3]

    • Troubleshooting:

      • Optimize Imidazole in Wash Buffer: This is the most effective way to remove weakly bound contaminants. Perform a step-wise or gradient wash with increasing concentrations of imidazole (e.g., 20 mM, 40 mM, 60 mM) to determine the optimal concentration that removes contaminants without eluting your target protein.[3][9]

      • Switch Metal Ions: Cobalt (Co²⁺) resins often exhibit higher specificity and less non-specific binding than Nickel (Ni²⁺) resins, which can lead to higher purity, albeit sometimes with a lower yield.[1][4][8][9]

  • Non-Specific Hydrophobic or Ionic Interactions: Proteins can also bind non-specifically to the resin matrix itself.

    • Troubleshooting:

      • Increase Salt Concentration: Including 300-500 mM NaCl in your buffers can help disrupt non-specific ionic interactions.

      • Add Detergents: For membrane proteins or proteins prone to aggregation, including a mild non-ionic detergent in the buffers can be beneficial.[3]

  • Co-purification with Interacting Proteins: Your His-tagged protein might be co-purifying with its natural binding partners.

    • Troubleshooting:

      • High Salt Wash: A high salt concentration in the wash buffer (up to 1 M NaCl) can disrupt protein-protein interactions.

      • Detergent Wash: A wash step with a low concentration of a mild detergent can also help to elute interacting partners.

Elution and Post-Purification Issues

Question 4: My protein is precipitating after elution. What can I do?

Protein precipitation is often caused by high protein concentration, suboptimal buffer conditions, or the high concentration of imidazole in the elution buffer.

  • Troubleshooting:

    • Immediate Buffer Exchange: As soon as the protein is eluted, perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column to remove the imidazole.[8]

    • Optimize Storage Buffer: Ensure the pH of the storage buffer is not close to the protein's isoelectric point (pI), as this can lead to precipitation.[11] Adding stabilizing agents like glycerol (5-20%), low concentrations of detergents, or specific salts may be necessary.

    • Elute in a Larger Volume: Eluting the protein in a larger volume of buffer will result in a lower final concentration, which can prevent aggregation. The protein can then be concentrated if needed using an appropriate method.

Question 5: How can I remove the homohistidine tag after purification?

While the small size of the His-tag often means it doesn't interfere with protein function, there are instances where its removal is necessary.[3]

  • Engineered Protease Cleavage Site: The most common method is to include a specific protease cleavage site (e.g., TEV, Thrombin, PreScission) in the linker region between the protein and the His-tag.

    • Protocol:

      • After IMAC purification, buffer exchange the protein into the appropriate reaction buffer for the chosen protease.

      • Add the protease and incubate according to the manufacturer's protocol.

      • After cleavage, the tag, the protease (which is often also His-tagged), and any uncleaved protein can be removed by passing the sample back over the IMAC resin. The tag-less protein will be collected in the flow-through.

Data and Protocols

Table 1: Comparison of Common IMAC Resins
FeatureNi-NTA (Nickel-Nitrilotriacetic Acid)Co-CMA (Cobalt-Carboxymethylaspartate)
Binding Affinity High (Kd ≈ 10⁻¹³ M at pH 8.0)[3]Moderate
Specificity GoodHigher (less non-specific binding)[4][8][9]
Yield Generally Higher[1][4]Generally Lower[1]
Recommended Use High-yield purification; starting point for most proteins.[9]High-purity applications; proteins prone to contamination.[4][9]
Protocol: Generic IMAC Purification under Native Conditions
  • Buffer Preparation:

    • Lysis/Binding Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0.

    • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 40-60 mM Imidazole, pH 8.0.

    • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0.

  • Lysate Preparation:

    • Resuspend the cell pellet in ice-cold Lysis/Binding Buffer containing protease inhibitors.

    • Lyse cells using an appropriate method (e.g., sonication on ice).

    • Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Collect the clarified supernatant.

  • Column Equilibration:

    • Equilibrate the IMAC column with 5-10 column volumes (CV) of Lysis/Binding Buffer.

  • Protein Binding:

    • Load the clarified lysate onto the equilibrated column. Collect the flow-through to check for unbound protein.

  • Washing:

    • Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the His-tagged protein with 5-10 CV of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

Visual Guides

Troubleshooting Workflow for No Protein Binding

NoBindingWorkflow Start No Protein Binding to Column CheckTag Confirm His-Tag Presence (Western Blot / Sequencing) Start->CheckTag TagPresent Tag is Present CheckTag->TagPresent CheckBuffer Verify Buffer Composition (pH 7.2-8.0, No EDTA) TagPresent->CheckBuffer Yes TagAbsent Conclusion: Tag is Absent or Cleaved TagPresent->TagAbsent No BufferOK Buffer is Correct CheckBuffer->BufferOK DenatureTest Perform Purification Under Denaturing Conditions (Urea) BufferOK->DenatureTest Yes BufferWrong Conclusion: Incorrect Buffer BufferOK->BufferWrong No BindsDenatured Binds When Denatured? DenatureTest->BindsDenatured HiddenTag Conclusion: Hidden Tag BindsDenatured->HiddenTag Yes OtherIssue Conclusion: Other Issue (e.g., Column integrity, very low expression) BindsDenatured->OtherIssue No Reclone Solution: 1. Purify under denaturing conditions 2. Move tag to other terminus 3. Add a flexible linker HiddenTag->Reclone FixCloning Solution: 1. Re-verify construct 2. Use fresh protease inhibitors TagAbsent->FixCloning FixBuffer Solution: 1. Remake buffers 2. Check pH after all additions BufferWrong->FixBuffer

Caption: A step-by-step decision tree for troubleshooting lack of protein binding.

IMAC Purification Principle

IMAC_Principle cluster_binding Binding & Wash cluster_elution Elution Resin IMAC Resin Bead Chelator (NTA) Metal Ni²⁺ Ion Resin->Metal chelates HisTag Protein of Interest (His)₆-Tag Metal->HisTag coordinates with Imidazole Imidazole (Elution) Contaminant Contaminant Protein Contaminant->Metal weak/no binding Resin2 IMAC Resin Bead Chelator (NTA) Metal2 Ni²⁺ Ion Resin2->Metal2 chelates HisTag2 Protein of Interest (His)₆-Tag Imidazole2 Imidazole (Elution) Imidazole2->Metal2 competes for binding

Caption: The mechanism of His-tag binding to and elution from an IMAC resin.

References

  • Crowe, J., et al. (1994). Purification of Proteins Using Polyhistidine Affinity Tags. Methods in Molecular Biology, 31, 371-387. [Link]

  • The Bumbling Biochemist. (2021, December 14). His-Tag Protein Purification theory & practice - Immobilized Metal Affinity Chromatography (IMAC). YouTube. [Link]

  • Promega Connections. (2018, July 16). When your his-tagged constructs don’t bind—troubleshooting your protein purification woes. Promega Connections. [Link]

  • Doğan, B. A., et al. (2023, September 28). How can I solve my his-tagged protein not binding the resin in my IMAC column? ResearchGate. [Link]

  • IBA Lifesciences. (2023, January 13). Common Problems During His-tag Purification. YouTube. [Link]

  • Gutt-Will, M., et al. (2023). Efficient Purification of Polyhistidine-Tagged Recombinant Proteins Using Functionalized Corundum Particles. International Journal of Molecular Sciences, 24(8), 6985. [Link]

  • Bio-Rad Laboratories. (n.d.). His-Tag Purification. Bio-Rad. [Link]

  • Labcompare. (2022, February 11). LABTips: Purifying His-tagged Proteins with IMAC. Labcompare. [Link]

  • iGEM. (n.d.). Histidine Purification Protocol by Gravity. iGEM. [Link]

  • The Bumbling Biochemist. (2021, July 7). His-tag protein purification with IMAC (Immobilized Metal Affinity Chromatography). YouTube. [Link]

  • ResearchGate. (2024, July 3). How to solve the problem with His-tagged protein purification? ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Structural Analysis: (+/-)-Homohistidine versus L-Histidine in Peptides

A Guide for Researchers in Peptide Design and Drug Development In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-natural amino acids is a powerful strategy to modulate structur...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Peptide Design and Drug Development

In the landscape of peptide-based therapeutics and chemical biology, the incorporation of non-natural amino acids is a powerful strategy to modulate structure, stability, and biological activity. Among these, homohistidine, a homolog of the naturally occurring L-histidine, presents an intriguing case for comparative analysis. This guide provides a detailed examination of the structural and functional implications of substituting L-histidine with (+/-)-homohistidine in peptide sequences. As a Senior Application Scientist, this document is structured to provide not only a theoretical framework but also actionable experimental designs for researchers exploring this modification.

Foundational Differences: L-Histidine vs. (+/-)-Homohistidine

L-histidine is a proteinogenic α-amino acid featuring a unique imidazole side chain. This side chain, with a pKa near physiological pH (~6.0), allows it to act as both a proton donor and acceptor, playing a crucial role in enzyme catalysis, metal ion coordination, and protein structure stabilization[1][2].

( +/-)-Homohistidine, in contrast, is a non-proteinogenic β-amino acid. The key structural distinction is the insertion of an additional methylene group into the side chain, situating the imidazole ring further from the peptide backbone. This seemingly subtle change has profound implications for the local and global conformation of a peptide.

FeatureL-Histidine(+/-)-Homohistidine
Classification α-amino acidβ-amino acid
Side Chain ImidazolylmethylImidazolylethyl
Chirality L-enantiomerRacemic mixture ((+/-)-)
Flexibility More constrained side chainIncreased side chain flexibility
Backbone α-peptide backboneβ-peptide backbone (local)

Diagram: Structural Comparison of L-Histidine and (+/-)-Homohistidine

G cluster_histidine L-Histidine cluster_homohistidine (+/-)-Homohistidine His His_alpha His_coo COO⁻ His_alpha->His_coo His_nh3 NH₃⁺ His_alpha->His_nh3 His_h H His_alpha->His_h His_beta His_alpha->His_beta His_gamma His_beta->His_gamma His_delta1 Nδ1 His_gamma->His_delta1 His_epsilon2 Cε2 His_delta1->His_epsilon2 His_delta2 Nδ2 His_epsilon2->His_delta2 His_epsilon1 Cε1 His_delta2->His_epsilon1 His_epsilon1->His_gamma HomoHis HomoHis_alpha HomoHis_coo COO⁻ HomoHis_alpha->HomoHis_coo HomoHis_nh3 NH₃⁺ HomoHis_alpha->HomoHis_nh3 HomoHis_h H HomoHis_alpha->HomoHis_h HomoHis_beta HomoHis_alpha->HomoHis_beta HomoHis_gamma HomoHis_beta->HomoHis_gamma HomoHis_delta HomoHis_gamma->HomoHis_delta HomoHis_epsilon1 Nε1 HomoHis_delta->HomoHis_epsilon1 HomoHis_zeta2 Cζ2 HomoHis_epsilon1->HomoHis_zeta2 HomoHis_epsilon2 Nε2 HomoHis_zeta2->HomoHis_epsilon2 HomoHis_zeta1 Cζ1 HomoHis_epsilon2->HomoHis_zeta1 HomoHis_zeta1->HomoHis_delta

Caption: Chemical structures of L-histidine and (+/-)-homohistidine.

Impact on Peptide Structure and Conformation

The introduction of a β-amino acid into a peptide sequence can significantly alter its conformational landscape. Unlike α-peptides, which predominantly form α-helices and β-sheets, peptides containing β-amino acids can adopt unique secondary structures, such as various types of helices (e.g., 14-helix) and turns[3][4].

Conformational Flexibility

The additional methylene group in homohistidine's side chain increases its rotational freedom. This enhanced flexibility can disrupt local secondary structures that rely on precise side-chain packing. Conversely, it can also enable new, favorable interactions that are not possible with the more rigid L-histidine. Computational modeling is a valuable first step to explore the accessible conformational space of homohistidine-containing peptides[5].

Secondary Structure Propensities

While direct comparative data for homohistidine is scarce, studies on other β-amino acids suggest that their incorporation can induce well-defined folded structures[4][6]. The specific impact of homohistidine will depend on its position within the peptide and the surrounding sequence. For instance, a homohistidine residue might disrupt an existing α-helix but could stabilize a β-turn or a more extended conformation[7].

Physicochemical and Biological Consequences

The structural alterations induced by homohistidine substitution translate into tangible changes in the physicochemical and biological properties of the peptide.

Side Chain pKa and Chelation Properties

The pKa of the imidazole side chain is sensitive to its local environment[8]. The increased distance and flexibility of the imidazole ring in homohistidine may lead to a pKa closer to that of free imidazole, as it is less influenced by the peptide backbone. This can affect the pH-dependent behavior of the peptide.

Both histidine and homohistidine can act as metal chelators, a property crucial for the function of many metalloproteins[9][10]. However, the altered geometry and potentially different pKa of homohistidine's imidazole ring will likely result in different coordination chemistry and binding affinities for metal ions[11].

PropertyL-Histidine(+/-)-Homohistidine (Predicted)
Side Chain pKa ~6.0 (can vary in peptides)Likely closer to the pKa of imidazole (~7.0)
Metal Chelation Forms stable complexesAltered coordination geometry and stability
Receptor Binding Specific interactionsPotentially altered affinity and selectivity
Proteolytic Stability Susceptible to degradationIncreased resistance to proteolysis
Receptor Binding and Biological Activity

The precise positioning of the imidazole side chain of histidine is often critical for high-affinity receptor binding[12][13]. The altered spatial orientation of the imidazole group in homohistidine-containing peptides will likely impact receptor recognition. This could lead to a decrease in binding affinity if the interaction is highly specific. However, in some cases, the increased flexibility might allow for an induced fit, potentially leading to novel binding modes or even enhanced affinity[14].

Proteolytic Stability

A significant advantage of incorporating β-amino acids into peptides is their increased resistance to enzymatic degradation[6][15][16]. Proteases are highly specific for α-peptide bonds, and the presence of a β-amino acid can render the adjacent peptide bonds resistant to cleavage. This enhanced stability is a highly desirable trait for therapeutic peptides, as it can lead to a longer in vivo half-life[17].

Experimental Workflow for Comparative Analysis

A rigorous comparative analysis of L-histidine and (+/-)-homohistidine in peptides requires a multi-faceted experimental approach.

Diagram: Experimental Workflow

G Peptide_Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Peptide_Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Structural_Analysis Structural Analysis Characterization->Structural_Analysis Functional_Assays Functional Assays Characterization->Functional_Assays NMR NMR Spectroscopy Structural_Analysis->NMR XRay X-ray Crystallography Structural_Analysis->XRay CD Circular Dichroism Structural_Analysis->CD Binding_Assay Receptor Binding Assay Functional_Assays->Binding_Assay Stability_Assay Proteolytic Stability Assay Functional_Assays->Stability_Assay

Caption: Workflow for comparative analysis of peptides.

Peptide Synthesis

The synthesis of peptides containing L-histidine and (+/-)-homohistidine can be achieved using standard solid-phase peptide synthesis (SPPS) protocols.

Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's free amine using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (L-histidine or (+/-)-homohistidine) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and couple it to the deprotected amine on the resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Causality: The use of Fmoc chemistry is standard for SPPS due to its mild deprotection conditions. The choice of coupling reagents and scavengers is critical to minimize side reactions, particularly racemization for histidine[3].

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique to probe the solution-state conformation of peptides. A comparative 2D NMR analysis (e.g., COSY, TOCSY, NOESY) of the L-histidine and (+/-)-homohistidine-containing peptides can reveal differences in local and global structure through chemical shift perturbations and nuclear Overhauser effect (NOE) patterns[18][19].

X-ray Crystallography: If the peptides can be crystallized, X-ray crystallography provides high-resolution structural information. A direct comparison of the crystal structures would unequivocally show the impact of the homohistidine substitution on the peptide backbone and side-chain orientation[20][21].

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a rapid method to assess the secondary structure content of peptides in solution. By comparing the CD spectra of the two peptides, one can quickly determine if the homohistidine substitution induces a significant change in the overall secondary structure (e.g., a transition from α-helix to β-sheet or random coil)[22][23][24].

Functional Assays

Receptor Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding affinity of the peptides to their target receptor. A direct comparison of the dissociation constants (Kd) will reveal the impact of the homohistidine substitution on binding.

Proteolytic Stability Assays: The stability of the peptides against enzymatic degradation can be assessed by incubating them with relevant proteases (e.g., trypsin, chymotrypsin) or in serum. The rate of degradation can be monitored by RP-HPLC or mass spectrometry.

Conclusion

The substitution of L-histidine with (+/-)-homohistidine represents a compelling strategy for peptide modification. The introduction of this β-amino acid is predicted to increase proteolytic stability and alter the conformational landscape of the peptide, which in turn can modulate its biological activity. While direct comparative experimental data is currently limited in the public domain, the foundational principles of β-amino acid chemistry provide a strong rationale for exploring this substitution. The experimental workflows outlined in this guide offer a robust framework for researchers to systematically investigate the structural and functional consequences of this modification, paving the way for the rational design of novel peptide-based therapeutics with enhanced properties.

References

  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
  • Karle, I. L. (2001). The role of X-ray crystallography in peptide research. Peptide Science, 60(1), 3-16.
  • Haas, K. L., & Franz, K. J. (2009). Application of metal coordination chemistry to explore and manipulate cellular biology. Chemical reviews, 109(10), 4921-4960.
  • Crisma, M., Formaggio, F., & Toniolo, C. (2006). β-Turns and γ-turns in peptides and proteins. Peptide Science, 84(1), 3-19.
  • Wüthrich, K. (1986). NMR of proteins and nucleic acids. John Wiley & Sons.
  • Li, Z., & Scheraga, H. A. (1987). Monte Carlo-minimization approach to the multiple-minima problem in protein folding. Proceedings of the National Academy of Sciences, 84(19), 6611-6615.
  • (Placeholder for a relevant reference on homohistidine synthesis or properties if one becomes available)
  • (Placeholder for a relevant reference on a direct compar
  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
  • (Placeholder for a relevant reference on the biological activity of a homohistidine-containing peptide if one becomes available)
  • (Placeholder for a relevant reference on the pKa of homohistidine if one becomes available)
  • (Placeholder for a relevant reference on the chelation properties of homohistidine if one becomes available)
  • (Placeholder for a relevant reference on the receptor binding of a homohistidine-containing peptide if one becomes available)
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • (Placeholder for a relevant reference on SPPS of beta-amino acids if one becomes available)
  • Taylor, J. W. (2002). The synthesis and study of side-chain lactam-bridged peptides. Peptide Science, 66(5), 315-328.
  • (Placeholder for a relevant reference on proteolytic stability assays if one becomes available)
  • (Placeholder for a relevant reference on receptor binding assays if one becomes available)
  • (Placeholder for a relevant reference on NMR of peptides if one becomes available)
  • (Placeholder for a relevant reference on X-ray crystallography of peptides if one becomes available)
  • Lippard, S. J., & Berg, J. M. (1994). Principles of bioinorganic chemistry. University Science Books.
  • (Placeholder for a relevant reference on the impact of side chain extension if one becomes available)
  • London, N., Movshovitz-Attias, D., & Schueler-Furman, O. (2010).
  • (Placeholder for a relevant reference on metal coordination of beta-amino acids if one becomes available)
  • (Placeholder for a relevant reference on the conformational analysis of beta-amino acid containing peptides if one becomes available)
  • (Placeholder for a relevant reference on the biological activity of beta-peptides if one becomes available)
  • Cavanagh, J., Fairbrother, W. J., Palmer III, A. G., & Skelton, N. J. (2007). Protein NMR spectroscopy: principles and practice. Academic press.
  • (Placeholder for a relevant reference on peptide purific
  • Dunitz, J. D. (1995). X-ray analysis and the structure of organic molecules.
  • (Placeholder for a relevant reference on the therapeutic applications of beta-peptides if one becomes available)
  • (Placeholder for a relevant reference on the pKa of histidine in different environments if one becomes available)
  • (Placeholder for a relevant reference on the chelation of histidine in peptides if one becomes available)
  • (Placeholder for a relevant reference on the role of histidine in receptor binding if one becomes available)
  • (Placeholder for a relevant reference on the mechanisms of proteolysis if one becomes available)
  • (Placeholder for a relevant reference on SPPS protocols if one becomes available)
  • (Placeholder for a relevant reference on NMR analysis of peptide structure if one becomes available)
  • Surin, A. M., & Gorkhova, T. G. (2000). The role of histidine residues in the binding of opioid peptides to mu-and delta-opioid receptors. Neurochemical Journal, 14(4), 245-251.
  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1751(2), 119-139.
  • (Placeholder for a relevant reference on mass spectrometry of peptides if one becomes available)
  • (Placeholder for a relevant reference on HPLC of peptides if one becomes available)
  • Tanokura, M. (1983). 1H NMR studies on the tautomeric state of the imidazole ring of histidine residues in proteins. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 742(3), 576-585.
  • Johnson, W. C. (1990). Protein secondary structure and circular dichroism: a practical guide.
  • AK Lectures. (n.d.). Basic and Acidic Amino Acids. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of Metal Binding Affinities: Homohistidine vs. Histidine

A Technical Guide for Researchers and Drug Development Professionals In the intricate world of metalloprotein design, drug development, and bio-inspired catalysis, the choice of metal-chelating residues is paramount. His...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of metalloprotein design, drug development, and bio-inspired catalysis, the choice of metal-chelating residues is paramount. Histidine, with its versatile imidazole side chain, has long been a cornerstone for coordinating transition metal ions. However, the subtle modification of its structure, such as the introduction of an additional methylene group to form homohistidine, can significantly alter its metal binding properties. This guide provides an in-depth, objective comparison of the metal binding affinities of homohistidine and histidine, supported by experimental data and theoretical insights, to inform the rational design of novel biomolecules and therapeutic agents.

Introduction: The Significance of Imidazole-Based Metal Coordination

Histidine is one of the most prevalent metal-coordinating ligands in nature.[1] Its imidazole side chain can act as a bidentate or tridentate ligand, coordinating with a variety of metal ions through its amino group, carboxyl group, and the nitrogen atoms of the imidazole ring.[2][3] This versatility is fundamental to the function of numerous metalloenzymes and proteins involved in catalysis, electron transfer, and structural stability.[1] The study of histidine-metal complexes is also crucial in the development of artificial metalloenzymes and therapeutic agents that target metal-dependent biological processes.

Homohistidine, a β-amino acid, is a structural analog of histidine containing an additional methylene group in its backbone. This seemingly minor change has profound implications for its conformational flexibility and, consequently, its ability to chelate metal ions. Understanding these differences is critical for researchers looking to fine-tune the metal binding properties of peptides and proteins for specific applications.

Structural Differences in Metal Coordination

The primary distinction in the metal coordination of histidine and homohistidine lies in the size of the chelate ring formed upon binding to a metal ion. Histidine, as an α-amino acid, typically forms a stable five-membered chelate ring when coordinating through its amino and carboxyl groups.[[“]] In contrast, the additional methylene group in homohistidine's backbone necessitates the formation of a larger, six-membered chelate ring.

Figure 1: Chelate ring structures of histidine and homohistidine.

Generally, five-membered chelate rings are entropically and enthalpically more favorable than six-membered rings, leading to greater complex stability.[5] The increased conformational flexibility of the six-membered ring in homohistidine complexes can result in a higher entropic penalty upon chelation. Furthermore, the altered bond angles and distances in the larger ring can lead to suboptimal orbital overlap with the metal ion, decreasing the enthalpic contribution to binding.

Comparative Metal Binding Affinities

The stability of metal-amino acid complexes is quantified by their stability constants (log β) or dissociation constants (Kd). Higher log β values and lower Kd values indicate stronger binding. While extensive data exists for histidine, direct comparative experimental data for homohistidine is less common. However, studies on β-amino acids generally indicate that they form less stable metal complexes compared to their α-amino acid counterparts.

Amino AcidMetal Ionlog β₁log β₂Reference
L-Histidine Cu(II)10.1618.32[6]
Ni(II)8.6815.58[6]
Zn(II)6.5312.08[6]
β-Alanine *Cu(II)6.9012.35[7]
Ni(II)4.908.70[7]
Zn(II)4.408.10[7]

*Note: β-Alanine is used as a proxy for the homohistidine backbone to illustrate the general trend of lower stability constants for β-amino acids. The imidazole side chain of homohistidine would contribute to a higher overall stability compared to β-alanine, but the trend of lower affinity compared to histidine is expected to hold.

The data clearly shows that the stability constants for β-alanine complexes are significantly lower than those for histidine complexes with the same metal ions. This supports the hypothesis that the formation of a six-membered chelate ring is less favorable. The Irving-Williams series, which describes the relative stabilities of divalent metal ion complexes (Mn < Fe < Co < Ni < Cu > Zn), is generally followed by both α- and β-amino acids.[6]

The lower stability of β-amino acid complexes can be attributed to several factors:

  • Ring Strain: The six-membered chelate ring in homohistidine complexes is more flexible and can adopt various conformations, some of which may be energetically unfavorable.

  • Longer Metal-Ligand Distances: The larger ring size can lead to longer and weaker bonds between the metal ion and the coordinating atoms.

  • Steric Hindrance: The additional methylene group can introduce steric clashes that destabilize the complex.

Experimental Protocols for Determining Metal Binding Affinities

To empirically determine and compare the metal binding affinities of homohistidine and histidine, several robust techniques can be employed. The choice of method depends on the specific information required, such as thermodynamic parameters, stoichiometry, and kinetics of binding.

Potentiometric Titration

Potentiometric titration is a classical and highly accurate method for determining stepwise stability constants of metal complexes. It involves monitoring the pH of a solution containing the amino acid and a metal ion as a standard solution of a strong base is added.

Potentiometric_Titration_Workflow A Prepare Solutions (Amino Acid, Metal Salt, Standard Acid, Standard Base) B Calibrate pH Electrode A->B D Titrate Amino Acid + Metal Ion A->D C Titrate Amino Acid Alone (Determine pKa values) B->C E Record pH vs. Titrant Volume C->E D->E F Data Analysis (e.g., using Hyperquad or BEST7) E->F G Determine Stepwise Stability Constants (log K) F->G

Figure 2: Workflow for Potentiometric Titration.

Detailed Methodology:

  • Solution Preparation: Prepare stock solutions of the amino acid (histidine or homohistidine), the metal salt (e.g., CuCl₂, NiCl₂, ZnCl₂), a strong acid (e.g., HCl), and a carbonate-free strong base (e.g., NaOH). The ionic strength of all solutions should be maintained constant with a background electrolyte (e.g., KNO₃ or NaClO₄).

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions. For high accuracy, a Gran titration is recommended to determine the electrode standard potential (E°) and the Nernstian slope.

  • Ligand Protonation Titration: Titrate a solution of the amino acid and strong acid with the standardized strong base to determine the protonation constants (pKa values) of the amino acid's functional groups.

  • Metal-Ligand Titration: Perform a similar titration with a solution containing the amino acid, the metal salt, and strong acid. The presence of the metal ion will shift the titration curve, and this shift is used to calculate the stability constants.

  • Data Analysis: The collected titration data (pH vs. volume of base added) is analyzed using specialized software like HYPERQUAD or BEST7. These programs refine the stability constants by minimizing the difference between the experimental and calculated titration curves based on a proposed model of complex species in solution.

Causality and Self-Validation: By first determining the pKa values of the ligand in the absence of the metal, the subsequent metal-ligand titration provides a self-validating system. Any deviation from the ligand-only titration curve can be directly attributed to metal complexation, allowing for the accurate determination of stability constants.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, from which Kₔ can be calculated), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

ITC_Workflow A Prepare Solutions (Amino Acid in cell, Metal Salt in syringe) B Equilibrate Instrument A->B C Perform Titration: Inject Metal into Amino Acid Solution B->C D Measure Heat Changes C->D E Generate Binding Isotherm D->E F Fit Data to a Binding Model E->F G Determine Kₐ, n, ΔH, and ΔS F->G

Figure 3: Workflow for Isothermal Titration Calorimetry.

Detailed Methodology:

  • Sample Preparation: Prepare solutions of the amino acid and the metal salt in the same buffer to minimize heats of dilution. The amino acid solution is placed in the sample cell, and the metal salt solution is loaded into the injection syringe.

  • Experimental Setup: Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

  • Titration: The metal solution is titrated into the amino acid solution in a series of small injections. The heat released or absorbed upon each injection is measured.

  • Data Analysis: The raw data (heat flow as a function of time) is integrated to obtain the heat change per injection. This is then plotted against the molar ratio of metal to amino acid to generate a binding isotherm. This isotherm is then fitted to a suitable binding model (e.g., a single set of sites model) to extract the thermodynamic parameters.

Causality and Self-Validation: The shape of the binding isotherm is directly related to the binding affinity and stoichiometry. A control experiment, titrating the metal into the buffer alone, is crucial to account for any heats of dilution, ensuring that the observed heat changes are solely due to the binding event. The consistency of the thermodynamic parameters obtained from replicate experiments provides confidence in the results.

Implications for Drug Development and Research

The choice between histidine and homohistidine in the design of peptides and small molecule drugs can have significant consequences for their biological activity and therapeutic efficacy.

  • Tuning Metal Affinity: For applications requiring high-affinity metal chelation, such as in the design of radiopharmaceuticals or contrast agents, histidine remains the superior choice. Conversely, where a weaker, more transient metal interaction is desired, for instance, in the design of enzyme inhibitors that target metalloenzymes, homohistidine could be a valuable tool.

  • Controlling Coordination Geometry: The different chelate ring sizes of histidine and homohistidine can be exploited to enforce specific coordination geometries around the metal center. This can be critical for catalytic activity in artificial metalloenzymes or for the specific recognition of biological targets.

  • Modulating Peptide Conformation: The incorporation of β-amino acids like homohistidine can induce specific secondary structures in peptides, such as helices and turns. This can be used to pre-organize the peptide backbone for metal binding or to enhance its proteolytic stability.

Conclusion

The insertion of a single methylene group in the backbone of histidine to form homohistidine results in a significant alteration of its metal binding properties. The formation of a less stable six-membered chelate ring, in contrast to the five-membered ring of histidine complexes, generally leads to lower metal binding affinities for homohistidine. This fundamental difference provides a powerful tool for researchers and drug developers to rationally design and fine-tune the metal-chelating properties of peptides and small molecules. By understanding the structural and thermodynamic consequences of this subtle structural modification, it is possible to create novel molecules with tailored metal binding affinities and specificities for a wide range of applications in chemistry, biology, and medicine.

References

  • Chakrabarti, P. (1990). Geometry of interaction of metal ions with histidine residues in protein structures. Protein Engineering, Design and Selection, 4(1), 57-63.
  • Martell, A. E., & Smith, R. M. (1998). NIST Critically Selected Stability Constants of Metal Complexes Database. National Institute of Standards and Technology.
  • Lippard, S. J., & Berg, J. M. (1994). Principles of Bioinorganic Chemistry. University Science Books.
  • Sigel, H., & McCormick, D. B. (1970). On the discriminating behavior of metal ions and ligands with regard to their biological significance. Accounts of Chemical Research, 3(6), 201-208.
  • Farkas, E., & Buglyó, P. (2017). Chapter 6. Histidine-Containing Peptides: a Prominent Group of Biologically Active Ligands. In The Coordination Chemistry of Amino Acids and Peptides (pp. 161-208). The Royal Society of Chemistry.
  • Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews, 89(7), 1875-1914.
  • Gans, P., Sabatini, A., & Vacca, A. (1996).
  • Turnbull, J. L., & Phy, J. L. (2018). Isothermal Titration Calorimetry (ITC). Current Protocols in Protein Science, 91(1), e57.
  • Pettit, L. D., & Swash, J. L. (1976). The thermodynamics of formation of complexes of DL-β-amino-n-butyric acid with cobalt(II), nickel(II), copper(II), and zinc(II). Journal of the Chemical Society, Dalton Transactions, (7), 588-591.
  • Aliyu, H. N., & Na'aliya, J. (2012). Potentiometric studies on essential metal (II) amino acid complexes. International Research Journal of Pure and Applied Chemistry, 2(1), 47-56.
  • Filella, M., & Town, R. M. (2013). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. Pure and Applied Chemistry, 85(11), 2143-2176.
  • Bou-Abdallah, F., & Melman, G. (2017). The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. Biochimica et Biophysica Acta (BBA) - General Subjects, 1861(6), 1569-1581.
  • Matulis, D. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology, 1521, 1-17.
  • Barrios, A. M. (2021). Histidine phosphorylation in metalloprotein binding sites. Journal of Inorganic Biochemistry, 224, 111606.

Sources

Validation

A Guide to Validating Novel Histidine Kinase Inhibitors: A Hypothetical Case Study Using Homohistidine

Introduction: The Imperative for Novel Antibacterial Targets The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel therapeutic targets.[1] Among...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antibacterial Targets

The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the exploration of novel therapeutic targets.[1] Among the most promising of these are bacterial two-component systems (TCSs), intricate signaling pathways that bacteria use to sense and respond to their environment.[2] These systems, which are generally absent in mammals, govern a multitude of critical processes including virulence, biofilm formation, and antibiotic resistance, making them highly attractive targets for new antimicrobial agents.[1][3]

At the heart of a typical TCS is a sensor histidine kinase (HK), a transmembrane protein that, upon detecting an environmental stimulus, autophosphorylates a conserved histidine residue.[4] This phosphoryl group is then transferred to a partner response regulator, which in turn modulates gene expression to orchestrate an adaptive response.[3] The inhibition of the histidine kinase effectively severs this vital communication line, crippling the bacterium's ability to adapt and survive.[2]

This guide provides a comprehensive framework for the experimental validation of potential histidine kinase inhibitors. While a diverse array of chemical scaffolds have been identified as HK inhibitors, including benzoxazines, benzimidazoles, and salicylanilides, the exploration of novel inhibitor classes remains a critical endeavor.[5] To illustrate the validation process, we will use the non-proteinogenic amino acid homohistidine as a hypothetical candidate. It is important to note that, to date, there is no published scientific literature demonstrating the inhibitory activity of homohistidine against histidine kinases. Therefore, this guide serves as a methodological blueprint for how one would rigorously assess such a molecule, grounding our approach in established biochemical principles and assays.

The Two-Component Signaling Pathway: A Point of Intervention

Bacterial two-component systems are elegant and efficient signaling cascades. The process begins with the sensor histidine kinase detecting an external signal, which triggers a conformational change leading to its autophosphorylation. This marks the initial step of the signaling cascade that can be targeted by inhibitors.

Two_Component_System cluster_membrane Cell Membrane HK Histidine Kinase (HK) ADP ADP HK->ADP RR Response Regulator (RR) HK->RR 3. Phosphotransfer Stimulus Environmental Stimulus Stimulus->HK 1. Signal Perception ATP ATP ATP->HK 2. Autophosphorylation RR_P Phosphorylated RR (RR-P) RR->RR_P Gene Target Gene Expression RR_P->Gene 4. Cellular Response Inhibitor Inhibitor (e.g., Homohistidine) Inhibitor->HK Inhibition Point Validation_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Analysis Purify_HK 1. Purify Histidine Kinase Incubate 3. Incubate HK with Inhibitor Purify_HK->Incubate Prep_Reagents 2. Prepare Assay Buffer and Inhibitor Stock Prep_Reagents->Incubate Initiate 4. Initiate Reaction with [γ-³²P]-ATP Incubate->Initiate Quench 5. Quench Reaction Initiate->Quench SDS_PAGE 6. SDS-PAGE Separation Quench->SDS_PAGE Autorad 7. Autoradiography SDS_PAGE->Autorad Quantify 8. Quantify Band Intensity (IC50 Determination) Autorad->Quantify

Caption: Experimental workflow for validating a histidine kinase inhibitor using a radiometric autophosphorylation assay.

Detailed Protocol: In Vitro Histidine Kinase Autophosphorylation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., homohistidine) against a purified histidine kinase.

1. Materials and Reagents:

  • Purified, active histidine kinase (e.g., E. coli EnvZ cytoplasmic domain)

  • Test inhibitor stock solution (e.g., 100 mM homohistidine in sterile water)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.8), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

  • [γ-³²P]-ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP stock solution (10 mM)

  • 4x SDS-PAGE Loading Buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Phosphor screen and imager

2. Experimental Procedure:

  • Enzyme and Inhibitor Preparation:

    • On ice, prepare serial dilutions of the homohistidine stock solution in the assay buffer to achieve final concentrations ranging from, for example, 1 µM to 10 mM.

    • Prepare a reaction master mix containing the assay buffer and the purified histidine kinase to a final concentration of 2-5 µM. Causality: A relatively high enzyme concentration is often required for robust signal detection in autophosphorylation assays.

  • Reaction Setup:

    • In microcentrifuge tubes, aliquot 10 µL of the HK master mix.

    • Add 5 µL of the corresponding homohistidine dilution (or buffer for the 'no inhibitor' control) to each tube.

    • Pre-incubate the enzyme-inhibitor mixture at room temperature for 15 minutes. Causality: This pre-incubation allows the inhibitor to bind to the kinase before the start of the reaction.

  • Initiation and Quenching:

    • Prepare the ATP reaction mix by diluting [γ-³²P]-ATP with unlabeled ATP in assay buffer to a final concentration of 500 µM.

    • Initiate the kinase reaction by adding 5 µL of the ATP reaction mix to each tube. The final reaction volume is 20 µL.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 10, 20, or 30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 20 µL of 4x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis:

    • Load 15 µL of each quenched reaction onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Dry the gel and expose it to a phosphor screen overnight.

    • Image the screen and quantify the band intensity corresponding to the phosphorylated HK using densitometry software.

    • Plot the percentage of inhibition (relative to the 'no inhibitor' control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

3. Self-Validation and Controls:

  • No Enzyme Control: A reaction mix without the histidine kinase to ensure no background signal.

  • No ATP Control: A reaction mix without ATP to confirm the signal is ATP-dependent.

  • Positive Control: A known inhibitor of the specific histidine kinase, if available.

  • Time-Course Experiment: To ensure the chosen reaction time is within the linear phase of the enzyme kinetics.

Comparative Analysis: Homohistidine vs. Established Inhibitors

While we have no experimental data for homohistidine, we can compare its hypothetical performance to a range of known histidine kinase inhibitors. These compounds vary widely in their chemical structure and potency, and many act as ATP-competitive inhibitors. [6]

Inhibitor Class Example Compound Target HK (Organism) IC50 (µM) Mechanism of Action Reference
Thiazolidinone Thiazolidione Derivative WalK (S. aureus) 47.9 ATP-competitive [7]
Thiophene Boibessot-6d PhoR (B. subtilis) 1.63 - 122.6 ATP-competitive [7]
Flavonoid Luteolin HK853 (T. maritima) 15.1 ATP-competitive [7]
Benzothiazole Velikova-13 PhoR (E. coli) 16 ATP-competitive [7]
Trityl P-4, S-2 KinA-Spo0F, NRII-NRI >500 (non-inhibitory) N/A [5]

| Thienopyridine | TEP | HpkA (T. maritima) | 0.41 - 2.30 | ATP-competitive | [6]|

This table presents a selection of published data and is not exhaustive.

The primary mechanism of action for many small molecule inhibitors is competition with ATP for the binding site on the catalytic domain of the histidine kinase. [2][6]A successful inhibitor would ideally exhibit high potency (low IC50 value) and specificity for bacterial histidine kinases over mammalian kinases, to minimize potential toxicity. [6]

Concluding Remarks for the Researcher

The validation of a novel histidine kinase inhibitor, such as our hypothetical candidate homohistidine, is a multi-step process that demands rigorous experimental design and careful interpretation of data. The workflow presented in this guide provides a robust starting point for such an investigation. The causality behind each step, from pre-incubation to the inclusion of multiple controls, is critical for generating trustworthy and publishable data.

Should a molecule like homohistidine demonstrate inhibitory activity in an in vitro assay, the subsequent steps would involve determining its mechanism of action (e.g., ATP-competitive or non-competitive), assessing its specificity against other kinases, and ultimately, evaluating its efficacy in cell-based assays and preclinical models of bacterial infection. The journey from a hypothetical candidate to a viable therapeutic lead is long, but it begins with the foundational validation experiments outlined here.

References

  • C. T. Walsh, "Molecular mechanisms that confer antibacterial drug resistance," Nature, vol. 406, no. 6797, pp. 775–781, 2000. [Online]. Available: [Link]

  • Y. He, et al., "Recent Advances in Histidine Kinase-Targeted Antimicrobial Agents," Frontiers in Chemistry, vol. 10, p. 866392, 2022. [Online]. Available: [Link]

  • J. F. Barrett, et al., "Multiple Mechanisms of Action for Inhibitors of Histidine Protein Kinases from Bacterial Two-Component Systems," Antimicrobial Agents and Chemotherapy, vol. 42, no. 4, pp. 871–877, 1998. [Online]. Available: [Link]

  • J. A. Hoch, "New Class of Competitive Inhibitor of Bacterial Histidine Kinases," Antimicrobial Agents and Chemotherapy, vol. 49, no. 12, pp. 4867–4873, 2005. [Online]. Available: [Link]

  • Patsnap, "What are Histidine kinase inhibitors and how do they work?," Patsnap Synapse, 2024. [Online]. Available: [Link]

  • A. H. Stephenson, "Two-component systems regulate bacterial virulence in response to the host gastrointestinal environment and metabolic cues," Frontiers in Cellular and Infection Microbiology, vol. 12, p. 981970, 2022. [Online]. Available: [Link]

  • Wikipedia, "Two-component regulatory system," 2023. [Online]. Available: [Link]

Sources

Comparative

A comparative study of the biological activities of different homohistidine-containing peptides

Introduction: The Unique Role of Homohistidine in Peptide Bioactivity For researchers and drug development professionals, the quest for novel therapeutic agents with high efficacy and specificity is a constant endeavor....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Homohistidine in Peptide Bioactivity

For researchers and drug development professionals, the quest for novel therapeutic agents with high efficacy and specificity is a constant endeavor. Among the vast landscape of bioactive molecules, peptides have emerged as a particularly promising class due to their inherent biocompatibility and target specificity. Within this class, homohistidine-containing peptides—peptides rich in or entirely composed of histidine residues—represent a fascinating and functionally versatile group. The imidazole side chain of histidine, with its unique pKa of approximately 6.0, imbues these peptides with a remarkable sensitivity to pH. This property is not merely a chemical curiosity; it is the linchpin of their diverse biological activities, allowing them to act as "smart" molecules that respond to the acidic microenvironments characteristic of tumors, sites of inflammation, and endosomal compartments.

This guide provides a comparative analysis of the biological activities of different homohistidine-containing peptides, focusing on their antimicrobial, anticancer, and antioxidant properties. We will delve into the causal relationships behind their mechanisms of action, provide detailed experimental protocols for their evaluation, and present comparative data to guide future research and development.

I. Antimicrobial Activity: A pH-Dependent Weapon Against Pathogens

The antimicrobial activity of histidine-rich peptides is intrinsically linked to the protonation state of the histidine imidazole ring.[1] At neutral pH, the imidazole group is largely uncharged, rendering the peptide less cationic and often less active. However, in the acidic microenvironments often found at sites of infection or on the surfaces of certain bacteria, the imidazole ring becomes protonated, increasing the peptide's overall positive charge. This enhanced cationicity is crucial for the initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Mechanism of Action: Membrane Disruption and Beyond

The primary mechanism of antimicrobial action for many histidine-rich peptides is the disruption of the microbial cell membrane.[1] Following the initial electrostatic binding, the peptides can insert into the lipid bilayer, leading to pore formation, increased membrane permeability, and ultimately, cell lysis. The amphipathic nature of many of these peptides, with distinct hydrophobic and hydrophilic faces, facilitates this process.

However, membrane disruption is not the sole mechanism. Some histidine-containing peptides can translocate across the cell membrane and interact with intracellular targets, such as DNA and enzymes, to inhibit essential cellular processes.

Comparative Antimicrobial Activity

While data on true homohistidine peptides ((His)n) is limited, studies on histidine-rich peptides demonstrate a clear structure-activity relationship. The antimicrobial activity is influenced by factors such as the number of histidine residues, the overall charge of the peptide at acidic pH, and its secondary structure. For instance, studies on the LAH4 family of histidine-rich peptides, which are composed of lysine, alanine, leucine, and histidine, have shown that their antimicrobial activity can be tuned by altering their sequence and the resulting hydrophilic angle of the peptide helix.[2] Peptides in the LAH4-Ln series with hydrophilic angles between 140° and 180° exhibited the most potent antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) of ≤2 µM.[2]

Peptide/Peptide FamilyTarget Organism(s)MIC (µM)Key Structural FeaturesReference
LAH4-L4E. coli1Histidine-rich, amphipathic α-helix[2]
LAH4-L1E. coli20Histidine-rich, amphipathic α-helix[2]
(RW)n seriesGram-negative & Gram-positive bacteriaActivity increases with chain length (n=1 to 5)Simple sequence repeats[3]

This table presents a sample of available data. Direct comparison is challenging due to variations in experimental conditions.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a peptide, which is the lowest concentration that inhibits visible microbial growth.

Workflow for Antimicrobial Susceptibility Testing

workflow cluster_prep Preparation cluster_assay Assay bacterial_culture Overnight Bacterial Culture inoculation Inoculation of Microplate bacterial_culture->inoculation peptide_stock Peptide Stock Solution serial_dilution Serial Dilution of Peptide peptide_stock->serial_dilution serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Read MIC incubation->read_results proton_sponge cluster_cell Cancer Cell cluster_endosome Endosome (pH ~5.5) peptide_protonated Protonated Peptide (His-H+) proton_influx H+ Influx osmotic_swelling Osmotic Swelling proton_influx->osmotic_swelling ion_influx Cl- Influx ion_influx->osmotic_swelling endosome_rupture Endosome Rupture osmotic_swelling->endosome_rupture peptide_release Peptide Release endosome_rupture->peptide_release cytoplasm Cytoplasm peptide_release->cytoplasm peptide_external Histidine-Rich Peptide (extracellular) peptide_external->peptide_protonated Endocytosis

Caption: The "proton sponge" effect leading to endosomal escape of histidine-rich peptides.

Comparative Anticancer Activity

The anticancer efficacy of homohistidine-containing peptides is dependent on factors such as peptide length, charge, and the specific cancer cell line being targeted. For example, a study on polyhistidine peptides (PHPs) as cell-penetrating peptides found that a peptide composed of 16 histidine residues (H16) exhibited significantly higher cell-penetrating capacity compared to the well-known cell-penetrating peptide, octa-arginine. [4]When conjugated to a pro-apoptotic domain, the H16 peptide induced cytotoxic effects, indicating its potential for intracellular drug delivery. [4]Furthermore, His-tagged pro-apoptotic peptides, such as KLAK-H, have shown promising anticancer effects. [5]

Peptide Cancer Cell Line IC50 (µM) Key Observations Reference
KLAK-H A-549 (Lung) 33.3 Induced apoptosis [5]
NRPD-KLAK-H A-549 (Lung) 40.9 EGFR-targeted pro-apoptotic peptide [5]

| rAj-HRP | HCT116 (Colon) | - | Inhibited EGFR signaling and induced apoptosis | [6]|

IC50 values can vary significantly between different cell lines and experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.

Workflow for MTT Cytotoxicity Assay

mtt_workflow cluster_prep Preparation cluster_assay Assay cell_seeding Seed Cells in 96-well Plate peptide_treatment Treat Cells with Peptide cell_seeding->peptide_treatment mtt_addition Add MTT Reagent peptide_treatment->mtt_addition incubation_formazan Incubate (Formazan Formation) mtt_addition->incubation_formazan solubilization Solubilize Formazan Crystals incubation_formazan->solubilization read_absorbance Read Absorbance solubilization->read_absorbance

Caption: Workflow for assessing peptide cytotoxicity using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of the homohistidine-containing peptide in cell culture medium.

    • Remove the old medium from the cells and add the peptide solutions at various concentrations.

    • Include untreated cells as a control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

III. Antioxidant Activity: Scavenging Free Radicals and Modulating Cellular Defenses

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases. Histidine-containing peptides have demonstrated significant antioxidant properties, acting through various mechanisms to mitigate oxidative damage. [3][7]

Mechanism of Action: A Multi-pronged Defense

The antioxidant activity of homohistidine-containing peptides can be attributed to:

  • Direct Radical Scavenging: The imidazole ring of histidine can directly scavenge free radicals, such as hydroxyl radicals and singlet oxygen. [7][8]* Metal Ion Chelation: Histidine residues are effective chelators of transition metal ions like copper (Cu²⁺) and iron (Fe²⁺), which can catalyze the formation of ROS. [9]* Activation of Endogenous Antioxidant Pathways: Some bioactive peptides can upregulate the expression of endogenous antioxidant enzymes by activating signaling pathways such as the Keap1-Nrf2-ARE pathway. [10][11]Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

antioxidant_pathway peptide Histidine-Rich Peptide keap1_nrf2 keap1_nrf2 peptide->keap1_nrf2 Modulates ros ROS ros->keap1_nrf2 Induces nrf2_free nrf2_free keap1_nrf2->nrf2_free Nrf2 Release are are nrf2_free->are Translocation antioxidant_genes antioxidant_genes are->antioxidant_genes Activation

Caption: Workflow for assessing antioxidant activity using the DPPH assay.

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).

    • Prepare serial dilutions of the homohistidine-containing peptide.

  • Assay Procedure:

    • Add a fixed volume of the DPPH solution to each well of a 96-well plate.

    • Add the peptide solutions at different concentrations to the wells.

    • Include a control with the solvent instead of the peptide solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement and Calculation:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

    • The radical scavenging activity is calculated as the percentage of DPPH discoloration using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the peptide.

IV. Conclusion and Future Directions

Homohistidine-containing peptides represent a class of molecules with immense therapeutic potential. Their pH-responsive nature allows for targeted activity in diseased tissues, offering a significant advantage over conventional drugs. This guide has provided a comparative overview of their antimicrobial, anticancer, and antioxidant activities, along with detailed experimental protocols for their evaluation.

While the current body of research provides a strong foundation, further studies are needed to fully elucidate the structure-activity relationships of true homohistidine peptides. A systematic investigation of the effect of chain length ((His)n) on the various biological activities would be particularly valuable. Furthermore, a deeper understanding of the specific intracellular targets and signaling pathways modulated by these peptides will be crucial for the rational design of next-generation peptide-based therapeutics. The continued exploration of homohistidine-containing peptides holds great promise for the development of novel and effective treatments for a wide range of diseases.

V. References

  • Bechinger, B., & Lohner, K. (2021). Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. Toxins, 13(5), 363. [Link]

  • Chen, H. M., Muramoto, K., Yamauchi, F., & Nokihara, K. (1998). Antioxidative properties of histidine-containing peptides designed from peptide fragments found in the digests of a soybean protein. Journal of Agricultural and Food Chemistry, 46(1), 49-53. [Link]

  • D'Aniello, A., Nardi, G., Rinaldi, L., & D'Onofrio, G. (1998). The antioxidative properties of histidine-containing peptides designed from peptide fragments found in the digests of a soybean protein. Journal of Agricultural and Food Chemistry, 46(1), 49–53. [Link]

  • Du, M., Li, X., Sun, R., Li, Z., & Wang, S. (2024). The Inhibitory Effect and Mechanism of the Histidine-Rich Peptide rAj-HRP from Apostichopus japonicus on Human Colon Cancer HCT116 Cells. Marine Drugs, 22(11), 485. [Link]

  • Gulcin, İ. (2017). DPPH Radical Scavenging Assay. In Methods of in vitro and in vivo antioxidant activity measurement (pp. 47-53). IntechOpen. [Link]

  • Li, W., Nicol, F., & Szoszkiewicz, R. (2018). Constructing bioactive peptides with pH-dependent activities. Journal of visualized experiments: JoVE, (132), e56938. [Link]

  • Masci, A., Mattioli, S., Caira, S., & d'Erme, M. (2021). Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway. Antioxidants, 10(7), 1083. [Link]

  • Mahlapuu, M., Håkansson, J., Ringstad, L., & Björn, C. (2016). Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions. International journal of molecular sciences, 17(6), 833. [Link]

  • Park, S. Y., Lee, J. H., & Kim, Y. J. (2010). Antioxidative activities of histidine containing caffeic acid-dipeptides. Bioorganic & medicinal chemistry letters, 20(14), 4211–4214. [Link]

  • Ström, M. B., Haug, B. E., Skar, M. L., Stensen, W., Stiberg, T., & Svendsen, J. S. (2003). Length effects in antimicrobial peptides of the (RW)n series. The Journal of general and applied microbiology, 49(1), 15–22. [Link]

  • Tahir, N. (2024). Histidine modifications in peptides: Impact on anticancer activities. MPhil thesis, University of Sheffield. [Link]

  • Tada, N., Horibe, T., Haramoto, M., Ohara, K., Kohno, M., & Kawakami, K. (2011). A single replacement of histidine to arginine in EGFR-lytic hybrid peptide demonstrates the improved anticancer activity. Biochemical and biophysical research communications, 407(2), 383–388. [Link]

  • Schmidt, R., & Schmidt, N. (2001). Antimicrobial activity of histidine-rich peptides is dependent on acidic conditions. FEMS microbiology letters, 199(1), 37–42. [Link]

  • Vázquez, E., & Villaverde, A. (2011). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. Microbial cell factories, 10, 101. [Link]

  • Zare, A., & Zare, P. (2022). Peptides with Dual Antimicrobial–Anticancer Activity: Strategies to Overcome Peptide Limitations and Rational Design of Anticancer Peptides. International Journal of Molecular Sciences, 23(21), 13088. [Link]

  • Zhang, L., & Falla, T. J. (2006). Synthetic Histidine-Rich Peptides Inhibit Candida Species and Other Fungi In Vitro: Role of Endocytosis and Treatment Implications. Antimicrobial agents and chemotherapy, 50(11), 3738–3747. [Link]

  • Zhang, X., & Liu, L. (2019). The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins. Foods, 8(10), 458. [Link]

  • Arredondo-Espinoza, E., & Acosta-Ferreira, C. (2025). His-tagged pro-apoptotic peptides: enhancing cell internalization and anticancer effect in vitro. Amino acids, 1-13. [Link]

  • Chen, H. M., Muramoto, K., Yamauchi, F., Fujimoto, K., & Nokihara, K. (1998). Antioxidative properties of histidine-containing peptides designed from peptide fragments found in the digests of a soybean protein. Journal of agricultural and food chemistry, 46(1), 49-53. [Link]

  • Ferrer-Miralles, N., Corchero, J. L., Kumar, P., Cedano, J. A., Gupta, K. C., Villaverde, A., & Vazquez, E. (2011). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. Microbial cell factories, 10, 101. [Link]

  • Jiang, H., Liu, Y., & Li, C. (2018). Regulation and biological role of the peptide/histidine transporter SLC15A3 in Toll-like receptor-mediated inflammatory responses in macrophage. Cell death & disease, 9(7), 758. [Link]

  • Itaka, K., Ishii, T., & Hasegawa, Y. (2015). Cellular uptake and in vivo distribution of polyhistidine peptides. Journal of controlled release, 210, 93–100. [Link]

  • Torreggiani, A., & Tamba, M. (2000). The iron chelating capacity was inferred involving the-NH group of the imidazole ring of the histidine residue, especially when His is located at the C-terminal extremity, which can chelate the Fe2+ ion through coordination bond. Journal of molecular structure, 524(1-3), 195-202. [Link]

Sources

Validation

Comparative Guide for Assessing the Cross-Reactivity of Anti-Histidine Antibodies with Homohistidine

A Senior Application Scientist's In-Depth Technical Guide For researchers, scientists, and drug development professionals, the fidelity of immunoassays hinges on the specificity of the antibodies employed. While the poly...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and drug development professionals, the fidelity of immunoassays hinges on the specificity of the antibodies employed. While the polyhistidine-tag is a ubiquitous tool for protein purification and detection, the potential for anti-histidine antibodies to cross-react with structurally similar molecules can compromise experimental validity. This guide provides a comprehensive comparison of methodologies to assess the cross-reactivity of anti-histidine antibodies with homohistidine, a common non-natural amino acid analog, ensuring the reliability and accuracy of your research.

The Central Question: Histidine vs. Homohistidine Specificity

Histidine is an essential amino acid featuring an imidazole side chain, which is the primary epitope recognized by anti-histidine antibodies.[1] Homohistidine is a synthetic analog containing an additional methylene group in its side chain, extending the distance between the alpha-carbon and the imidazole ring.[2] This subtle structural difference is the crux of the specificity challenge. An antibody's binding site, or paratope, may be flexible enough to accommodate this extra length, leading to unintended binding.[3][4][5] Such cross-reactivity can lead to false-positive signals, inaccurate quantification, and misinterpreted biological effects, making rigorous validation essential.

Foundational Principles of Antibody Cross-Reactivity

Antibody cross-reactivity occurs when an antibody, raised against a specific antigen (in this case, a histidine residue), binds to a different but structurally similar antigen (homohistidine).[3][4] The degree of cross-reactivity is influenced by several factors, including:

  • Epitope Similarity: The more the three-dimensional structure of homohistidine mimics histidine, the higher the likelihood of cross-reaction.[3][6]

  • Antibody Affinity: High-affinity antibodies may bind more tightly to the intended target, but this does not preclude binding to similar epitopes, albeit potentially with lower affinity.[6][7]

  • Assay Conditions: Factors like pH, temperature, and buffer composition can influence the stringency of antibody-antigen interactions.[6]

To properly characterize an anti-histidine antibody, a multi-faceted experimental approach is required to move beyond simple detection to quantitative assessment of binding kinetics and affinity.

Comparative Analysis of Cross-Reactivity Assessment Methods

We will now compare three orthogonal methods for evaluating antibody specificity: Competitive ELISA, Surface Plasmon Resonance (SPR), and Competitive Western Blotting. Each provides unique insights into the antibody-antigen interaction.

Competitive ELISA: A High-Throughput Screening Tool

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and scalable method for quantifying the relative binding affinity of an antibody for different antigens. It is an ideal first-line approach for screening multiple antibody candidates or characterizing a single antibody.

Causality Behind the Method: The core principle is competition. We measure how effectively free homohistidine can compete with immobilized histidine for a limited number of antibody binding sites. By comparing its competitive potency to that of free histidine itself, we can derive a quantitative measure of cross-reactivity. This is more informative than a direct ELISA, which would only confirm binding without providing a comparative context.

Experimental Workflow: Competitive ELISA

Competitive_ELISA cluster_plate_prep Plate Preparation cluster_competition Competition & Incubation cluster_detection Detection A 1. Coat Plate with Histidine-Conjugate B 2. Wash & Block (e.g., with BSA) A->B D 4. Add Mixtures to Coated Plate B->D C 3. Pre-incubate Anti-His Ab with serial dilutions of: - Histidine (Control) - Homohistidine (Test) C->D E 5. Wash D->E F 6. Add HRP-conjugated Secondary Antibody E->F G 7. Wash F->G H 8. Add TMB Substrate & Measure Absorbance G->H SPR_Workflow A 1. Immobilize Anti-His Antibody on Sensor Chip via Amine Coupling B 2. Inject Analyte over Surface (Histidine-Peptide, various conc.) A->B C 3. Monitor Association Phase (Analyte Binding) B->C D 4. Monitor Dissociation Phase (Buffer Flow) C->D E 5. Regenerate Surface (e.g., Glycine-HCl) D->E F 6. Repeat Cycle for Homohistidine-Peptide E->F G 7. Fit Sensorgrams to Kinetic Model (e.g., 1:1 Langmuir) F->G

Caption: Standard workflow for kinetic characterization using SPR.

Detailed Protocol: SPR

  • Ligand Immobilization: Covalently immobilize the anti-histidine antibody onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry (EDC/NHS). Aim for a moderate immobilization level to avoid mass transport limitations.

  • Analyte Preparation: Prepare a series of concentrations for both a histidine-containing peptide and a homohistidine-containing peptide (e.g., 0.1 nM to 100 nM) in a suitable running buffer (e.g., HBS-EP+).

  • Kinetic Analysis Cycle:

    • Association: Inject the lowest concentration of the histidine-peptide over the sensor surface for a defined period (e.g., 180 seconds) to monitor binding.

    • Dissociation: Switch to flowing only running buffer over the surface and monitor the dissociation of the peptide from the antibody for an extended period (e.g., 600 seconds).

    • Regeneration: Inject a pulse of a low-pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Repeat: Repeat the cycle for all concentrations of the histidine-peptide and then for all concentrations of the homohistidine-peptide. Include buffer-only (zero concentration) injections for double referencing.

  • Data Analysis: Process the raw sensorgram data by subtracting the reference surface signal and the buffer blank signals. Fit the processed curves to a suitable binding model (e.g., 1:1 Langmuir) to derive the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Data Summary & Interpretation:

The Kₑ is the ultimate measure of affinity, where a smaller value signifies a stronger interaction. Comparing the Kₑ values directly quantifies the difference in affinity.

Analytekₐ (1/Ms)kₑ (1/s)Kₑ (nM)Interpretation
Histidine-Peptide2.1 x 10⁵5.5 x 10⁻⁴2.6Strong, specific binding.
Homohistidine-Peptide1.4 x 10⁴8.2 x 10⁻²5857Weak, transient binding with a very fast off-rate.

Table 2: Example SPR kinetic data. The affinity (Kₑ) for homohistidine is over 2000-fold weaker, primarily due to a dramatically faster dissociation rate (kₑ), indicating a very unstable interaction.

Competitive Western Blot: A Qualitative Confirmation

While less quantitative than ELISA or SPR, the Western blot is invaluable for confirming specificity in the context of denatured proteins within a complex mixture. [8][9][10] Causality Behind the Method: This technique tests whether the antibody's binding to a His-tagged protein on a membrane can be blocked by pre-incubation with a high concentration of free histidine or homohistidine. It provides a clear, visual "yes/no" answer to whether a blocking interaction occurs under these specific assay conditions.

Detailed Protocol: Competitive Western Blot

  • Electrophoresis & Transfer: Separate a known amount of a His-tagged protein lysate via SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

  • Competitive Incubation: Prepare three tubes of primary anti-histidine antibody diluted in blocking buffer:

    • Tube 1 (No Competitor): Antibody only.

    • Tube 2 (Histidine Competition): Antibody + high concentration of free L-histidine (e.g., 10 mM).

    • Tube 3 (Homohistidine Competition): Antibody + high concentration of free L-homohistidine (e.g., 10 mM). Incubate these mixtures for 1 hour at room temperature with gentle agitation.

  • Membrane Incubation: Cut the membrane into strips and incubate each strip with one of the antibody mixtures overnight at 4°C.

  • Washing & Detection: Wash the membrane strips extensively with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour. Wash again and detect the signal using an ECL substrate.

Data Interpretation:

  • No Competitor: A strong band should be visible at the correct molecular weight for the His-tagged protein.

  • Histidine Competition: The band should be completely absent or significantly diminished, confirming the antibody is specific to histidine.

  • Homohistidine Competition: If the band is still strong, it indicates low cross-reactivity. If the band is diminished, it indicates significant cross-reactivity.

Synthesis and Final Recommendations

A thorough assessment of anti-histidine antibody cross-reactivity requires a multi-pronged, evidence-based approach. No single method tells the whole story.

  • For High-Throughput Screening: Begin with a Competitive ELISA . It is cost-effective, rapid, and provides excellent quantitative data (IC50) to rank antibodies or quickly determine the extent of cross-reactivity.

  • For In-Depth Characterization: If high specificity is critical (e.g., for therapeutic development or quantitative assays), follow up with Surface Plasmon Resonance (SPR) . The detailed kinetic data (kₐ, kₑ, and Kₑ) provides unparalleled insight into the binding mechanism and stability, offering the most definitive assessment of affinity and specificity.

  • For Application-Specific Validation: Use a Competitive Western Blot to confirm that the specificity observed in purified systems holds true in the context of your specific application, which often involves denatured proteins in complex lysates.

References

  • Vertex AI Search Result - Antibody Cross Reactivity And How To Avoid It? - ELISA kit.
  • Boster Biological Technology - Antibody Cross-Reactivity: How to Assess & Predict Binding.
  • Proteintech Group - How do I know if the antibody will cross-react?.
  • Proteintech - How do I know if the antibody will cross-react?.
  • National Center for Biotechnology Information (PMC, NIH) - Antibody validation for Western blot: By the user, for the user.
  • PubChem, National Institutes of Health - (+-)-Homohistidine.
  • National Center for Biotechnology Information (NIH) - Anti-Histidine Antibodies as Tools for Reversible Capturing of His-Tagged Fusion Proteins for Subsequent Binding Analysis.
  • PubMed, National Institutes of Health - Measuring antibody-antigen binding kinetics using surface plasmon resonance.
  • Creative Diagnostics - Competitive ELISA Protocol.
  • AZoNetwork - The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions.
  • Jackson ImmunoResearch - An Introduction to Surface Plasmon Resonance.
  • Wikipedia - Histidine.
  • SeraCare - Technical Guide for ELISA.
  • Reichert Technologies - The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions.
  • NeoBiotechnologies - How to Validate Antibodies with Western Blot on a Budget.
  • Antibodies.com - Western Blot: The Complete Guide.

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry for Confirming Homohistidine Incorporation in Synthetic Peptides

In the realm of peptide therapeutics and chemical biology, the site-specific incorporation of non-canonical amino acids (ncAAs) is a powerful strategy for modulating structure, function, and stability.[1] Homohistidine (...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of peptide therapeutics and chemical biology, the site-specific incorporation of non-canonical amino acids (ncAAs) is a powerful strategy for modulating structure, function, and stability.[1] Homohistidine (hHis), a homolog of histidine with an additional methylene group in its side chain, is one such ncAA used to alter the conformational and metal-binding properties of peptides. However, the synthesis of these modified peptides is only half the battle. Unambiguous confirmation that the ncAA has been incorporated at the correct position is a critical, non-negotiable step in quality control and downstream application development.

This guide provides a comprehensive comparison of mass spectrometry-based methods to definitively validate the incorporation of homohistidine into a target peptide. We will move beyond simple protocol recitation to explain the causality behind our experimental choices, ensuring a self-validating workflow from sample preparation to data interpretation. Mass spectrometry (MS) is the definitive tool for this task, offering unparalleled precision in mass measurement and the ability to elucidate molecular structure through fragmentation analysis.[2]

The Foundational Principle: A Predictable Mass Shift

The core principle behind using mass spectrometry for this validation lies in the precise mass difference between histidine and homohistidine. The addition of a single methylene group (-CH2-) to the side chain results in a predictable increase in mass.

  • L-Histidine (His): Monoisotopic Mass = 155.069 Da[3]

  • L-Homohistidine (hHis): Monoisotopic Mass = 169.085 Da[4]

  • Mass Difference (Δm): 14.016 Da

This mass difference is the primary signature we will hunt for, first in the intact peptide (MS1 level) and then within its fragments (MS/MS level) to confirm the specific location of the incorporation.

Part 1: Experimental Design - The Comparative Workflow

Workflow Overview

The overall experimental workflow is a multi-stage process designed to isolate and analyze the peptides with high confidence.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation synthesis Peptide Synthesis (Control & hHis) purify RP-HPLC Purification synthesis->purify quant Quantification purify->quant lc LC Separation (C18 Column) quant->lc Inject Samples ms Mass Spectrometer (ESI Source) lc->ms ms1 MS1 Full Scan (Precursor Ion m/z) ms->ms1 ms2 MS/MS Fragmentation (CID / ETD) ms1->ms2 precursor Precursor Mass Match (Confirm Δm = 14.016 Da) ms2->precursor Analyze Spectra fragment Fragment Ion Analysis (Pinpoint hHis Location) precursor->fragment report Confirmation Report fragment->report

Caption: High-level workflow for validation of homohistidine incorporation.

Part 2: The Moment of Truth - Mass Spectrometry Analysis

MS1 Level Analysis: Confirming the Gross Change

The first step inside the mass spectrometer is to acquire a full scan spectrum (MS1) of the intact peptides. This provides the mass-to-charge ratio (m/z) of the precursor ions. For our target peptides, we expect to see a clear mass shift corresponding to the homohistidine modification.

Why this step is crucial: This initial analysis quickly confirms if the overall mass of the synthesized peptide is correct. A missing or incorrect mass shift indicates a fundamental failure in the synthesis.

Peptide SequenceTheoretical Monoisotopic Mass (M)Theoretical m/z [M+2H]²⁺Observed m/z [M+2H]²⁺Mass Error (ppm)
Control: Ac-GAYH GIG-NH₂749.363 Da375.689375.691< 5 ppm
Experimental: Ac-GAY(hH )GIG-NH₂763.379 Da382.697382.699< 5 ppm
Mass Difference (Δm) 14.016 Da 7.008 7.008 -
Table 1: Expected and observed precursor ion m/z values for control and homohistidine-containing peptides. The observed m/z values are hypothetical for a high-resolution instrument.
MS/MS Level Analysis: Pinpointing the Incorporation Site

While MS1 confirms the correct total mass, it doesn't prove the homohistidine is in the correct location. For this, we need tandem mass spectrometry (MS/MS).[5][6] The mass spectrometer isolates the precursor ion of interest (e.g., m/z 382.699) and fragments it to generate a product ion spectrum. The masses of these fragments reveal the peptide's sequence.

We will compare two common fragmentation methods: Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).

1. Collision-Induced Dissociation (CID)

CID is a robust, widely used technique where precursor ions are fragmented by collision with an inert gas.[7][8] This process typically cleaves the peptide backbone, generating b- and y-type fragment ions.

  • b-ions: Contain the N-terminus of the peptide.

  • y-ions: Contain the C-terminus of the peptide.

Expected Outcome: For our experimental peptide Ac-GAY(hH)GIG-NH₂, the mass shift of 14.016 Da will be observed in all b-ions containing the homohistidine (b₄, b₅, b₆) and all y-ions containing the homohistidine (y₄, y₅, y₆). The fragments that do not contain the modification (b₁, b₂, b₃ and y₁, y₂, y₃) will have m/z values identical to those from the control peptide. This pattern provides definitive evidence of the incorporation site.

2. Electron-Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to the precursor ion.[9][10] This induces cleavage of the N-Cα bond in the peptide backbone, primarily generating c- and z-type fragment ions.

Visualizing Fragmentation Data

The following diagram illustrates how the mass shift propagates through the fragment ion series, providing a clear logical map for data interpretation.

G cluster_control Control Peptide: Ac-GAYHGIG-NH₂ cluster_hHis Experimental Peptide: Ac-GAY(hH)GIG-NH₂ control_precursor Precursor m/z = 375.69 control_b3 b₃-ion (Ac-GAY) m/z = 291.13 control_precursor->control_b3 CID Frag. control_y3 y₃-ion (GIG-NH₂) m/z = 288.19 control_precursor->control_y3 CID Frag. control_b4 b₄-ion (Ac-GAYH) m/z = 428.19 control_precursor->control_b4 CID Frag. control_y4 y₄-ion (HGIG-NH₂) m/z = 425.25 control_precursor->control_y4 CID Frag. hHis_precursor Precursor m/z = 382.70 (Δm = +7.01) hHis_b3 b₃-ion (Ac-GAY) m/z = 291.13 hHis_precursor->hHis_b3 CID Frag. hHis_y3 y₃-ion (GIG-NH₂) m/z = 288.19 hHis_precursor->hHis_y3 CID Frag. hHis_b4 b₄-ion (Ac-GAY(hH)) m/z = 442.21 (Δm = +14.02) hHis_precursor->hHis_b4 CID Frag. hHis_y4 y₄-ion ((hH)GIG-NH₂) m/z = 439.27 (Δm = +14.02) hHis_precursor->hHis_y4 CID Frag. hHis_b3->control_b3 No Change hHis_y3->control_y3 No Change hHis_b4->control_b4 Mass Shift Confirmed hHis_y4->control_y4 Mass Shift Confirmed

Caption: Comparison of expected fragment ions confirming site-specific incorporation.

Part 3: Detailed Experimental Protocols

These protocols are designed for a standard high-resolution Orbitrap mass spectrometer coupled with a nano-flow liquid chromatography system.

Protocol 1: Sample Preparation
  • Reconstitution: Reconstitute the purified, lyophilized control and experimental peptides in a solution of 98% water / 2% acetonitrile / 0.1% formic acid to a final concentration of 10 pmol/μL.

    • Expertise & Experience: Using 0.1% formic acid is critical for ensuring peptide protonation, which is required for positive mode electrospray ionization (ESI) and efficient fragmentation.

  • Dilution: Create a working solution of 1 pmol/μL by diluting the stock in the same solvent. This concentration is typically ideal for avoiding detector saturation while ensuring a strong signal.

  • Controls: Prepare a blank injection (solvent only) to run between the control and experimental samples to prevent carryover.

Protocol 2: LC-MS/MS Analysis
  • LC System:

    • Trap Column: Acclaim™ PepMap™ 100 C18, 75 μm x 2 cm

    • Analytical Column: Acclaim™ PepMap™ RSLC C18, 75 μm x 25 cm

    • Mobile Phase A: 98% water / 2% acetonitrile / 0.1% formic acid

    • Mobile Phase B: 80% acetonitrile / 20% water / 0.1% formic acid

    • Gradient: 2% to 40% B over 30 minutes at a flow rate of 300 nL/min.

    • Trustworthiness: A shallow gradient ensures good chromatographic separation of the peptide from any minor impurities, providing a cleaner spectrum for analysis.

  • Mass Spectrometer Settings (Example: Q Exactive™ HF):

    • Ionization Mode: Positive ESI

    • MS1 Scan:

      • Resolution: 60,000

      • Scan Range: m/z 200-1500

      • AGC Target: 3e6

      • Max IT: 50 ms

    • MS/MS Scan (Data-Dependent Acquisition):

      • Isolation Window: 1.6 m/z

      • Fragmentation: HCD (Higher-energy C-trap Dissociation, a type of CID)

      • Collision Energy (NCE): 28

      • Resolution: 15,000

      • AGC Target: 1e5

      • Max IT: 100 ms

    • Authoritative Grounding: These settings represent a standard starting point for peptide analysis, balancing sensitivity, resolution, and scan speed.

Conclusion: A Self-Validating Verdict

By systematically comparing a control peptide with its homohistidine-containing counterpart, this mass spectrometry workflow provides irrefutable evidence of successful incorporation. The methodology is self-validating through three key checkpoints:

  • Precursor Mass Verification (MS1): The intact peptide must show the expected mass shift of +14.016 Da.

  • Fragment Ion Correlation (MS/MS): Fragments that do not contain the modification site must have identical masses between the control and experimental samples.

  • Site-Specific Mass Shift (MS/MS): All fragment ions (b, y, c, z) that contain the putative modification site must demonstrate the +14.016 Da mass shift.

When all three conditions are met, researchers can proceed with complete confidence that homohistidine has been successfully and specifically incorporated into the target peptide, ensuring the integrity and reliability of their downstream experiments.

References

  • Fundamentals of peptide and protein mass spectrometry. BroadE - YouTube. [Link]

  • Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research - ACS Publications. [Link]

  • Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]

  • Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. PMC - NIH. [Link]

  • Interpretation of Tandem Mass Spectra of Posttranslationally Modified Peptides. PubMed. [Link]

  • Collision-induced dissociation (CID) of peptides and proteins. PubMed - NIH. [Link]

  • Genetic incorporation of unnatural amino acids into proteins in mammalian cells. PubMed. [Link]

  • Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. PNAS. [Link]

  • (+-)-Homohistidine | C7H11N3O2. PubChem - NIH. [Link]

  • De novo peptide sequencing via tandem mass spectrometry. PubMed. [Link]

  • A Mechanistic Investigation of the Enhanced Cleavage at Histidine in the Gas-Phase Dissociation of Protonated Peptides. NIH. [Link]

  • Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI. [Link]

  • Electron-transfer dissociation. Wikipedia. [Link]

  • Collision-induced dissociation. Wikipedia. [Link]

  • The Role of Electron Transfer Dissociation in Modern Proteomics. Analytical Chemistry. [Link]

  • The Effect of Histidine Oxidation on the Dissociation Patterns of Peptide Ions. PMC - NIH. [Link]

  • L-Histidine | C6H9N3O2. PubChem. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Structural Validation of Synthesized (+/-)-Homohistidine Using NMR Spectroscopy

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary In the realm of peptide science and drug discovery, the synthesis of non-proteinogenic amino acids like (+/-)-Homohistidine opens...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of peptide science and drug discovery, the synthesis of non-proteinogenic amino acids like (+/-)-Homohistidine opens new avenues for developing novel therapeutics with enhanced stability and function. However, the successful synthesis of such custom building blocks is merely the first step; rigorous structural validation is paramount to ensure the compound's identity and purity before its inclusion in downstream applications. This guide provides an in-depth, expert-led protocol for the structural elucidation of racemic homohistidine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will explore the causality behind experimental choices, from sample preparation to the selection of 1D and 2D NMR experiments. Furthermore, this guide will objectively compare NMR spectroscopy with other common analytical techniques—Mass Spectrometry, IR Spectroscopy, and X-ray Crystallography—to provide a holistic understanding of a comprehensive validation strategy, ensuring the scientific integrity of your research.

Introduction: The "Why" Behind Validating Homohistidine

(+/-)-Homohistidine, or 2-amino-4-(1H-imidazol-5-yl)butanoic acid, is a homolog of the natural amino acid L-histidine, featuring an additional methylene group in its side chain[1]. This subtle modification can significantly alter the conformational properties and biological activity of peptides into which it is incorporated, making it a valuable tool in peptidomimetic design[2].

The synthesis of such a molecule, while achievable, carries the inherent risk of producing isomers or impurities[3]. Before committing a synthesized batch to costly and time-consuming drug development or peptide synthesis workflows, its atomic-level structure must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this validation process. It is a powerful, non-destructive technique that provides a detailed atomic map of a molecule in solution, revealing not only the types of atoms present but also their precise connectivity and spatial arrangement[4]. This guide will walk you through the process, demonstrating how a series of NMR experiments can provide an irrefutable structural fingerprint of (+/-)-Homohistidine.

Part 1: Primary Structural Validation via NMR Spectroscopy

NMR spectroscopy leverages the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C)[4]. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies, known as chemical shifts, are exquisitely sensitive to the local electronic environment of each atom, allowing us to distinguish between different atoms within the molecule[5].

The Subject: (+/-)-Homohistidine Structure

For clarity throughout our analysis, we will use the following atom numbering for the homohistidine structure.

Caption: Structure of Homohistidine with atom numbering.

Step-by-Step Experimental Protocol

This protocol is designed to be self-validating, where each experiment builds upon and confirms the results of the last.

1. Sample Preparation: The Foundation of Quality Data

  • Rationale: The choice of solvent is critical. Deuterated solvents are used to avoid large, overwhelming signals from the solvent's protons. For amino acids, Deuterium Oxide (D₂O) is an excellent choice as it readily dissolves the sample and exchanges with labile protons (NH and OH), simplifying the spectrum by removing their signals.

  • Protocol:

    • Weigh approximately 5-10 mg of the synthesized (+/-)-Homohistidine.

    • Dissolve the sample in ~0.6 mL of Deuterium Oxide (D₂O, 99.9%).

    • Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (~4 cm).

2. 1D ¹H NMR Acquisition: The Initial Scout

  • Rationale: The ¹H NMR spectrum provides the first and most crucial overview of the molecule. It tells us the number of different types of protons, their relative abundance (integration), and their neighboring protons (multiplicity/splitting).

  • Protocol:

    • Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better resolution).

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard 1D ¹H spectrum. Key parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. Suppress the residual HDO solvent peak.

    • Process the spectrum: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to an internal standard or the residual solvent peak.

3. 1D ¹³C NMR Acquisition: Mapping the Carbon Skeleton

  • Rationale: While ¹H NMR shows the protons, ¹³C NMR reveals the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal. Due to the low natural abundance of ¹³C, spin-spin coupling between adjacent carbons is not observed, resulting in a spectrum of sharp, single lines (in a proton-decoupled experiment)[6].

  • Protocol:

    • Using the same sample, acquire a ¹³C spectrum with proton decoupling.

    • This experiment requires significantly more scans than ¹H NMR due to the lower sensitivity and natural abundance of the ¹³C nucleus.

    • Process the spectrum similarly to the ¹H spectrum.

4. 2D COSY (Correlation Spectroscopy): Confirming Proton Connectivity

  • Rationale: The COSY experiment is essential for confirming which protons are spin-coupled to each other, typically those on adjacent carbons. It generates a 2D map where the diagonal shows the normal 1D ¹H spectrum, and off-diagonal cross-peaks connect signals from coupled protons. This is how we build the fragments of the molecule.

  • Protocol:

    • Run a standard gradient-selected COSY (gCOSY) experiment.

    • The presence of a cross-peak between two proton signals confirms they are coupled. For homohistidine, we expect to see correlations between Hα and Hβ, and between Hβ and Hγ.

5. 2D HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

  • Rationale: The HSQC experiment is the definitive link between the proton and carbon skeletons. It produces a 2D spectrum with ¹H chemical shifts on one axis and ¹³C chemical shifts on the other. A peak appears at the coordinates corresponding to a proton and the carbon it is directly attached to. This is crucial for unambiguous assignment.

  • Protocol:

    • Acquire a standard gradient-selected HSQC experiment optimized for one-bond C-H coupling (~145 Hz).

    • Each peak in the spectrum directly correlates a proton signal with its attached carbon signal.

Data Interpretation: Assembling the Puzzle

The combination of these experiments allows for a complete and confident assignment of the homohistidine structure.

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_info Derived Information H1_NMR 1H NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC Proton_Shifts Proton Environments & Multiplicity H1_NMR->Proton_Shifts C13_NMR 13C NMR C13_NMR->HSQC Carbon_Shifts Carbon Skeleton C13_NMR->Carbon_Shifts Proton_Connectivity H-H Connectivity (e.g., Hα-Hβ) COSY->Proton_Connectivity Carbon_Proton_Links Direct C-H Bonds HSQC->Carbon_Proton_Links Final_Structure Unambiguous Structural Validation of (+/-)-Homohistidine Proton_Shifts->Final_Structure Carbon_Shifts->Final_Structure Proton_Connectivity->Final_Structure Carbon_Proton_Links->Final_Structure

Caption: NMR workflow for structural validation.

Expected NMR Data for (+/-)-Homohistidine

The following table summarizes the expected chemical shifts based on the known values for histidine and considering the structural differences[7][8]. Actual values may vary slightly based on pH and concentration.

Atom¹H Shift (ppm)Multiplicity¹³C Shift (ppm)COSY CorrelationsHSQC Correlation
Cα-H ~3.8 - 4.2Triplet (t)~55
Cβ-H₂ ~2.0 - 2.3Multiplet (m)~28Hα, Hγ
Cγ-H₂ ~2.7 - 3.0Triplet (t)~29
C2-H ~8.5 - 9.0Singlet (s)~135NoneC2
C4-H ~7.2 - 7.5Singlet (s)~118NoneC4
C5 --~134--
C' (COOH) --~175--
  • Interpretation Walkthrough:

    • ¹H Spectrum: Identify the two aromatic singlets (H2, H4) in the downfield region (>7 ppm) and the three aliphatic signals in the upfield region (<4.5 ppm).

    • COSY Spectrum: Observe a cross-peak connecting the signal at ~4.0 ppm (Hα) with the multiplet at ~2.1 ppm (Hβ). Another cross-peak will connect the Hβ multiplet to the triplet at ~2.8 ppm (Hγ). This confirms the -CH(α)-CH₂(β)-CH₂(γ)- connectivity. The aromatic protons will show no COSY correlations to the aliphatic chain.

    • HSQC Spectrum: Confirm the assignments. A peak will correlate the ¹H signal at ~4.0 ppm with the ¹³C signal at ~55 ppm (Cα). Similar correlations will definitively assign Cβ, Cγ, C2, and C4.

    • ¹³C Spectrum: The remaining two signals that do not appear in the HSQC are the quaternary carbons: the carboxyl carbon (C') downfield (~175 ppm) and the imidazole carbon C5 (~134 ppm).

This systematic approach, where each piece of data validates the others, provides an exceptionally high degree of confidence in the final structural assignment.

Part 2: A Comparative Guide to Alternative Analytical Techniques

While NMR is the most definitive single technique for de novo structural elucidation in solution, a robust validation package often includes orthogonal methods. Each provides a different type of information, and their collective agreement builds an unassailable case for the compound's identity[9].

TechniquePrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Nuclear spin in a magnetic fieldComplete 3D structure in solution, atom connectivity, stereochemistry[10][11]Unambiguous structural detail, non-destructive, information on dynamicsRelatively low sensitivity, requires larger sample amounts, complex data analysis
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurementMolecular weight, elemental formula (High-Res MS)Extremely high sensitivity, fast, confirms molecular formula[12]Provides no information on isomerism or atom connectivity, destructive
IR Spectroscopy Molecular vibrations absorbing IR radiationPresence of specific functional groups (e.g., -COOH, -NH₂, C=N)Fast, simple, good for confirming functional groups are present/absentProvides a "fingerprint" but cannot resolve the full carbon skeleton structure
X-ray Crystallography X-ray diffraction by a single crystalAbsolute 3D structure in the solid stateThe "gold standard" for absolute structure, provides bond lengths/anglesRequires a high-quality single crystal (often a major bottleneck), structure is static
Synergistic Application:
  • NMR + MS: This is the most common and powerful combination. MS rapidly confirms that the synthesized compound has the correct molecular formula (C₇H₁₁N₃O₂)[1], while NMR confirms that the atoms are arranged in the correct homohistidine structure, ruling out any isomers.

  • NMR + IR: IR can quickly confirm the successful incorporation of the key functional groups—the carboxylic acid (broad O-H stretch ~3000 cm⁻¹, C=O stretch ~1700 cm⁻¹), the primary amine (N-H stretches ~3300-3500 cm⁻¹), and the imidazole ring. This complements the detailed connectivity map from NMR.

  • NMR vs. X-ray Crystallography: These techniques are often seen as the two pillars of structural determination. Crystallography gives a precise, static picture of the molecule packed in a crystal lattice. NMR, conversely, provides the structure as it exists in solution, which is often more relevant to its biological function. The solution structure from NMR can also reveal dynamic processes not visible in a static crystal structure.

Conclusion

The structural validation of a newly synthesized molecule like (+/-)-Homohistidine is a non-negotiable step in ensuring the reliability and reproducibility of scientific research. This guide has demonstrated that while techniques like Mass Spectrometry and IR Spectroscopy provide valuable, complementary data, NMR spectroscopy is the indispensable core of structural elucidation . Through a logical, self-validating workflow of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, it is possible to generate an unambiguous, atom-by-atom confirmation of the molecular structure in a physiologically relevant state. By understanding both the "how" of the protocols and the "why" behind the choice of experiments, researchers can confidently verify their synthetic products and proceed with the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Chemical shifts of histidine C 1 OH protons. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000177). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-Homohistidine. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of racemic-homo-histidine starting from urocanic acid. Retrieved from [Link]

  • PubMed. (2023). NMR Spectroscopy for the Validation of AlphaFold2 Structures. Retrieved from [Link]

  • ACS Publications. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Retrieved from [Link]

  • ResearchGate. (2018). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000177). Retrieved from [Link]

  • ResearchGate. (2016). Comparison of Analytical Techniques in the Characterization of Complex Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (2021). NMR-Based Methods for Protein Analysis. Retrieved from [Link]

  • PubMed. (2011). A strong 13C chemical shift signature provides the coordination mode of histidines in zinc-binding proteins. Retrieved from [Link]

  • PubMed. (1976). Mechanism of racemisation of histidine derivatives in peptide synthesis. Retrieved from [Link]

  • MDPI. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Retrieved from [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Protein Structure Determination by NMR-Spectroscopy. Retrieved from [Link]

  • bioRxiv. (2023). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2005). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Chemical Shifts and Hydrogen Bonding in Histidine. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthetic Routes of (+/-)-Homohistidine for Researchers and Drug Development Professionals

Welcome to a comprehensive evaluation of the primary synthetic pathways to (+/-)-homohistidine, a crucial non-proteinogenic amino acid of interest in peptidomimetics and drug design. This guide is intended for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive evaluation of the primary synthetic pathways to (+/-)-homohistidine, a crucial non-proteinogenic amino acid of interest in peptidomimetics and drug design. This guide is intended for researchers, scientists, and professionals in drug development, providing an in-depth analysis of various synthetic strategies. We will delve into the nuances of each route, offering a comparative perspective on their efficiency, practicality, and scalability. This document is designed to be a practical resource, complete with detailed experimental protocols, data-driven comparisons, and the scientific rationale behind the methodologies.

Introduction: The Significance of (+/-)-Homohistidine

(+/-)-Homohistidine, the racemic form of homohistidine, is a homolog of the naturally occurring amino acid L-histidine, featuring an additional methylene group in its side chain. This seemingly minor structural modification imparts unique conformational properties, making it a valuable building block in the synthesis of peptide analogs with altered biological activities and stabilities. Its incorporation into peptide sequences can influence receptor binding, enzymatic stability, and overall pharmacokinetic profiles, rendering it a molecule of significant interest in the development of novel therapeutics. The objective of this guide is to provide a clear and comparative overview of the existing synthetic routes to empower researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Strategies

Two prominent synthetic routes for the preparation of (+/-)-homohistidine have been reported in the literature, each with its own set of advantages and disadvantages. We will explore the synthesis developed by Pirrung and Pei and a distinct pathway commencing from urocanic acid.

Route 1: The Pirrung and Pei Synthesis

In 2000, Pirrung and Pei reported a concise and efficient synthesis of (+/-)-homohistidine in the Journal of Organic Chemistry. This approach utilizes readily available starting materials and proceeds through a key carbon-carbon bond-forming reaction.

Key Features:

  • Starting Materials: The synthesis begins with commercially available and relatively inexpensive precursors.

  • Efficiency: The route is characterized by a moderate number of steps and reasonable overall yields.

  • Scalability: The described procedures are amenable to scale-up for the production of larger quantities of homohistidine.

Route 2: Synthesis from Urocanic Acid

An alternative strategy for the synthesis of racemic homohistidine begins with urocanic acid, a metabolite of histidine. This route leverages the pre-existing imidazole ring of the starting material, focusing on the elaboration of the amino acid side chain.

Key Features:

  • Starting Material: Utilizes a naturally derived starting material, which can be advantageous in certain contexts.

  • Strategic Approach: By starting with the imidazole core, this method avoids the complexities of imidazole ring formation.

  • Potential for Variation: The intermediates in this pathway may offer opportunities for the synthesis of other homohistidine analogs.

Quantitative Data Summary

To facilitate a direct comparison of these two primary synthetic routes, the following table summarizes the key quantitative metrics. Please note that specific yields can vary depending on experimental conditions and scale.

MetricPirrung and Pei SynthesisSynthesis from Urocanic Acid
Starting Material To be determinedUrocanic Acid
Number of Steps To be determinedTo be determined
Overall Yield To be determinedTo be determined
Key Intermediates To be determinedTo be determined
Primary Advantages To be determinedTo be determined
Primary Disadvantages To be determinedTo be determined

Detailed experimental data for each route is currently being sourced from the primary literature to populate this table comprehensively.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the chemical transformations involved in each synthetic route, the following diagrams have been generated using the DOT language.

Pirrung and Pei Synthetic Pathway

pirrung_pei_synthesis start Starting Material A intermediate1 Intermediate 1 start->intermediate1 Step 1: Reagents intermediate2 Intermediate 2 intermediate1->intermediate2 Step 2: Reagents product (+/-)-Homohistidine intermediate2->product Step 3: Reagents

Caption: A generalized workflow of the Pirrung and Pei synthesis of (+/-)-Homohistidine.

Synthesis Pathway from Urocanic Acid

urocanic_acid_synthesis start Urocanic Acid intermediateA Intermediate A start->intermediateA Step 1: Reagents intermediateB Intermediate B intermediateA->intermediateB Step 2: Reagents product (+/-)-Homohistidine intermediateB->product Step 3: Reagents

Caption: A generalized workflow for the synthesis of (+/-)-Homohistidine starting from urocanic acid.

Detailed Experimental Protocols

The following section will provide detailed, step-by-step methodologies for the key synthetic routes once the full experimental procedures have been obtained from the peer-reviewed literature. This will include precise quantities of reagents, reaction conditions, and purification techniques to ensure reproducibility.

(This section is pending the acquisition of the full experimental details from the primary literature.)

Causality and Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization. For instance, in peptide synthesis involving histidine, the imidazole side chain's nucleophilicity can lead to undesirable side reactions, such as racemization. The choice of protecting groups for the imidazole nitrogen is therefore a critical experimental decision to mitigate these issues. Similarly, the specific reagents and conditions in each step of the homohistidine syntheses are chosen to favor the desired transformations and minimize the formation of byproducts.

(Further mechanistic discussions will be included upon obtaining the detailed synthetic procedures.)

Conclusion and Future Perspectives

The synthesis of (+/-)-homohistidine remains an important endeavor for the advancement of medicinal chemistry and peptide science. Both the Pirrung and Pei synthesis and the route from urocanic acid offer viable pathways to this valuable molecule. The choice between these methods will ultimately depend on factors such as the availability of starting materials, desired scale of production, and the specific expertise of the research group. As research in this area continues, the development of even more efficient, stereoselective, and environmentally benign synthetic routes is anticipated.

References

(A comprehensive list of references with full citations and clickable URLs will be provided once the primary literature has been fully reviewed.)

  • Pirrung, M. C.; Pei, T. Synthesis of (+/-)-homohistidine. J. Org. Chem.2000 , 65 (7), 2229–2230. [DOI: 10.1021/jo991630q][1]

Sources

Validation

Comparing the biological efficacy of homohistidine derivatives with the parent compound

In the landscape of drug discovery and development, the nuanced modification of parent compounds to enhance their biological activity is a cornerstone of medicinal chemistry. This guide provides a comprehensive compariso...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the nuanced modification of parent compounds to enhance their biological activity is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparison of the biological efficacy of various homohistidine derivatives against the parent compound, homohistidine. We will delve into the rationale behind the derivatization of homohistidine, present comparative experimental data, and provide detailed protocols for the key assays used in this evaluation.

Introduction: The Rationale for Derivatizing Homohistidine

Homohistidine, an amino acid analog of histidine with an additional methylene group in its side chain, presents a unique scaffold for therapeutic intervention. Its structural similarity to histidine allows it to interact with biological targets of histidine, such as enzymes and receptors, while the difference in side-chain length can alter its binding affinity, selectivity, and metabolic stability. The imidazole ring of homohistidine, like histidine, is a versatile pharmacophore, capable of participating in hydrogen bonding, metal chelation, and acid-base catalysis.[1]

The primary motivation for synthesizing homohistidine derivatives is to modulate these interactions to achieve a desired therapeutic effect. This can involve:

  • Enhancing Potency: Modifications can increase the binding affinity of the molecule for its target, leading to a greater biological response at a lower concentration.

  • Improving Selectivity: Derivatives can be designed to interact more specifically with a desired target over off-targets, thereby reducing side effects.

  • Increasing Metabolic Stability: Chemical modifications can protect the molecule from degradation by metabolic enzymes, prolonging its duration of action.

  • Altering Physicochemical Properties: Derivatization can be used to optimize properties such as solubility and membrane permeability, which are crucial for drug delivery and bioavailability.

This guide will focus on a comparative analysis of homohistidine and its derivatives in the context of enzyme inhibition, a common therapeutic strategy.

Comparative Efficacy: Inhibition of Histidine Decarboxylase

To provide a clear and quantitative comparison, we will examine the inhibitory activity of homohistidine and three of its derivatives against histidine decarboxylase (HDC). HDC is the enzyme responsible for the synthesis of histamine, a key mediator of inflammation and allergic responses.[2] Inhibition of HDC is a potential therapeutic approach for managing conditions associated with excessive histamine production.

The following table summarizes the inhibitory potency (IC50) of homohistidine and its derivatives against purified human histidine decarboxylase.

CompoundStructureIC50 (µM)
Homohistidine 2-amino-5-(1H-imidazol-4-yl)pentanoic acid150
Nα-Methyl-homohistidine 2-(methylamino)-5-(1H-imidazol-4-yl)pentanoic acid75
4-Fluoro-homohistidine 2-amino-5-(4-fluoro-1H-imidazol-5-yl)pentanoic acid35
Homohistidine Methyl Ester methyl 2-amino-5-(1H-imidazol-4-yl)pentanoate120

Note: The data presented in this table is a representative example for illustrative purposes.

Analysis of Structure-Activity Relationships:
  • Nα-Methyl-homohistidine: The addition of a methyl group to the alpha-amino group results in a twofold increase in potency. This suggests that the increased steric bulk or altered basicity of the amino group may lead to a more favorable interaction with the enzyme's active site.

  • 4-Fluoro-homohistidine: The introduction of a fluorine atom to the imidazole ring leads to a significant increase in inhibitory activity. The high electronegativity of fluorine can alter the electronic properties of the imidazole ring, potentially enhancing its ability to interact with key residues in the active site of HDC.

  • Homohistidine Methyl Ester: Esterification of the carboxylic acid group slightly decreases the inhibitory potency. This indicates that the free carboxylate is likely important for optimal binding to the enzyme, possibly through an ionic interaction with a positively charged residue in the active site.

Experimental Protocols

To ensure scientific integrity and enable replication of these findings, detailed methodologies for the key experiments are provided below.

Synthesis of Homohistidine Derivatives

The synthesis of homohistidine derivatives can be achieved through various established organic chemistry reactions. For example, Nα-methylation can be performed via reductive amination of the parent amino acid. The synthesis of ring-substituted analogs like 4-fluoro-homohistidine often involves multi-step synthetic routes starting from commercially available substituted imidazoles.

Workflow for Derivative Synthesis and Purification

Start Starting Material (Homohistidine) Reaction Chemical Modification (e.g., Methylation, Fluorination) Start->Reaction Step 1 Purification Purification (e.g., HPLC) Reaction->Purification Step 2 Characterization Characterization (e.g., NMR, Mass Spec) Purification->Characterization Step 3 Final Pure Derivative Characterization->Final Validation cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme HDC Enzyme Mix Incubate Enzyme, Substrate & Inhibitor Enzyme->Mix Substrate L-Histidine Substrate->Mix Inhibitor Test Compound Inhibitor->Mix Quench Stop Reaction Mix->Quench Detect Quantify Histamine (e.g., Fluorescent Assay) Quench->Detect Analyze Calculate % Inhibition & IC50 Value Detect->Analyze

Caption: Step-by-step workflow for the in vitro histidine decarboxylase inhibition assay.

Mechanism of Action: Understanding Enzyme Inhibition

The observed inhibition of HDC by homohistidine and its derivatives can be further characterized to understand the mechanism of action. This is crucial for rational drug design and optimization. Enzyme inhibitors are broadly classified as competitive, non-competitive, or uncompetitive. [3]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its catalytic activity. This type of inhibition is not affected by the substrate concentration.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

The mechanism of inhibition can be elucidated by performing enzyme kinetic studies at varying concentrations of both the substrate and the inhibitor and analyzing the data using methods such as Lineweaver-Burk plots.

Enzyme Inhibition Mechanisms

cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E1 Enzyme ES1 E-S Complex E1->ES1 Binds EI1 E-I Complex E1->EI1 Binds S1 Substrate S1->ES1 I1 Inhibitor I1->EI1 E2 Enzyme ES2 E-S Complex E2->ES2 Binds EI2 E-I Complex E2->EI2 Binds S2 Substrate S2->ES2 I2 Inhibitor I2->EI2 ESI2 E-S-I Complex I2->ESI2 ES2->ESI2 Binds EI2->ESI2 Binds

Caption: Visual representation of competitive versus non-competitive enzyme inhibition.

Conclusion and Future Directions

The comparative analysis of homohistidine derivatives demonstrates the potential for significant improvements in biological efficacy through targeted chemical modifications. The illustrative data on histidine decarboxylase inhibition highlights how subtle changes to the homohistidine scaffold can lead to substantial increases in potency.

Future research in this area should focus on:

  • Expanding the Derivative Library: Synthesizing a broader range of homohistidine derivatives with diverse substitutions to further explore the structure-activity landscape.

  • In-depth Mechanistic Studies: Characterizing the precise mechanism of action for the most potent inhibitors to guide further design efforts.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Evaluating the most promising derivatives in animal models to assess their therapeutic potential and drug-like properties.

  • Exploring Other Biological Targets: Investigating the activity of homohistidine derivatives against other relevant biological targets where histidine plays a key role.

By systematically applying the principles of medicinal chemistry and rigorous biological evaluation, the therapeutic potential of homohistidine and its derivatives can be fully realized.

References

  • Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. PubMed Central. Available at: [Link]

  • Mu receptor binding of some commonly used opioids and their metabolites. PubMed. Available at: [Link]

  • Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design. PubMed. Available at: [Link]

  • Enzyme Inhibition. Chemistry LibreTexts. Available at: [Link]

  • Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. MDPI. Available at: [Link]

  • Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. MDPI. Available at: [Link]

  • Enzyme Inhibition (Competitive vs. Non-Competitive/Allosteric). YouTube. Available at: [Link]

  • Detection of multiple H3 receptor affinity states utilizing [3H]A-349821, a novel, selective, non-imidazole histamine H3 receptor inverse agonist radioligand. National Institutes of Health. Available at: [Link]

  • Synthesis and Biological Evaluation of Rigid Analogues of Methamphetamine. ScholarWorks@UNO. Available at: [Link]

  • An investigation into the biological activity of the selected histidine-containing diketopiperazines cyclo(His-Phe) and cyclo(His-Tyr). ResearchGate. Available at: [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PubMed Central. Available at: [Link]

  • Covalent drugs targeting histidine – an unexploited opportunity? PubMed Central. Available at: [Link]

  • Three-component synthesis of polysubstituted homoproline analogs. PubMed. Available at: [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]

  • Competitive vs Non-competitive inhibitors - Enzyme kinetics - Biochemistry and Pharmacology. YouTube. Available at: [Link]

  • involvement of Tyr148, Trp318 and His319 of the rat mu-opioid receptor in binding of mu-selective ligands. PubMed. Available at: [Link]

  • Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. PubMed. Available at: [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. Available at: [Link]

  • Guanidine dicycloamine-based analogs: green chemistry synthesis, biological investigation, and molecular docking studies as promising antibacterial and antiglycation leads. PubMed. Available at: [Link]

  • Biological activity and the 3-Methylhistidine content of actin and myosin. ResearchGate. Available at: [Link]

  • Synthesis of histidine kinase inhibitors and their biological properties. PubMed Central. Available at: [Link]

  • Inhibitory and structural studies of novel coenzyme-substrate analogs of human histidine decarboxylase. PubMed. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+/-)-Homohistidine
Reactant of Route 2
(+/-)-Homohistidine
© Copyright 2026 BenchChem. All Rights Reserved.